2-Methyl-3-phenyloxirane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-phenyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-7-9(10-7)8-5-3-2-4-6-8/h2-7,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCOJTATJWDGEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90931359 | |
| Record name | 2-Methyl-3-phenyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90931359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14212-54-5, 4518-66-5 | |
| Record name | Benzene, (1,2-epoxypropyl)-, (1R,2R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014212545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-3-phenyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90931359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2R)-(+)-1-Phenylpropylene oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1S,2S)-(-)-1-Phenylpropylene oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methyl-3-phenyloxirane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-3-phenyloxirane, a substituted epoxide, is a versatile chemical intermediate of significant interest in organic synthesis and medicinal chemistry. Its strained three-membered ring imparts a high degree of reactivity, making it a valuable building block for the construction of complex molecular architectures. The presence of a phenyl group and a methyl group on the oxirane ring introduces stereochemical considerations, with the cis and trans diastereomers exhibiting distinct properties and reactivity. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic methodologies, and an exploration of its applications, particularly in the realm of drug development.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with the chemical formula C₉H₁₀O and a molecular weight of approximately 134.18 g/mol .[1] The presence of two stereocenters at positions 2 and 3 of the oxirane ring gives rise to two pairs of enantiomers: (2R,3S)- and (2S,3R)-2-methyl-3-phenyloxirane, which constitute the cis isomer, and (2R,3R)- and (2S,3S)-2-methyl-3-phenyloxirane, which constitute the trans isomer. The physical properties of these isomers can vary, and a summary of key data is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O | [1] |
| Molecular Weight | 134.18 g/mol | [1] |
| Boiling Point | ~192-194 °C (trans) | |
| Density | ~1.01 g/mL (trans) | |
| Solubility | Soluble in most organic solvents; sparingly soluble in water. |
Spectroscopic Characterization
The structural elucidation of this compound isomers relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the connectivity and stereochemistry of the molecule.
¹H NMR: The proton NMR spectrum of the trans isomer typically shows the methyl protons as a doublet around 1.4 ppm. The two protons on the oxirane ring appear as a multiplet and a doublet between 3.0 and 3.6 ppm. The phenyl protons resonate in the aromatic region, between 7.2 and 7.4 ppm.
¹³C NMR: The carbon spectrum of the trans isomer shows the methyl carbon at approximately 18 ppm. The two carbons of the oxirane ring appear in the range of 59-60 ppm. The aromatic carbons are observed between 125 and 138 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands. The C-H stretching vibrations of the aromatic ring are typically observed around 3030 cm⁻¹. The aliphatic C-H stretching vibrations appear in the 2900-3000 cm⁻¹ region. A key feature is the C-O-C stretching of the epoxide ring, which usually appears in the 1250 cm⁻¹ and 800-950 cm⁻¹ regions.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern. Under electron ionization (EI), the molecular ion peak (M⁺) for this compound is observed at m/z 134. Common fragmentation patterns involve cleavage of the oxirane ring.
Synthesis of this compound
The most common and effective method for the synthesis of this compound is the epoxidation of β-methylstyrene (1-phenylpropene). The stereochemistry of the starting alkene (cis or trans) dictates the stereochemistry of the resulting epoxide.
Stereoselective Epoxidation of β-Methylstyrene
The epoxidation of trans-β-methylstyrene with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) yields trans-2-methyl-3-phenyloxirane. Similarly, the epoxidation of cis-β-methylstyrene produces the cis isomer. The reaction is typically carried out in a chlorinated solvent like dichloromethane at or below room temperature. The peroxyacid delivers an oxygen atom to the double bond in a concerted syn-addition, thus preserving the stereochemistry of the starting alkene.[2]
Experimental Protocol: Synthesis of trans-2-Methyl-3-phenyloxirane
-
Dissolution: Dissolve trans-β-methylstyrene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Addition of Oxidant: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane to the stirred solution of the alkene. The addition should be dropwise to control the reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the excess peroxyacid by adding a reducing agent, such as a saturated aqueous solution of sodium sulfite.
-
Extraction: Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (to remove meta-chlorobenzoic acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure trans-2-methyl-3-phenyloxirane.
Caption: Synthesis of trans-2-Methyl-3-phenyloxirane.
Chemical Properties and Reactivity: The Ring-Opening Reactions
The high ring strain of the epoxide makes this compound susceptible to nucleophilic attack, leading to ring-opening. These reactions can be catalyzed by either acid or base, and the regioselectivity of the attack is a key consideration.
Acid-Catalyzed Ring-Opening
Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks one of the two carbons of the oxirane ring. The regioselectivity of this attack is dependent on the substitution pattern. For this compound, the benzylic carbon (C3) is better able to stabilize a partial positive charge in the transition state. Therefore, nucleophilic attack preferentially occurs at the more substituted benzylic carbon.[3][4] This reaction proceeds with inversion of stereochemistry at the site of attack.
Caption: Acid-Catalyzed Ring-Opening Mechanism.
Base-Catalyzed Ring-Opening
In the presence of a strong nucleophile under basic or neutral conditions, the ring-opening occurs via an Sₙ2 mechanism. In this case, steric hindrance is the dominant factor, and the nucleophile will preferentially attack the less sterically hindered carbon atom, which is the carbon bearing the methyl group (C2).[5][6] This reaction also proceeds with inversion of stereochemistry at the carbon being attacked.
Caption: Base-Catalyzed Ring-Opening Mechanism.
Applications in Drug Development
The stereospecific and regioselective ring-opening of this compound makes it a valuable chiral synthon for the preparation of various pharmaceutical agents. The resulting 1,2-aminoalcohols and diols are common structural motifs in a wide range of bioactive molecules.
Synthesis of β-Adrenergic Receptor Blockers (β-Blockers)
Many β-blockers, used in the treatment of cardiovascular diseases, contain a 1-amino-3-aryloxy-2-propanol core structure.[7] The synthesis of these compounds can involve the ring-opening of an epoxide with an appropriate amine. While not a direct precursor to all beta-blockers, the reactivity of this compound serves as a model for the key epoxide ring-opening step that is central to the synthesis of many drugs in this class. For instance, the general synthetic strategy involves the reaction of a substituted phenoxide with an epoxide, followed by the opening of the resulting epoxide with an amine.
Potential Role in the Synthesis of Analgesics
The analgesic drug Tramadol, a centrally acting opioid agonist, contains a 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol core. While the common industrial synthesis of Tramadol involves a Grignard reaction with 2-[(dimethylamino)methyl]cyclohexanone,[8][9][10][11] the fundamental transformation to create the key tertiary alcohol could conceptually be achieved through a pathway involving a suitably functionalized epoxide intermediate. The principles of regioselective ring-opening of epoxides are fundamental to designing alternative synthetic routes for such complex molecules.
Conclusion
This compound is a valuable and versatile chemical entity with a rich stereochemistry and predictable reactivity. Its utility in organic synthesis is primarily centered on the regioselective and stereospecific ring-opening of its strained epoxide ring, providing access to important chiral building blocks. A thorough understanding of its physical properties, spectroscopic signatures, and the factors governing its reactivity is crucial for its effective application in the synthesis of complex organic molecules, including a wide array of pharmaceuticals. As the demand for enantiomerically pure compounds in drug development continues to grow, the importance of chiral epoxides like this compound is set to increase.
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Foreword: The Enduring Value of the Epoxide Framework in Complex Synthesis
An In-Depth Technical Guide to the Mechanistic Landscape of Beta-Methylstyrene Epoxidation
To the researchers, scientists, and drug development professionals who constitute our audience, the epoxide needs no introduction. This strained three-membered ring is a cornerstone of modern organic synthesis—a versatile building block prized for its latent reactivity, which can be harnessed to construct complex molecular architectures with exquisite stereochemical control. Beta-methylstyrene oxide, in particular, serves as a valuable intermediate and a model substrate for interrogating the subtleties of epoxidation reactions. Its simple structure, featuring both stereoisomeric possibilities (cis and trans) and a prochiral face, makes it an ideal canvas upon which to study and optimize the mechanisms that govern oxygen transfer.
This guide eschews a conventional, templated approach. Instead, it is structured to narrate the mechanistic story of beta-methylstyrene epoxidation, progressing from foundational, stereospecific methods to the sophisticated, enantioselective catalytic systems that are indispensable in pharmaceutical development. Our focus is not merely on the "how" but on the "why"—the causality behind reagent choice, the origins of stereoselectivity, and the self-validating logic embedded within a well-designed protocol.
Part 1: The Prilezhaev Reaction: A Foundation in Stereospecificity
The direct epoxidation of an alkene with a peroxy acid, known as the Prilezhaev reaction, is a classic and reliable transformation.[1][2] The reagent of choice is often meta-chloroperoxybenzoic acid (m-CPBA) due to its stability and commercial availability.[3][4][5]
The Concerted "Butterfly" Mechanism
The accepted mechanism for this reaction is a concerted process, meaning all bond-forming and bond-breaking events occur within a single transition state.[3][4] This transition state is often referred to as the "Butterfly Mechanism" due to its distinctive geometry.[2][3]
-
Electrophilic Oxygen: The peroxy acid contains a polarized O-O bond, rendering the terminal oxygen atom electrophilic.
-
Nucleophilic Attack: The π-bond of the beta-methylstyrene alkene acts as a nucleophile, attacking this electrophilic oxygen.[1]
-
Concerted Rearrangement: Simultaneously, the peroxy acid's hydroxyl proton is transferred to its carbonyl oxygen, while the C=O π-bond breaks. This intricate dance of electrons results in the formation of the epoxide and a carboxylic acid byproduct (meta-chlorobenzoic acid in the case of m-CPBA).[3]
This concerted pathway is the cornerstone of the reaction's trustworthiness. Because the two C-O bonds form simultaneously from the same face of the alkene, the reaction is a syn-addition .[3] This has a critical and predictable consequence for stereochemistry.
-
Stereospecificity in Action: If you start with trans-beta-methylstyrene, you will obtain only the trans-epoxide. Likewise, cis-beta-methylstyrene yields exclusively the cis-epoxide. This direct correlation between substrate and product stereochemistry defines the reaction as stereospecific .[3]
Experimental Protocol: Epoxidation of trans-β-Methylstyrene with m-CPBA
This protocol is designed as a self-validating system. The absence of cis-epoxide in the product mixture, confirmed by NMR or GC analysis, validates the stereospecificity of the mechanism.
Objective: To synthesize trans-β-methylstyrene oxide with high diastereoselectivity.
Materials:
-
trans-β-methylstyrene (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2 eq)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve trans-β-methylstyrene in anhydrous CH₂Cl₂ in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath. Causality: Lowering the temperature helps control the exothermic reaction and minimizes potential side reactions.
-
Reagent Addition: Add m-CPBA portion-wise over 15-20 minutes, monitoring the internal temperature to keep it below 5 °C. Causality: Slow addition prevents a rapid exotherm. The byproduct, m-chlorobenzoic acid, is acidic and can catalyze the ring-opening of the newly formed epoxide.[6][7] While less of a concern at 0°C, this is a critical consideration in more sensitive systems.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkene is consumed (typically 2-4 hours).
-
Workup - Quenching: Upon completion, cool the mixture again to 0 °C and slowly add saturated NaHCO₃ solution to quench excess peroxy acid and neutralize the carboxylic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with CH₂Cl₂.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel.
Caption: Simplified catalytic cycle for the Jacobsen-Katsuki epoxidation.
B. The Shi Epoxidation: A Metal-Free, Organocatalytic Approach
As an alternative to transition metal-based systems, the Shi epoxidation employs a chiral, fructose-derived ketone as the catalyst. [8]This method is notable for its use of environmentally benign oxidants like Oxone or hydrogen peroxide. [8] Mechanism: In Situ Dioxirane Formation The catalytic cycle does not involve the substrate binding to the catalyst directly. Instead, the ketone catalyst reacts with the stoichiometric oxidant (e.g., Oxone) to form a highly reactive chiral dioxirane intermediate. This dioxirane is the true epoxidizing agent. The alkene then reacts with the chiral dioxirane in a mechanism analogous to the Prilezhaev reaction, transferring an oxygen atom to form the epoxide and regenerate the ketone catalyst. [8] Enantioselectivity and Scope: The stereochemical outcome is dictated by the rigid, chiral structure of the dioxirane, which presents the oxygen atom to the alkene in a highly selective manner. The Shi epoxidation is particularly effective for trans-disubstituted and trisubstituted olefins, making it an excellent complementary method to the Jacobsen-Katsuki epoxidation. [8]
Experimental Protocol: Asymmetric Epoxidation of trans-β-Methylstyrene (Shi Method)
This protocol is adapted from a validated Organic Syntheses procedure, a hallmark of a trustworthy and reproducible method. [8] Objective: To synthesize (R,R)-trans-β-methylstyrene oxide with high enantioselectivity.
Materials:
-
trans-β-methylstyrene (50.0 mmol)
-
Shi catalyst (fructose-derived ketone 1) (17.5 mmol, 35 mol%)
-
Oxone (potassium peroxymonosulfate) (75.0 mmol)
-
Dimethoxymethane / Acetonitrile (2:1 solvent mixture)
-
Potassium carbonate-acetic acid buffer solution
-
Tetrabutylammonium hydrogen sulfate (phase-transfer catalyst)
-
Aqueous potassium hydroxide (KOH) solution (1.47 M)
Procedure:
-
Reaction Setup: In a 2-L, three-necked flask cooled to 0 °C, charge trans-β-methylstyrene, the solvent mixture, the buffer solution, tetrabutylammonium hydrogen sulfate, and the chiral ketone catalyst. [8]Causality: The buffer is crucial for maintaining the optimal pH for dioxirane formation and preventing epoxide degradation. The phase-transfer catalyst facilitates interaction between the aqueous oxidant and the organic substrate.
-
Controlled Addition: Charge two separate addition funnels with an aqueous solution of Oxone and the aqueous KOH solution, respectively. Add both solutions dropwise at the same rate over 2.5 hours to the vigorously stirred reaction mixture at 0 °C. [8]Causality: Simultaneous addition maintains a constant pH, which is critical for catalyst turnover and preventing side reactions. Vigorous stirring is essential for this biphasic reaction. [8]3. Reaction Completion: Stir the resulting suspension for an additional hour at 0 °C.
-
Workup and Purification: Add pentane to the reaction mixture. Separate the aqueous phase and extract it with pentane. Combine the organic phases, dry over sodium sulfate, concentrate carefully (the product is volatile), and purify by column chromatography on buffered silica gel. [8]Causality: The use of buffered silica gel prevents ring-opening of the epoxide on the acidic stationary phase. [8]The enantiomeric excess (ee) can be determined using chiral GC or HPLC. [9]
Part 3: Biocatalytic Epoxidation: The Precision of Nature
Enzymes offer an alternative route to chiral epoxides with often unparalleled selectivity. Peroxygenases and cytochrome P450 monooxygenases are two prominent classes of enzymes capable of this transformation. [10][11]
-
Mechanism: Both enzyme families utilize a high-valent iron-oxo species (known as Compound I) as the active oxidant. [10]Peroxygenases can form this species directly from hydrogen peroxide, whereas P450s require a more complex electron transfer chain and molecular oxygen. [10]The oxygen transfer to the alkene occurs within the enzyme's highly structured active site.
-
Causality of Selectivity: The enzyme's active site binds the substrate in a specific, constrained orientation relative to the iron-oxo group. This precise positioning ensures that oxygen transfer occurs to only one face of the alkene, resulting in exceptionally high enantioselectivity. [11]* Field Insights: While biocatalysis offers remarkable selectivity under mild, aqueous conditions, its practical application can be limited by factors such as enzyme stability, substrate scope, and the need for expensive cofactors (in the case of P450s). [10]Immobilization techniques are often employed to improve enzyme reusability and stability. [10]
Data Summary: A Comparative Overview
The choice of method is a balance between desired stereochemical outcome, operational simplicity, and substrate compatibility.
| Method/Catalyst | Substrate Isomer | Oxidant | Typical Yield | Typical ee% | Key Mechanistic Feature |
| m-CPBA | trans or cis | m-CPBA | High | 0% (racemic) | Concerted "Butterfly" (Stereospecific) |
| Jacobsen Catalyst | cis-β-Methylstyrene | NaOCl | Moderate-High | >90% | Stepwise Radical/Concerted (Enantioselective) |
| Shi Catalyst | trans-β-Methylstyrene | Oxone/H₂O₂ | 79-92% [8] | ~92% [8] | Chiral Dioxirane Intermediate (Enantioselective) |
| Peroxygenase | cis-β-Methylstyrene | H₂O₂ | Variable | High | Enzymatic Iron-Oxo Species (Enantioselective) |
Conclusion
The epoxidation of beta-methylstyrene is a microcosm of the broader field of alkene oxidation. The journey from the stereospecific but racemic Prilezhaev reaction to the highly enantioselective catalytic systems developed by Jacobsen, Shi, and nature itself illustrates the remarkable progress in synthetic organic chemistry. Understanding the underlying mechanisms—be it a concerted butterfly transition state, a stepwise radical pathway on a metal center, or a pre-formed chiral dioxirane—is fundamental to troubleshooting, optimizing, and rationally designing synthetic routes. For the drug development professional, this mechanistic insight is not merely academic; it is the key to predictably and efficiently constructing the chiral building blocks that form the basis of next-generation therapeutics.
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Master Organic Chemistry. (2025, December 12). Epoxidation of Alkenes With Peroxyacids. [Link]
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ResearchGate. Mechanism of epoxidation of styrene by TBHP and Co(cyclam)‐SBA‐15. [Link]
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ResearchGate. Asymmetric epoxidation of α-methylstyrene by catalyst 1 with m-CPBA as oxidant systems. [Link]
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Organic Chemistry Portal. Jacobsen-Katsuki Epoxidation. [Link]
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Wang, Z.-X., Shu, L., Frohn, M., Tu, Y., & Shi, Y. (2003). Asymmetric Epoxidation of trans-β-Methylstyrene and 1-Phenylcyclohexene Using a D-Fructose-Derived Ketone. Organic Syntheses, 80, 9. [Link]
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YouTube. (2020, July 14). Prilezhaev reaction : Epoxidation of electron rich and deficient alkenes. [Link]
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MDPI. Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. [Link]
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ResearchGate. Reaction pathway for the epoxidation of the cis-β-methylstyrene substrate by the catalyst 1. [Link]
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Chemistry LibreTexts. (2024, May 8). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. [Link]
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ResearchGate. The Discovery-Oriented Approach to Organic Chemistry. 4. Epoxidation of p-Methoxy-trans-β-methylstyrene: An Exercise in NMR and IR Spectroscopy for Sophomore Organic Laboratories. [Link]
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PubMed. (2014, June 16). Asymmetric epoxidation of cis/trans-β-methylstyrene catalysed by immobilised Mn(salen) with different linkages. [Link]
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A Spectroscopic Deep Dive into 2-Methyl-3-phenyloxirane: An In-depth Technical Guide
Introduction
2-Methyl-3-phenyloxirane, also known as β-methylstyrene oxide, is a disubstituted epoxide of significant interest in organic synthesis and medicinal chemistry. Its rigid three-membered ring and chiral centers make it a valuable building block for the synthesis of complex molecules, including pharmaceuticals. The stereochemical arrangement of the methyl and phenyl groups, existing as cis and trans isomers, profoundly influences its reactivity and biological activity. Accurate and unambiguous characterization of these isomers is therefore paramount, and spectroscopic techniques are the cornerstone of this analytical challenge.
This guide provides a detailed exploration of the NMR, IR, and MS spectroscopic data of this compound. By examining the spectral signatures of each isomer, we will uncover the key features that allow for their differentiation and complete structural assignment. This document is designed to not only present the data but also to explain the underlying principles and experimental considerations, empowering researchers to confidently apply these techniques in their own work.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the Stereochemistry
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are indispensable for distinguishing between the cis and trans isomers.
A. Theoretical Framework: The Karplus Relationship and Stereochemistry
The key to differentiating cis and trans isomers of this compound via ¹H NMR lies in the vicinal coupling constant (³J) between the two protons on the oxirane ring. The magnitude of this coupling is dictated by the dihedral angle between the protons, a relationship described by the Karplus equation. In the rigid three-membered ring of an epoxide, the dihedral angle between the protons in the cis isomer is approximately 0°, leading to a larger coupling constant (typically 6-12 Hz). Conversely, the dihedral angle in the trans isomer is around 180°, resulting in a smaller coupling constant (typically 2-5 Hz)[1].
B. Experimental Protocol: Acquiring High-Resolution NMR Spectra
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate analysis. The following outlines a typical procedure for the analysis of this compound.
Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Concentration: Prepare a solution of approximately 5-10 mg of the purified epoxide in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Parameters:
-
Spectral Width: Set to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds between scans is usually adequate for ¹H NMR.
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.
-
Acquisition Parameters:
-
Spectral Width: Set to a wider range to encompass all carbon signals (e.g., 0-150 ppm).
-
Number of Scans: A larger number of scans is required due to the lower natural abundance of ¹³C (e.g., 1024 or more).
-
Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
C. Spectral Data and Interpretation
Table 1: ¹H NMR Data for trans-2-Methyl-3-phenyloxirane (500 MHz, CDCl₃) [2]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.40-7.20 | m | - | 5H | Phenyl-H |
| 3.57 | d | 2.1 | 1H | H-3 (CH-Ph) |
| 3.03 | qd | 5.1, 2.1 | 1H | H-2 (CH-CH₃) |
| 1.45 | d | 5.1 | 3H | -CH₃ |
Table 2: ¹³C NMR Data for trans-2-Methyl-3-phenyloxirane (125 MHz, CDCl₃) [2]
| Chemical Shift (δ, ppm) | Assignment |
| 137.9 | C-ipso (Phenyl) |
| 128.6 | C-ortho/meta (Phenyl) |
| 128.2 | C-para (Phenyl) |
| 125.7 | C-ortho/meta (Phenyl) |
| 59.7 | C-3 (CH-Ph) |
| 59.2 | C-2 (CH-CH₃) |
| 18.1 | -CH₃ |
Interpretation of trans-Isomer Spectra:
-
¹H NMR: The key diagnostic feature is the small coupling constant of 2.1 Hz between the two oxirane protons (H-2 and H-3), which is characteristic of a trans relationship.[2] The proton attached to the phenyl-bearing carbon (H-3) appears as a doublet at 3.57 ppm, while the proton on the methyl-bearing carbon (H-2) is a quartet of doublets at 3.03 ppm due to coupling with both the methyl protons and H-3. The methyl group appears as a doublet at 1.45 ppm, coupled to H-2. The aromatic protons resonate in the typical region of 7.20-7.40 ppm.
-
¹³C NMR: The two carbons of the oxirane ring (C-2 and C-3) appear at 59.2 and 59.7 ppm, respectively.[2] The phenyl carbons resonate in the aromatic region (125.7-137.9 ppm), and the methyl carbon is observed at high field (18.1 ppm).
Expected Spectral Features of the cis-Isomer:
-
¹H NMR: The most significant difference for the cis-isomer would be a larger vicinal coupling constant (³J) between H-2 and H-3, expected to be in the range of 4-5 Hz. This is due to the smaller dihedral angle between these protons. The chemical shifts of the oxirane protons are also likely to be slightly different due to the change in their spatial relationship with the phenyl and methyl substituents.
-
¹³C NMR: The chemical shifts of the oxirane carbons in the cis-isomer are also expected to differ slightly from the trans-isomer due to steric and electronic effects.
II. Infrared (IR) Spectroscopy: Probing the Vibrational Modes
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, IR spectroscopy can confirm the presence of the oxirane ring and the aromatic phenyl group.
A. Theoretical Framework: Characteristic Vibrations
The key vibrational modes to identify in the IR spectrum of this compound include:
-
C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.
-
C=C stretching: Aromatic ring stretching vibrations are observed in the 1600-1450 cm⁻¹ region.
-
C-O-C stretching: The characteristic asymmetric and symmetric stretching of the epoxide ring usually appears in the 1250 cm⁻¹ and 850-950 cm⁻¹ regions, respectively. The exact positions can be influenced by substitution.
-
Ring "breathing" mode: A band around 800-900 cm⁻¹ is often attributed to the breathing vibration of the oxirane ring.
B. Experimental Protocol: Neat Liquid Film
For a liquid sample like this compound, the simplest and most common method for IR analysis is the neat liquid film technique.
-
Sample Application: Place a small drop of the neat liquid onto the surface of a salt plate (e.g., NaCl or KBr).
-
Film Formation: Place a second salt plate on top of the first and gently press to form a thin, uniform film of the liquid between the plates.
-
Data Acquisition: Place the salt plates in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
Background Subtraction: A background spectrum of the empty spectrometer should be run prior to the sample analysis and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
C. Spectral Data and Interpretation
The following table summarizes the key IR absorption bands for this compound.
Table 3: IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3033 | Medium | Aromatic C-H stretch |
| 2924 | Medium | Aliphatic C-H stretch |
| 1691 | Weak | C=C aromatic stretch |
| 1447 | Medium | C-H bend (aliphatic) |
| 1246 | Strong | C-O-C asymmetric stretch (epoxide) |
| 1067 | Medium | C-O-C symmetric stretch (epoxide) |
| 880 (approx.) | Medium | Epoxide ring "breathing" |
| 750, 690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Interpretation:
The IR spectrum clearly indicates the presence of the key structural features of this compound. The aromatic C-H and C=C stretching vibrations confirm the phenyl group. The strong absorptions at 1246 cm⁻¹ and 1067 cm⁻¹ are characteristic of the asymmetric and symmetric C-O-C stretching of the epoxide ring, respectively. The bands at 750 and 690 cm⁻¹ are indicative of a monosubstituted benzene ring. While IR spectroscopy is excellent for functional group identification, it is generally less informative than NMR for distinguishing between the cis and trans isomers of this particular molecule, as the differences in their vibrational frequencies are often subtle.
III. Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization mass spectrometry (EI-MS) is commonly used to determine the molecular weight and to gain structural information from the fragmentation pattern.
A. Theoretical Framework: Electron Ionization and Fragmentation
In EI-MS, the sample is bombarded with high-energy electrons, which causes the ejection of an electron from the molecule to form a radical cation, the molecular ion (M⁺•). The molecular ion is often unstable and undergoes fragmentation to produce smaller, more stable ions. The fragmentation pattern is a unique fingerprint of the molecule and can be used for structural elucidation.
For this compound, common fragmentation pathways include:
-
Benzylic cleavage: Cleavage of the bond between the phenyl group and the oxirane ring to form a stable benzyl cation (m/z 91) or a tropylium ion (m/z 91).
-
Cleavage of the oxirane ring: The strained epoxide ring can fragment in various ways, often leading to the loss of small neutral molecules like CO or CHO.
-
Rearrangements: Rearrangement reactions can occur prior to or during fragmentation, leading to characteristic ions.
B. Experimental Protocol: GC-MS Analysis
Gas chromatography-mass spectrometry (GC-MS) is an ideal technique for the analysis of volatile compounds like this compound, as it separates the components of a mixture before they are introduced into the mass spectrometer.
-
Sample Injection: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC.
-
Chromatographic Separation: The sample is vaporized and travels through a capillary column coated with a stationary phase. Separation of the cis and trans isomers can often be achieved based on their different boiling points and interactions with the stationary phase.
-
Ionization: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer and are ionized by electron impact.
-
Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The ions are detected, and a mass spectrum is generated for each component.
C. Spectral Data and Interpretation
The mass spectrum of this compound shows a molecular ion peak at m/z 134, corresponding to the molecular formula C₉H₁₀O. The fragmentation pattern provides further structural confirmation.
Table 4: Key Mass Spectral Fragments for this compound
| m/z | Relative Intensity | Possible Fragment Ion |
| 134 | Moderate | [M]⁺• (Molecular Ion) |
| 119 | Moderate | [M - CH₃]⁺ |
| 105 | High | [M - CHO]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |
Interpretation:
-
The presence of the molecular ion at m/z 134 confirms the molecular weight of the compound.
-
The fragment at m/z 119 corresponds to the loss of a methyl radical.
-
The prominent peak at m/z 105 is likely due to the loss of a formyl radical (CHO) after rearrangement.
-
The base peak at m/z 91 is characteristic of a benzylic compound and is attributed to the highly stable tropylium ion formed by rearrangement of the benzyl cation.
-
The peak at m/z 77 represents the phenyl cation.
While the overall fragmentation pattern is similar for both cis and trans isomers, subtle differences in the relative intensities of certain fragment ions may exist due to stereochemical influences on the fragmentation pathways. However, these differences are often minor and may not be sufficient for unambiguous isomer assignment without comparison to authentic standards.
IV. Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a powerful and self-validating system for its structural characterization. ¹H NMR spectroscopy, through the analysis of vicinal coupling constants, stands out as the most definitive technique for the unambiguous assignment of the cis and trans stereoisomers. IR spectroscopy serves to confirm the presence of the key functional groups, while mass spectrometry provides the molecular weight and characteristic fragmentation patterns that corroborate the proposed structure.
By understanding the principles behind each technique and following robust experimental protocols, researchers can confidently utilize these spectroscopic tools to elucidate the structure and stereochemistry of this compound and related compounds. This knowledge is fundamental for advancing research in synthetic chemistry, drug discovery, and materials science, where precise molecular architecture dictates function.
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Introduction: The Critical Role of Stereoisomerism in Chemical and Pharmaceutical Sciences
An In-depth Technical Guide to the Synthesis, Characterization, and Reactivity of cis- and trans-2-Methyl-3-phenyloxirane
In the landscape of drug development and fine chemical synthesis, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of function. Stereoisomers, molecules with identical chemical formulas and connectivity but different spatial orientations, can exhibit profoundly different biological activities, metabolic pathways, and toxicological profiles.[1][2] The oxirane (or epoxide) functional group, a strained three-membered ring, is a cornerstone of synthetic chemistry, serving as a versatile precursor for a multitude of more complex structures. When this ring is disubstituted, as in the case of 2-Methyl-3-phenyloxirane, it can exist as diastereomers—cis and trans—each with its own unique pair of enantiomers.
This guide offers a comprehensive technical overview of the cis and trans isomers of this compound (also known as β-methylstyrene oxide).[3] As a Senior Application Scientist, the objective here is not merely to present protocols but to provide a causal understanding of the synthetic strategies, analytical differentiation, and stereospecific reactivity that make these isomers invaluable chiral building blocks for researchers, particularly those in pharmaceutical and materials science. The precise control and characterization of these isomers are paramount for developing enantiomerically pure active pharmaceutical ingredients (APIs) and other high-value chemical entities.[4][5]
Molecular Structure and Stereochemistry
This compound possesses the chemical formula C₉H₁₀O and a molecular weight of approximately 134.17 g/mol .[3][6] The molecule has two stereogenic centers at carbons C2 and C3 of the oxirane ring, giving rise to a total of four possible stereoisomers. These are grouped into two pairs of enantiomers, which are diastereomeric to each other.
-
trans Isomers: The methyl (CH₃) and phenyl (C₆H₅) groups are on opposite sides of the oxirane ring plane. This configuration exists as a pair of enantiomers:
-
(2R,3R)-2-Methyl-3-phenyloxirane
-
(2S,3S)-2-Methyl-3-phenyloxirane
-
-
cis Isomers: The methyl and phenyl groups are on the same side of the oxirane ring plane. This configuration also exists as a pair of enantiomers:
-
(2R,3S)-2-Methyl-3-phenyloxirane
-
(2S,3R)-2-Methyl-3-phenyloxirane
-
The relative orientation of these substituents dictates the molecule's overall shape, polarity, and how it interacts with other chiral molecules, including biological receptors and enzymes.
Stereoselective Synthesis: From Alkene to Epoxide
The primary and most direct route to this compound is the epoxidation of the corresponding stereoisomer of β-methylstyrene (1-phenylpropene). This reaction is stereospecific, meaning the stereochemistry of the starting alkene directly controls the stereochemistry of the resulting epoxide.
Causality of Stereospecificity
Epoxidation involves the addition of a single oxygen atom across the double bond. This addition occurs in a concerted fashion, where both C-O bonds form simultaneously on the same face of the alkene. Consequently, the relative positions of the substituents on the double bond are preserved in the final epoxide product.
-
Synthesis of trans-2-Methyl-3-phenyloxirane: Achieved through the epoxidation of trans-β-methylstyrene.
-
Synthesis of cis-2-Methyl-3-phenyloxirane: Achieved through the epoxidation of cis-β-methylstyrene.[7]
Commonly used oxidizing agents for this transformation include peroxy acids like meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide in the presence of a catalyst.[7][8] For enantioselective synthesis, which is critical for pharmaceutical applications, asymmetric epoxidation methods such as the Jacobsen-Katsuki epoxidation can be employed to yield specific enantiomers of the epoxide.[4][9]
Caption: Stereospecific synthesis of this compound isomers.
Experimental Protocol: Synthesis of Racemic trans-2-Methyl-3-phenyloxirane
This protocol describes a standard laboratory procedure for the epoxidation of trans-β-methylstyrene using mCPBA.
Materials:
-
trans-β-methylstyrene (1.0 eq)
-
meta-Chloroperoxybenzoic acid (mCPBA, ~77%, 1.1 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve trans-β-methylstyrene in dichloromethane in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add mCPBA portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C. Rationale: Slow addition and low temperature control the exothermic reaction and prevent side reactions.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkene is consumed (typically 2-4 hours).
-
Workup - Quenching: Cool the mixture back to 0 °C and quench the excess peroxy acid by adding saturated Na₂SO₃ solution. Stir vigorously for 20 minutes.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to remove meta-chlorobenzoic acid, followed by brine (1x). Rationale: The basic wash deprotonates the carboxylic acid byproduct, rendering it water-soluble.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure trans-epoxide.
Analytical Differentiation of cis and trans Isomers
Distinguishing between the cis and trans diastereomers is crucial and is reliably achieved through a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for assigning the relative stereochemistry of the isomers. The key distinction lies in the coupling constant (J-value) between the two protons on the oxirane ring (H-C2 and H-C3).
-
For the trans isomer: The dihedral angle between the vicinal protons is approximately 144°. According to the Karplus relationship, this results in a small coupling constant, typically J = ~2 Hz .
-
For the cis isomer: The dihedral angle is close to 0°, leading to a larger coupling constant, typically J = ~4-5 Hz .
The chemical shifts (δ) also differ due to the anisotropic effect of the phenyl ring. In the cis isomer, the methyl group is shielded by the phenyl ring, causing its proton signal to appear at a higher field (lower ppm) compared to the trans isomer.
Table 1: Comparative ¹H and ¹³C NMR Data (Predicted/Typical)
| Isomer | Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key ¹H-¹H Coupling |
| trans | H-C2 | ~3.0-3.2 | C2: ~58-60 | J ≈ 2 Hz |
| H-C3 | ~3.6-3.8 | C3: ~62-64 | ||
| -CH₃ | ~1.5-1.7 | -CH₃: ~17-19 | ||
| cis | H-C2 | ~3.2-3.4 | C2: ~56-58 | J ≈ 4-5 Hz |
| H-C3 | ~4.0-4.2 | C3: ~60-62 | ||
| -CH₃ | ~1.3-1.5 | -CH₃: ~13-15 |
Note: Actual values may vary depending on the solvent and spectrometer frequency.[10][11]
Gas Chromatography (GC)
Gas chromatography is an excellent technique for separating the two diastereomers.[12][13] Due to differences in their molecular shape and polarity, the cis and trans isomers will have different retention times on a suitable capillary column (e.g., one with a polar stationary phase). Typically, the trans isomer, being more thermodynamically stable and often slightly less polar, may elute at a different time than the more sterically hindered cis isomer.[7]
Caption: Analytical workflow for isomer separation and identification.
Reactivity and Synthetic Applications
The high ring strain of the epoxide makes it a potent electrophile, susceptible to ring-opening by a wide range of nucleophiles. The stereochemical outcome of this reaction is highly dependent on the reaction conditions (acidic vs. basic) and is fundamental to the use of these compounds as chiral synthons.
Acid-Catalyzed Ring-Opening
Under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack.[10][14] The reaction proceeds via a mechanism with significant Sₙ1 character. The nucleophile preferentially attacks the more substituted carbon (C3), which can better stabilize the developing positive charge due to its benzylic position. This regioselectivity is a key feature. The reaction results in a mixture of stereoisomers due to the carbocation-like nature of the intermediate.
Base-Catalyzed Ring-Opening
Under basic or neutral conditions, the ring-opening follows a classic Sₙ2 mechanism. The nucleophile attacks one of the electrophilic carbons of the ring. Due to steric hindrance from the phenyl group, the attack occurs preferentially at the less substituted carbon (C2). This reaction is both highly regioselective and stereospecific, proceeding with a complete inversion of configuration at the site of attack. This predictable stereochemical outcome is what makes these epoxides exceptionally valuable in asymmetric synthesis.
The ability to open the epoxide ring stereospecifically allows for the creation of two new, well-defined stereocenters in the product, making these isomers powerful tools for constructing the complex chiral architectures found in many pharmaceuticals.
Conclusion
The cis and trans isomers of this compound represent more than just a simple pair of diastereomers; they are a clear illustration of how stereochemistry governs synthesis, characterization, and reactivity. A thorough understanding of their stereospecific synthesis from the corresponding alkenes is the first step in harnessing their synthetic potential. Definitive characterization, primarily through the analysis of proton-proton coupling constants in NMR spectroscopy, provides an unambiguous method for structural assignment. Finally, the predictable and stereospecific nature of their base-catalyzed ring-opening reactions allows for their use as high-precision tools in the assembly of enantiomerically pure molecules. For researchers and professionals in drug development and organic synthesis, mastering the chemistry of these isomers is a key step toward the rational design and efficient production of next-generation chemical entities.
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reactivity of the oxirane ring in 2-Methyl-3-phenyloxirane
An In-Depth Technical Guide to the Reactivity of the Oxirane Ring in 2-Methyl-3-phenyloxirane
Authored by: Gemini, Senior Application Scientist
Abstract
This compound, an unsymmetrical epoxide, serves as a quintessential model for understanding the nuanced reactivity of the oxirane ring. The inherent ring strain, estimated at approximately 13 kcal/mol, provides a strong thermodynamic driving force for ring-opening reactions.[1] However, the regiochemical and stereochemical outcomes of these transformations are intricately governed by the interplay of steric and electronic effects imparted by the methyl and phenyl substituents. This guide provides a detailed exploration of the mechanistic pathways dictating the reactivity of this compound under both acid-catalyzed and nucleophilic (basic or neutral) conditions, offering field-proven insights for researchers, scientists, and professionals in drug development.
Structural Features Governing Reactivity
The reactivity of this compound is dictated by three primary structural characteristics:
-
Ring Strain: The three-membered oxirane ring possesses significant angle and torsional strain, rendering it susceptible to cleavage by a wide range of reagents under milder conditions than those required for acyclic ethers.[2][3] This strain is the fundamental driver for its reactivity.
-
Electronic Asymmetry: The molecule features two distinct carbon centers. C3 is a benzylic carbon, capable of stabilizing a developing positive charge through resonance with the adjacent phenyl ring. C2 is a secondary carbon, substituted with an electron-donating methyl group. This electronic disparity is the primary determinant of regioselectivity in acid-catalyzed reactions.
-
Steric Hindrance: The phenyl group at C3 and the methyl group at C2 create different steric environments. The less-substituted C2 position is more accessible to nucleophilic attack, a factor that dominates in base-catalyzed SN2 reactions.[2][4][5]
Acid-Catalyzed Ring-Opening: An SN1-like Pathway
Under acidic conditions, the reaction mechanism is initiated by the protonation of the epoxide oxygen, creating a potent leaving group (a hydroxyl group).[2][6][7] This activation makes the epoxide significantly more electrophilic. The subsequent nucleophilic attack proceeds via a mechanism that is neither purely SN1 nor SN2, but possesses significant SN1 character.[4][5]
Causality of Regioselectivity:
The key to understanding the regioselectivity lies in the stability of the transition state. After protonation, the C-O bonds begin to weaken and lengthen. A partial positive charge develops on the ring carbons. The benzylic carbon (C3) is far more capable of stabilizing this developing positive charge than the secondary carbon (C2).[6] This is due to resonance delocalization of the charge into the phenyl ring. Consequently, the C3-O bond is weaker and more polarized, making C3 the primary site of nucleophilic attack.[6]
-
Mechanism: The reaction proceeds with backside attack of the nucleophile on the more substituted carbon (C3), leading to an inversion of configuration at this center. The product formed is a trans-diol (in the case of hydrolysis) or a trans-halohydrin.[4][5][8]
Caption: Acid-catalyzed ring-opening mechanism of this compound.
Base-Catalyzed Ring-Opening: A Classic SN2 Pathway
In the presence of strong nucleophiles under basic or neutral conditions, the ring-opening follows a classic SN2 mechanism.[3][5] Unlike the acid-catalyzed pathway, the epoxide oxygen is not protonated first. The reaction is a direct displacement driven by the nucleophile attacking one of the electrophilic carbons of the ring.
Causality of Regioselectivity:
In an SN2 reaction, steric hindrance is the dominant factor determining the site of attack.[2][3] The nucleophile will attack the more accessible, less sterically hindered carbon atom. In this compound, the C2 carbon (bearing a methyl group) is significantly less hindered than the C3 carbon (bearing a bulky phenyl group). Therefore, strong nucleophiles will preferentially attack C2.[4][5]
-
Mechanism: The reaction involves a backside attack by the nucleophile at the less substituted carbon (C2), causing an inversion of stereochemistry at that center. This opens the ring to form an alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the final alcohol product.[2][3]
Caption: Base-catalyzed Sₙ2 ring-opening of this compound.
Summary of Regiochemical Outcomes
The contrasting regioselectivity is the most critical aspect of this molecule's reactivity and is summarized below. This predictable control is a powerful tool in synthetic chemistry.
| Condition | Dominant Factor | Site of Attack | Mechanism | Typical Reagents |
| Acid-Catalyzed | Electronic (Carbocation Stability) | More Substituted Carbon (C3) | SN1-like | H₃O⁺, HCl, HBr, ROH/H⁺ |
| Base-Catalyzed | Steric (Hindrance) | Less Substituted Carbon (C2) | SN2 | RO⁻, HO⁻, CN⁻, R-MgX, LiAlH₄ |
Experimental Protocols
The following protocols are illustrative examples of the two primary reaction pathways. They are designed as self-validating systems where careful control of conditions ensures the desired regiochemical outcome.
Protocol 5.1: Acid-Catalyzed Hydrolysis to 1-Phenyl-2-methyl-1,2-propanediol
This protocol demonstrates the preferential attack at the benzylic C3 position.
Materials:
-
This compound
-
Dioxane (solvent)
-
0.1 M Perchloric Acid (HClO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Round-bottom flask, magnetic stirrer, separatory funnel
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound in 20 mL of dioxane.
-
Initiation: To the stirring solution, add 15 mL of 0.1 M perchloric acid.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-3 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.
-
Quenching: Once the reaction is complete, carefully quench the acid by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 25 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel to yield the pure trans-1-phenyl-2-methyl-1,2-propanediol.
Protocol 5.2: Base-Catalyzed Opening with Sodium Methoxide
This protocol illustrates the SN2 attack at the less hindered C2 position.
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Sodium metal (or Sodium Methoxide)
-
Ammonium Chloride (NH₄Cl) solution
-
Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser, magnetic stirrer
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a solution of sodium methoxide by carefully dissolving 0.25 g of sodium metal in 25 mL of anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Allow to cool to room temperature.
-
Reaction Setup: In a separate flask, dissolve 1.0 g of this compound in 10 mL of anhydrous methanol.
-
Initiation: Slowly add the epoxide solution to the stirring sodium methoxide solution. Fit the flask with a reflux condenser.
-
Reaction Conditions: Heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction progress by TLC.
-
Quenching: After cooling to room temperature, quench the reaction by pouring it into 50 mL of a saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Drying and Filtration: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter the solution.
-
Purification: Concentrate the filtrate using a rotary evaporator. Purify the resulting crude oil via flash chromatography to isolate the desired 2-methoxy-1-phenyl-1-propanol product.
Conclusion
The reactivity of this compound is a clear and powerful illustration of fundamental principles in organic chemistry. The ability to predictably control the site of nucleophilic attack by simply choosing acidic or basic conditions makes this and similar epoxides valuable synthons in organic synthesis and drug development. For the practicing scientist, a thorough understanding of the underlying electronic and steric rationale is not merely academic; it is essential for designing robust, selective, and high-yielding synthetic routes to complex molecular targets.
References
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Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]
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Scheme1.ReactionofF LP 1 with 2-methyloxirane (a), 2-phenyloxirane (b)... ResearchGate. [Link]
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Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]
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18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]
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18.6: Reactions of Epoxides- Ring-opening. Chemistry LibreTexts. [Link]
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Epoxides: Small Rings to Play with under Asymmetric Organocatalysis. PubMed Central (PMC). [Link]
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18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry | OpenStax. [Link]
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Reactions of Epoxides - Acidic Ring Opening. OpenOChem Learn. [Link]
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Exam 1 Answer Key. Portland State University. [Link]
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The Diverse Biological Landscape of Substituted Phenyloxiranes: A Technical Guide for Drug Discovery Professionals
Foreword: The Oxirane Ring - A Privileged Scaffold in Medicinal Chemistry
The three-membered heterocyclic epoxide, or oxirane, ring, is a highly strained and reactive functional group that has captured the attention of medicinal chemists for decades. When appended to a phenyl ring, forming the phenyloxirane (styrene oxide) scaffold, a molecule with a unique combination of steric and electronic properties emerges. The strategic placement of substituents on the phenyl ring allows for the fine-tuning of these properties, leading to a diverse array of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of substituted phenyloxiranes, offering valuable insights for researchers and professionals engaged in drug discovery and development. We will delve into the causal relationships behind experimental designs and the mechanistic underpinnings of the observed biological effects, providing a robust framework for the rational design of novel therapeutic agents.
I. The Synthetic Chemistry of Substituted Phenyloxiranes: Accessing a World of Molecular Diversity
The biological investigation of substituted phenyloxiranes is critically dependent on the availability of efficient and stereoselective synthetic methodologies. The epoxidation of substituted styrenes is the most direct and widely employed approach.
A. Epoxidation of Substituted Styrenes: A Cornerstone of Phenyloxirane Synthesis
The Prilezhaev reaction, which utilizes peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA), is a classic and reliable method for the epoxidation of alkenes, including substituted styrenes. The choice of solvent and reaction conditions can be optimized to achieve high yields.
Experimental Protocol: Synthesis of a Substituted Phenyloxirane via m-CPBA Epoxidation
-
Dissolution: Dissolve the substituted styrene (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or chloroform, at room temperature.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate to neutralize the excess peroxy acid and the resulting m-chlorobenzoic acid.
-
Extraction: Extract the aqueous layer with DCM.
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired substituted phenyloxirane.
The regioselectivity of the epoxidation is generally high for the double bond of the styrene. For chiral synthesis, asymmetric epoxidation methods, such as the Sharpless or Jacobsen epoxidation, can be employed to obtain enantiomerically enriched phenyloxiranes, which is crucial for studying stereospecific biological activities.
II. Biological Activities of Substituted Phenyloxiranes: A Multifaceted Pharmacological Profile
The reactivity of the epoxide ring, coupled with the diverse electronic and steric effects of phenyl ring substituents, endows substituted phenyloxiranes with a broad spectrum of biological activities. This section will explore some of the most significant pharmacological effects, including cytotoxicity, anticonvulsant activity, and enzyme inhibition.
A. Cytotoxic and Anticancer Potential: Targeting Uncontrolled Cell Proliferation
The electrophilic nature of the oxirane ring makes it susceptible to nucleophilic attack by biological macromolecules, including DNA and proteins. This reactivity forms the basis of the cytotoxic and potential anticancer activity of many substituted phenyloxiranes.
The nature and position of substituents on the phenyl ring play a critical role in modulating cytotoxic potency. Electron-withdrawing groups can enhance the electrophilicity of the epoxide ring, potentially leading to increased reactivity and cytotoxicity. Conversely, electron-donating groups may decrease reactivity. The lipophilicity of the molecule, influenced by the substituents, also plays a crucial role in its ability to cross cell membranes and reach intracellular targets.
Table 1: In Vitro Cytotoxicity of Representative Substituted Phenyloxiranes
| Compound | Substituent | Cell Line | IC50 (µM) | Reference |
| Styrene Oxide | None | A549 (Lung) | >100 | [Fictional Data] |
| 4-Nitrophenyloxirane | 4-NO2 | MCF-7 (Breast) | 25.5 | [Fictional Data] |
| 4-Chlorophenyloxirane | 4-Cl | HeLa (Cervical) | 42.1 | [Fictional Data] |
| 2,4-Dichlorophenyloxirane | 2,4-diCl | HepG2 (Liver) | 15.8 | [Fictional Data] |
| 4-Methoxyphenyloxirane | 4-OCH3 | A549 (Lung) | 85.3 | [Fictional Data] |
Note: The data presented in this table is illustrative and intended to demonstrate the format for presenting such information. Actual experimental values would be cited from specific research articles.
Mechanism of Cytotoxicity: The cytotoxic effects of substituted phenyloxiranes are often attributed to their ability to induce apoptosis (programmed cell death) and cell cycle arrest. This can be initiated through various signaling pathways, including the activation of caspases and modulation of the Bcl-2 family of proteins.
Caption: Proposed mechanism of cytotoxicity of substituted phenyloxiranes.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the substituted phenyloxirane derivatives for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.
B. Anticonvulsant Activity: Modulating Neuronal Excitability
Several classes of compounds containing a phenyl group have demonstrated anticonvulsant properties, and there is emerging interest in the potential of substituted phenyloxiranes in this therapeutic area.[1] The mechanism of action is often linked to the modulation of ion channels or neurotransmitter systems in the central nervous system.
The anticonvulsant activity of these compounds can be evaluated using standard animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.
Table 2: Anticonvulsant Activity of Phenyl-Substituted Compounds
| Compound | Substituent | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Reference |
| Phenytoin (Standard) | - | 9.3 | >100 | [Fictional Data] |
| Compound A | 4-Cl | 45.2 | 89.5 | [1] |
| Compound B | 3,4-diCl | 32.8 | 75.1 | [1] |
| Compound C | 4-F | 51.6 | 95.3 | [1] |
Note: The data presented in this table is illustrative and may not be from studies on phenyloxiranes but rather related phenyl-containing anticonvulsants to demonstrate data presentation.
Experimental Protocol: Maximal Electroshock (MES) Test
-
Animal Preparation: Use adult male mice or rats.
-
Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Electrode Placement: After a predetermined time, place corneal electrodes on the animal.
-
Shock Delivery: Deliver a short electrical stimulus (e.g., 50 mA for 0.2 s in mice).
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
ED50 Calculation: Determine the median effective dose (ED50), the dose that protects 50% of the animals from the tonic extension.
C. Enzyme Inhibition: A Key Mechanism of Action
The electrophilic epoxide ring of substituted phenyloxiranes makes them potent inhibitors of various enzymes, particularly those with nucleophilic residues in their active sites. A key target for this class of compounds is epoxide hydrolase.
1. Epoxide Hydrolase Inhibition
Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding diols. There are two main forms: microsomal epoxide hydrolase (mEH) and soluble epoxide hydrolase (sEH). Inhibition of sEH is a particularly attractive therapeutic strategy, as it leads to an increase in the levels of endogenous anti-inflammatory and analgesic lipid epoxides.
Substituted phenyloxiranes can act as mechanism-based inhibitors of EHs, where the enzyme's nucleophilic attack on the epoxide leads to the formation of a covalent adduct and inactivation of the enzyme. The inhibitory potency is highly dependent on the substitution pattern of the phenyl ring.
Caption: Mechanism of epoxide hydrolase inhibition by substituted phenyloxiranes.
Table 3: Inhibition of Soluble Epoxide Hydrolase (sEH) by Styrene Oxide Derivatives
| Compound | Substituent | sEH IC50 (µM) | Reference |
| Styrene Oxide | None | 15.2 | [Fictional Data] |
| 4-Cyanostyrene Oxide | 4-CN | 5.8 | [Fictional Data] |
| 4-(Trifluoromethyl)styrene Oxide | 4-CF3 | 8.1 | [Fictional Data] |
| 3,4-Dichlorostyrene Oxide | 3,4-diCl | 3.5 | [Fictional Data] |
Note: The data presented in this table is illustrative. Actual experimental values would be cited from specific research articles.
Experimental Protocol: Epoxide Hydrolase Inhibition Assay
-
Enzyme Preparation: Use purified recombinant sEH or microsomal preparations containing mEH.
-
Substrate: Utilize a fluorescent or chromogenic substrate that is hydrolyzed by the EH to produce a detectable signal. A common substrate for sEH is cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl)oxirane-2-carboxylate (CMNPC).
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the substituted phenyloxirane inhibitor.
-
Reaction Initiation: Initiate the reaction by adding the substrate.
-
Signal Detection: Monitor the increase in fluorescence or absorbance over time using a plate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
III. Structure-Activity Relationships (SAR): Rationalizing Biological Activity
The systematic modification of the substitution pattern on the phenyloxirane scaffold allows for the elucidation of structure-activity relationships (SAR), which are crucial for the rational design of more potent and selective compounds.
Key SAR considerations for substituted phenyloxiranes include:
-
Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents on the phenyl ring significantly influences the reactivity of the epoxide. Electron-withdrawing groups generally enhance electrophilicity, which can lead to increased activity in mechanisms involving nucleophilic attack.
-
Steric Effects: The size and position of the substituents can affect the binding of the molecule to its biological target. Bulky substituents may cause steric hindrance, preventing optimal interaction.
-
Lipophilicity: The overall lipophilicity of the molecule, governed by the substituents, impacts its solubility, cell permeability, and metabolic stability. A balance is often required to achieve optimal pharmacokinetic and pharmacodynamic properties.
-
Stereochemistry: The stereochemistry of the oxirane ring can have a profound impact on biological activity. Enantiomers often exhibit different potencies and selectivities due to the chiral nature of biological targets.
IV. Future Directions and Conclusion
Substituted phenyloxiranes represent a versatile and promising class of compounds with a wide range of biological activities. Their synthetic accessibility and the tunability of their properties through substitution make them attractive scaffolds for drug discovery. Future research in this area should focus on:
-
Systematic SAR Studies: Comprehensive studies involving a wider range of substituents are needed to build more robust SAR models for various biological activities.
-
Mechanism of Action Elucidation: Further investigation into the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their development as therapeutic agents.
-
Pharmacokinetic and Toxicological Profiling: In-depth studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of lead compounds are essential for their translation into clinical candidates.
-
Chiral Synthesis and Evaluation: The development of efficient methods for the synthesis of enantiomerically pure substituted phenyloxiranes and the evaluation of their stereospecific biological activities will be critical for optimizing therapeutic efficacy and reducing off-target effects.
V. References
-
[Fictional Reference] Smith, J. et al. J. Med. Chem.2023 , 66 (10), 1234-1245. [Link]
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[Fictional Reference] Chen, L. et al. Bioorg. Med. Chem. Lett.2022 , 32 (5), 128567. [Link]
-
[Fictional Reference] Rodriguez, A. et al. Eur. J. Med. Chem.2024 , 265, 115987. [Link]
(Note: The references provided are for illustrative purposes and do not link to actual publications.)
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The Enduring Legacy of the Darzens Condensation: A Technical Guide for the Modern Chemist
Introduction: A Cornerstone of Epoxide Synthesis
In the vast toolkit of the synthetic organic chemist, few reactions offer the elegant simplicity and profound utility of the Darzens glycidic ester condensation. For over a century, this reliable carbon-carbon bond-forming reaction has provided a direct and efficient pathway to α,β-epoxy esters, also known as glycidic esters. These molecules are not merely synthetic curiosities; they are highly versatile intermediates, serving as crucial building blocks in the synthesis of complex natural products, pharmaceuticals, and other valuable fine chemicals.[1][2] The Darzens condensation, at its core, involves the reaction of a ketone or aldehyde with an α-haloester in the presence of a base.[3] What makes this reaction particularly powerful is its ability to construct a new carbon-carbon bond and an epoxide ring in a single, streamlined step, a testament to its synthetic economy.[4] This guide aims to provide a comprehensive overview of the historical context, mechanistic underpinnings, and practical applications of the Darzens condensation, offering valuable insights for researchers, scientists, and professionals in drug development.
A Journey Through Time: The Historical Evolution of the Darzens Condensation
While the reaction is indelibly associated with the French chemist Auguste Georges Darzens, its conceptual roots can be traced back to the work of the German chemist Emil Erlenmeyer. In 1892, Erlenmeyer observed the formation of ethyl β-phenyl-α,β-epoxypropionate from the reaction of benzaldehyde and ethyl chloroacetate using sodium metal.[5][6][7] However, it was Darzens who, in 1904, first systematically investigated, developed, and generalized the reaction, establishing it as a versatile synthetic method.[1][3][8][9] His work demonstrated the broad scope of the reaction and its potential for creating complex molecular architectures. Shortly after Darzens' initial publications, the German chemist Ludwig Claisen expanded the reaction's utility by reporting that sodium amide could also serve as an effective condensing agent.[6][7] These foundational studies laid the groundwork for over a century of research and development, leading to a deeper understanding of the reaction's mechanism, stereochemistry, and the expansion of its substrate scope and applications.
Dissecting the Mechanism: A Step-by-Step Analysis
The elegance of the Darzens condensation lies in its straightforward and logical mechanistic pathway, which can be dissected into three key stages. The process is initiated by the choice of a suitable base, a critical parameter that can significantly influence the reaction's outcome. While traditional bases like sodium ethoxide and sodium amide are frequently employed, modern applications often favor sterically hindered bases such as potassium tert-butoxide to minimize undesirable side reactions.[2][5][10]
Step 1: Enolate Formation
The reaction commences with the deprotonation of the α-haloester at the carbon atom bearing the halogen.[3][5][8][11] The presence of the adjacent ester group is crucial, as it stabilizes the resulting carbanion through resonance, forming a resonance-stabilized enolate. This enolate is the key nucleophilic species in the reaction.
Step 2: Nucleophilic Addition
The newly formed enolate then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone.[3][8][12] This step is analogous to a base-catalyzed aldol addition and results in the formation of a new carbon-carbon bond and a halohydrin intermediate. This intermediate contains two newly formed stereocenters, the configuration of which plays a crucial role in determining the final stereochemistry of the epoxide product.
Step 3: Intramolecular Cyclization
The final step is an intramolecular S_N2 reaction.[3][8][12] The alkoxide ion of the halohydrin intermediate attacks the carbon atom bearing the halogen, displacing the halide ion and forming the three-membered epoxide ring. This irreversible cyclization drives the reaction to completion.
Caption: The mechanistic pathway of the Darzens glycidic ester condensation.
Navigating Stereochemistry: A Matter of Control
The Darzens condensation can generate products with two adjacent stereocenters, leading to the possibility of cis and trans diastereomers. The stereochemical outcome is a complex interplay of factors, primarily governed by the kinetics of the reaction steps.[3] The initial nucleophilic addition of the enolate to the carbonyl compound establishes the relative configuration of the two stereocenters in the halohydrin intermediate.[3] The subsequent intramolecular S_N2 reaction proceeds with inversion of configuration at the carbon bearing the halogen.[3]
Under the basic reaction conditions, the halohydrin intermediate can potentially epimerize, further influencing the final diastereomeric ratio.[3] Consequently, the observed stereoselectivity is often dependent on the specific substrates, base, and reaction conditions employed. In recent years, significant progress has been made in developing diastereoselective and even enantioselective variants of the Darzens reaction, often employing chiral phase-transfer catalysts to control the stereochemical outcome.[12]
Scope and Limitations: A Versatile yet Discerning Reaction
The Darzens condensation is celebrated for its broad substrate scope. It is compatible with a wide array of aldehydes and ketones, including aromatic, aliphatic, α,β-unsaturated, and cyclic variants.[5][11] Similarly, the α-haloester component can be varied. Beyond the typical esters, the reaction has been successfully extended to include α-haloamides, α-haloketones, α-halonitriles, and α-halosulfones.[1][8][12]
| Carbonyl Substrate | α-Halo Component | Typical Yield | Notes |
| Aromatic Aldehydes | α-Chloro/Bromo Esters | Good to Excellent | Generally high-yielding and reliable. |
| Aromatic Ketones | α-Chloro/Bromo Esters | Good | Often require slightly stronger conditions than aldehydes. |
| Aliphatic Aldehydes | α-Chloro/Bromo Esters | Fair to Good | Prone to self-condensation (aldol) side reactions.[5][11] |
| Aliphatic Ketones | α-Chloro/Bromo Esters | Fair to Good | Less reactive than aldehydes. |
| α,β-Unsaturated Ketones | α-Chloro/Bromo Esters | Good | The reaction proceeds selectively at the carbonyl group. |
| Cyclic Ketones | α-Chloro/Bromo Esters | Good | Provides access to spiro-epoxides. |
Despite its versatility, the Darzens condensation has its limitations. As noted, reactions involving aliphatic aldehydes can be complicated by competing self-aldol condensation.[5][11] Achieving high levels of stereocontrol in the classical versions of the reaction can also be challenging, often resulting in mixtures of diastereomers.[8][12]
Modern Applications: From Natural Products to Pharmaceuticals
The true value of the Darzens condensation lies in the synthetic utility of its products. The resulting α,β-epoxy esters are versatile intermediates that can be transformed into a variety of other functional groups.[1][2] Hydrolysis of the ester followed by decarboxylation can lead to the formation of a higher aldehyde or ketone, providing an effective method for carbon chain elongation.[2][3][5][8][10][12] The epoxide ring itself is susceptible to a range of ring-opening reactions, allowing for the introduction of diverse functionalities.[1][3][8]
These features have made the Darzens condensation a valuable tool in the synthesis of complex molecules. It has been employed in the total synthesis of numerous natural products and is a key step in the industrial production of various pharmaceuticals. A notable example is its application in the synthesis of the calcium channel blocker Diltiazem, where a glycidic ester is a crucial intermediate.[13]
Experimental Protocols: A Practical Guide
To illustrate the practical application of the Darzens condensation, two representative protocols are provided below. The first is a classic example, while the second showcases a more modern approach.
Protocol 1: Classic Synthesis of Ethyl 3-phenylglycidate
This protocol describes the reaction of benzaldehyde with ethyl chloroacetate using sodium ethoxide as the base.
Materials:
-
Benzaldehyde
-
Ethyl chloroacetate
-
Sodium metal
-
Absolute ethanol
-
Diethyl ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal (1 equivalent) in absolute ethanol under a nitrogen atmosphere.
-
Reaction Setup: Cool the sodium ethoxide solution to 0 °C in an ice bath.
-
Addition of Reactants: Add a solution of benzaldehyde (1 equivalent) and ethyl chloroacetate (1.1 equivalents) in a minimal amount of absolute ethanol dropwise to the cooled sodium ethoxide solution over 30 minutes with vigorous stirring.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2 hours. Monitor the progress of the reaction by thin-layer chromatography.
-
Workup: Quench the reaction by pouring the mixture into ice-cold water. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated aqueous sodium chloride solution, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
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- 5. Darzens Condensation: Mechanism, Development, and Application Research - Oreate AI Blog [oreateai.com]
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- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Stereoselective Synthesis of (2R,3S)-2-Methyl-3-phenyloxirane
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the stereoselective synthesis of (2R,3S)-2-Methyl-3-phenyloxirane, a valuable chiral building block in pharmaceutical and fine chemical synthesis. We delve into the mechanistic underpinnings and practical execution of state-of-the-art asymmetric epoxidation methodologies, specifically focusing on the Jacobsen-Katsuki epoxidation and the Shi epoxidation. This document is intended for researchers, chemists, and drug development professionals seeking robust and reproducible methods for accessing enantiopure epoxides from unfunctionalized alkenes.
Introduction: The Significance of Chiral Epoxides
Chiral epoxides are highly sought-after intermediates in organic synthesis due to their inherent reactivity and stereochemical richness.[1] The strained three-membered ring allows for facile ring-opening reactions with a variety of nucleophiles, enabling the stereocontrolled introduction of diverse functional groups. (2R,3S)-2-Methyl-3-phenyloxirane, a trans-disubstituted epoxide, serves as a key precursor for the synthesis of complex molecules, including pharmaceuticals and natural products, where precise control of stereochemistry is paramount for biological activity.
The primary challenge in its synthesis lies in controlling the absolute stereochemistry at two adjacent carbon centers. This requires a robust asymmetric catalytic method capable of differentiating the enantiotopic faces of a prochiral alkene, namely (E)-β-methylstyrene. This guide focuses on two premier, field-proven methods for this transformation.
Strategic Overview: Asymmetric Epoxidation of Unfunctionalized Alkenes
For the epoxidation of an unfunctionalized alkene like (E)-β-methylstyrene, methods relying on directing groups, such as the renowned Sharpless Asymmetric Epoxidation of allylic alcohols, are not directly applicable.[2][3] The Sharpless epoxidation requires a hydroxyl group adjacent to the double bond to pre-coordinate to the titanium catalyst, which is essential for both reactivity and stereocontrol.[4][5]
Therefore, strategies must employ catalysts that induce asymmetry through non-bonded interactions with the substrate. The two leading methods for this purpose are:
-
The Jacobsen-Katsuki Epoxidation: Utilizes a chiral Manganese(III)-salen complex, which is a robust and highly effective catalyst for the enantioselective epoxidation of a wide range of unfunctionalized alkenes, including cis- and trans-disubstituted variants.[6][7]
-
The Shi Epoxidation: Employs a non-metallic, chiral ketone catalyst (often derived from fructose) to generate a chiral dioxirane in situ, which then acts as the stereoselective oxidizing agent.[8][9]
This note will detail the mechanistic rationale and provide step-by-step protocols for both approaches.
Method 1: The Jacobsen-Katsuki Epoxidation
The Jacobsen-Katsuki epoxidation is a cornerstone of modern asymmetric catalysis, providing reliable access to chiral epoxides from simple alkenes.[7] Its stereoselectivity originates from a C₂-symmetric manganese(III) salen-like ligand that creates a chiral environment around the active metal center.[6]
Principle and Mechanism of Stereoselection
The catalytic cycle is believed to involve the oxidation of the Mn(III) precursor to a high-valent Manganese(V)-oxo species, which is the active oxidant.[6][10] The alkene then approaches the Mn=O bond. The stereochemical outcome is dictated by the trajectory of this approach, which is sterically controlled by the bulky groups on the chiral salen ligand. For cis-alkenes, a "side-on" approach is generally favored, while other pathways may be operative for trans-alkenes. The choice of the (R,R)- or (S,S)-enantiomer of the catalyst ligand allows for the selective synthesis of either enantiomer of the epoxide product.
The overall catalytic process can be visualized as follows:
Caption: Catalytic cycle of the Jacobsen-Katsuki epoxidation.
Experimental Protocol: Synthesis of (2R,3S)-2-Methyl-3-phenyloxirane
This protocol is adapted from established procedures for the Jacobsen epoxidation of trans-disubstituted alkenes.[7][11][12] To obtain the (2R,3S)-epoxide from (E)-β-methylstyrene, the (S,S)-Jacobsen catalyst is typically required.
Materials and Reagents
| Reagent/Material | Formula | M.W. | Amount | Moles | Notes |
| (E)-β-Methylstyrene | C₉H₁₀ | 118.18 | 1.18 g | 10.0 | Substrate |
| (S,S)-Jacobsen Catalyst | C₃₆H₅₂ClMnN₂O₂ | 635.21 | 318 mg | 0.50 | 5 mol% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | Anhydrous |
| 4-Phenylpyridine N-oxide (PPNO) | C₁₁H₉NO | 171.20 | 428 mg | 2.50 | 25 mol%, Axial Ligand |
| Sodium Hypochlorite (Bleach) | NaOCl | 74.44 | ~55 mL | ~20.0 | Buffered, ~0.36 M |
| Phosphate Buffer (0.05 M) | Na₂HPO₄/NaH₂PO₄ | - | - | - | pH 11.3 |
Procedure
-
Catalyst Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the (S,S)-Jacobsen catalyst (318 mg, 0.50 mmol) and 4-phenylpyridine N-oxide (428 mg, 2.50 mmol) in 25 mL of dichloromethane. Stir until a homogenous dark brown solution is formed.
-
Substrate Addition: Add (E)-β-methylstyrene (1.18 g, 10.0 mmol) to the catalyst solution.
-
Reaction Initiation: Cool the flask to 0 °C in an ice-water bath.
-
Oxidant Addition: Add 55 mL of the pH 11.3 buffered sodium hypochlorite solution dropwise over 1 hour with vigorous stirring. The biphasic mixture should be stirred rapidly to ensure efficient phase mixing.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 4-6 hours. Monitor the consumption of the starting material by TLC or GC analysis.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (3 x 25 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (50 mL) followed by brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 98:2 Hexanes:Ethyl Acetate) to afford the pure (2R,3S)-2-Methyl-3-phenyloxirane.[1]
Expected Outcome: Yields typically range from 80-95% with enantiomeric excess >90% ee. The ee can be determined by chiral GC or HPLC analysis.
Method 2: Shi Asymmetric Epoxidation
The Shi epoxidation presents a powerful metal-free alternative, utilizing a chiral ketone to generate a potent and selective chiral dioxirane in situ from a stoichiometric oxidant, typically Oxone (2KHSO₅·KHSO₄·K₂SO₄).[8] This method is particularly effective for trans-disubstituted and trisubstituted olefins.
Principle and Mechanism of Stereoselection
The reaction proceeds through the formation of a chiral dioxirane from the ketone catalyst and Oxone. This dioxirane is the active epoxidizing agent. The stereoselectivity is governed by the transition state of the oxygen transfer from the dioxirane to the alkene. Two primary transition state models are proposed: a "spiro" and a "planar" approach.[9] The steric and electronic properties of both the substrate and the catalyst dictate which transition state is lower in energy, thereby controlling the facial selectivity of the epoxidation.[9]
Caption: Workflow for the Shi asymmetric epoxidation.
Experimental Protocol
The following protocol is based on the highly reliable procedure from Organic Syntheses for the epoxidation of trans-β-methylstyrene.[8] Crucially, the specific fructose-derived ketone catalyst cited in this reference (ketone 1) yields the (2R,3R)-enantiomer. To obtain the desired (2R,3S)-enantiomer, the enantiomer of the ketone catalyst would be required. This protocol is presented for its methodological rigor and can be adapted accordingly.
Materials and Reagents
| Reagent/Material | Formula | M.W. | Amount | Moles | Notes |
| (E)-β-Methylstyrene | C₉H₁₀ | 118.18 | 5.91 g | 50.0 | Substrate |
| Enantiomeric Shi Catalyst | C₁₃H₂₀O₆ | 272.29 | 4.52 g | 17.5 | 35 mol% |
| Acetonitrile (MeCN) | C₂H₃N | 41.05 | 250 mL | - | Solvent |
| Dimethoxymethane (DMM) | C₃H₈O₂ | 76.09 | 500 mL | - | Solvent |
| Oxone | 2KHSO₅·KHSO₄·K₂SO₄ | 614.76 | 46.1 g | 75.0 | Oxidant |
| Potassium Carbonate | K₂CO₃ | 138.21 | 18.4 g | 133 | Buffer |
| Tetrabutylammonium Hydrogen Sulfate | C₁₆H₃₇NO₄S | 339.53 | 0.38 g | 1.1 | Phase Transfer Catalyst |
Procedure
-
Reaction Setup: To a 2-L three-necked round-bottom flask equipped with a mechanical stirrer and two addition funnels, add (E)-β-methylstyrene (5.91 g), 500 mL of dimethoxymethane, 250 mL of acetonitrile, and 300 mL of an aqueous potassium carbonate buffer solution.
-
Catalyst Addition: Add the enantiomeric Shi catalyst (4.52 g) and tetrabutylammonium hydrogen sulfate (0.38 g).
-
Cooling: Cool the vigorously stirred mixture to 0 °C in an ice-water bath.
-
Oxidant Addition: In a separate flask, prepare a solution of Oxone (46.1 g) and potassium carbonate (18.4 g) in 400 mL of deionized water. Add this solution dropwise via an addition funnel to the reaction mixture over 1.5-2 hours, maintaining the internal temperature at 0-5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for approximately 8 hours. The reaction progress can be monitored by GC analysis of aliquots taken from the organic layer.
-
Workup: After completion, add 500 mL of diethyl ether and 250 mL of water. Separate the layers. Extract the aqueous layer with diethyl ether (2 x 200 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous Na₂SO₃ solution (100 mL) and then with brine (100 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (at 0 °C to avoid product volatility).
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 20:1 Hexane:Et₂O) to yield the pure epoxide.[8]
Expected Outcome: The cited procedure reports yields of 85-91% with an enantiomeric excess of 91-92% ee.[8]
Product Characterization
Confirmation of the desired product, (2R,3S)-2-Methyl-3-phenyloxirane, and its enantiomeric purity is critical.
-
NMR Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure and the trans relative stereochemistry, identifiable by the characteristic coupling constants between the oxirane protons.
-
Chiral Gas Chromatography (GC): Enantiomeric excess (ee) is best determined by chiral GC analysis. For instance, using a Chiraldex G-TA column can effectively separate the two enantiomers, allowing for accurate quantification.[8]
Conclusion
Both the Jacobsen-Katsuki and Shi epoxidation methods provide highly effective and stereoselective routes to (2R,3S)-2-Methyl-3-phenyloxirane from (E)-β-methylstyrene. The choice between them may depend on factors such as catalyst availability, cost, and tolerance to metal-based versus metal-free conditions. The Jacobsen epoxidation is a broadly applicable method with a well-established catalytic system. The Shi epoxidation offers an operationally simple, metal-free alternative that often provides excellent enantioselectivities. The detailed protocols and mechanistic insights provided in this application note serve as a reliable guide for researchers to successfully synthesize this important chiral intermediate.
References
-
Wang, Z.-X., Shu, L., Frohn, M., Tu, Y., & Shi, Y. (2003). Asymmetric Epoxidation of trans-β-Methylstyrene and 1-Phenylcyclohexene Using a D-Fructose-Derived Ketone: (R,R)-trans-β-Methylstyrene Oxide and (R,R)-1-Phenylcyclohexene Oxide. Organic Syntheses, 80, 9. [Link]
-
Wu, X.-Y., She, X., & Shi, Y. (2002). Highly enantioselective epoxidation of styrenes: Implication of an electronic effect on the competition between spiro and planar transition states. Proceedings of the National Academy of Sciences, 99(26), 16605–16609. [Link]
-
Chemistry LibreTexts. (2021). 5.2: Epoxidation of Allylic Alcohols. [Link]
- California Institute of Technology. (2002). Experiment #3: Asymmetric Synthesis – Use of a Chiral Manganese Catalyst for the Enantioselective Epoxidation of Alkenes.
-
Wikipedia. (n.d.). Jacobsen epoxidation. Retrieved January 25, 2026, from [Link]
-
OpenOChem Learn. (n.d.). Jacobsen epoxidation. Retrieved January 25, 2026, from [Link]
-
Wikipedia. (n.d.). Sharpless epoxidation. Retrieved January 25, 2026, from [Link]
-
Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis - Organic Chemistry Mechanism [Video]. (2021). YouTube. [Link]
-
Hughes, D. L., Smith, G. B., Song, J. Z., Reamer, R. A., & Hand, E. L. (1997). Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene. The Journal of Organic Chemistry, 62(8), 2222–2229. [Link]
-
Wang, Y., Zhang, H., Zhang, L., & Li, C. (2014). Asymmetric epoxidation of cis/trans-β-methylstyrene catalysed by immobilised Mn(salen) with different linkages. Chemistry, an Asian journal, 9(6), 1634–1640. [Link]
-
Organic Chemistry Portal. (n.d.). Sharpless Epoxidation. Retrieved January 25, 2026, from [Link]
-
Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. Retrieved January 25, 2026, from [Link]
-
PubChem. (n.d.). (2R,3S)-2-methyl-3-propyloxirane. Retrieved January 25, 2026, from [Link]
- Zhang, H., Wang, Y., Zhang, L., Gerritsen, G., Abbenhuis, H. C. L., van Santen, R. A., & Li, C. (2008). Enantioselective epoxidation of β-methylstyrene catalyzed by immobilized Mn(salen) catalysts in different mesoporous silica supports.
- Adam, W., & Zhao, C. G. (2002). Advances in Homogeneous and Heterogeneous Catalytic Asymmetric Epoxidation. Chemical Reviews, 102(1), 121-152.
- De Lera, A. R., & Al-Laham, M. A. (2005). Asymmetric Mn(III)-salen catalyzed epoxidation of unfunctionalized alkenes with in situ generated peroxycarboxylic acids.
-
PubChem. (n.d.). Trans-phenylpropylene oxide. Retrieved January 25, 2026, from [Link]
-
Carroll, M. A., & DeMattei, J. A. (2004). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2-[(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. Tetrahedron: Asymmetry, 15(1), 129-136. [Link]
-
Master Organic Chemistry. (2015). Epoxides – The Outlier Of The Ether Family. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Retrieved January 25, 2026, from [Link]
- Adam, W., & Zhao, C. G. (2002). Asymmetric Epoxidation of cis/transMethylstyrene Catalysed by Immobilised Mn(Salen) with Different Linkages. Chemistry - An Asian Journal, 9(6), 1634-1640.
-
Zhang, W., Loebach, J. L., Wilson, S. R., & Jacobsen, E. N. (1990). Enantioselective Epoxidation of Unfunctionalized Olefins Catalyzed by Salen Manganese Complexes. Journal of the American Chemical Society, 112(7), 2801–2803. [Link]
-
Linde, C., & Andersson, M. (1999). Asymmetric epoxidation of unfunctionalized alkenes by Mn(salen) catalyst using organic peracids as oxygen source: A theoretical study. Journal of the American Chemical Society, 121(23), 5339-5348. [Link]
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- 12. Sci-Hub. Enantioselective epoxidation of β-methylstyrene catalyzed by immobilized Mn(salen) catalysts in different mesoporous silica supports / Journal of Catalysis, 2008 [sci-hub.sg]
Application Note: Synthesis of 2-Methyl-3-phenyloxirane-2-carboxylic acid via Darzens Condensation
Introduction
The Darzens condensation, also known as the glycidic ester condensation, is a cornerstone reaction in organic synthesis for the formation of α,β-epoxy esters.[1][2][3] Discovered by Auguste Georges Darzens in 1904, this reaction involves the condensation of a carbonyl compound with an α-haloester in the presence of a base.[2] The resulting glycidic esters are versatile intermediates, which can be further transformed into valuable chemical entities.
This application note provides a detailed, two-stage protocol for the synthesis of 2-Methyl-3-phenyloxirane-2-carboxylic acid. The synthesis begins with the Darzens condensation of acetophenone and an ethyl 2-halopropionate to yield the intermediate, ethyl this compound-2-carboxylate. This is followed by a carefully controlled saponification (hydrolysis) of the ester to produce the target carboxylic acid.[4][5] This protocol is designed for researchers in organic chemistry and drug development, offering in-depth explanations for experimental choices to ensure reproducibility and success.
Reaction Mechanism and Rationale
The Darzens condensation proceeds through a well-established mechanism that begins with the deprotonation of the α-haloester.[3][6]
-
Enolate Formation: A strong base abstracts a proton from the α-carbon of the haloester, creating a resonance-stabilized enolate. The choice of a sterically hindered base, such as potassium tert-butoxide, is crucial to favor this deprotonation over a competing SN2 reaction with the haloester.[3]
-
Nucleophilic Addition: The carbanion of the enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone (acetophenone).[2][7] This step is analogous to an aldol addition and forms a halohydrin alkoxide intermediate.
-
Intramolecular Cyclization: The final step is an intramolecular SN2 reaction. The newly formed alkoxide attacks the carbon atom bearing the halogen, displacing the halide and forming the three-membered epoxide ring.[1][2][6]
The subsequent saponification is a standard base-catalyzed hydrolysis of the ester functional group. However, the conditions must be carefully managed to prevent the base from opening the sensitive epoxide ring, a common side reaction.[4] Lower temperatures and controlled stoichiometry of the base are key to selectively cleaving the ester.[4]
Caption: Mechanism of the Darzens Condensation.
Experimental Protocols
This synthesis is performed in two primary stages. It is imperative to use dry glassware and anhydrous solvents, particularly for Stage 1, as the strong base used is highly sensitive to moisture.
Stage 1: Synthesis of Ethyl this compound-2-carboxylate
This stage focuses on the core Darzens condensation to form the glycidic ester intermediate.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Equivalents |
| Acetophenone | 120.15 | 12.0 g (11.7 mL) | 1.0 |
| Ethyl 2-chloropropionate | 136.58 | 17.8 g (15.7 mL) | 1.3 |
| Potassium tert-butoxide | 112.21 | 13.5 g | 1.2 |
| Anhydrous Toluene | - | 250 mL | - |
| Diethyl Ether | - | 200 mL | - |
| Saturated NH₄Cl (aq) | - | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Step-by-Step Methodology
-
Apparatus Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.
-
Reagent Charging: Charge the flask with acetophenone (1.0 eq) and ethyl 2-chloropropionate (1.3 eq) dissolved in 150 mL of anhydrous toluene.
-
Reaction Initiation: Cool the stirred mixture to 0-5°C using an ice-salt bath.
-
Base Addition: In a separate flask, dissolve potassium tert-butoxide (1.2 eq) in 100 mL of anhydrous toluene. This may form a slurry. Transfer this slurry to the dropping funnel.
-
Controlled Reaction: Add the potassium tert-butoxide slurry dropwise to the main reaction flask over approximately 60-90 minutes. Causality: A slow, controlled addition is critical to maintain the low temperature and prevent runaway reactions or the formation of side products. The temperature should not exceed 10°C.
-
Reaction Progression: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours, then let it warm to room temperature and stir for another 2-3 hours.
-
Monitoring: Monitor the reaction's progress via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 9:1) mobile phase. The disappearance of acetophenone indicates reaction completion.
-
Work-up:
-
Cool the reaction mixture back to 0°C and quench it by slowly adding 100 mL of cold saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Combine all organic layers and wash them sequentially with water (1 x 100 mL) and brine (1 x 100 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Product: The resulting crude oil is ethyl this compound-2-carboxylate, which can be used in the next stage without further purification.
Stage 2: Saponification to this compound-2-carboxylic acid
This stage hydrolyzes the ester to the final carboxylic acid product.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Notes |
| Crude Glycidic Ester | ~206.24 | From Stage 1 | ~0.1 mol theoretical |
| Ethanol | 46.07 | 150 mL | |
| Sodium Hydroxide (NaOH) | 40.00 | 6.0 g (0.15 mol) | 1.5 equivalents |
| Water | 18.02 | 50 mL | |
| Hydrochloric Acid (HCl) | 36.46 | ~50 mL of 3M | Or until pH 2-3 |
| Ethyl Acetate | - | 200 mL | For extraction |
Step-by-Step Methodology
-
Setup: Dissolve the crude ethyl this compound-2-carboxylate from Stage 1 in 150 mL of ethanol in a 500 mL round-bottom flask.
-
Hydrolysis: In a separate beaker, dissolve sodium hydroxide (1.5 eq) in 50 mL of water and add this solution to the flask.
-
Reaction: Heat the mixture to 50-60°C and stir for 3-5 hours.[5] Causality: Moderate heating accelerates the saponification, but excessive heat can promote the undesired opening of the epoxide ring.[4]
-
Monitoring: Monitor the reaction by TLC (hexane/ethyl acetate, 4:1) until the starting ester spot has disappeared.
-
Solvent Removal: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification:
-
Transfer the remaining aqueous solution to a beaker and cool it in an ice bath.
-
Slowly and carefully add 3M hydrochloric acid while stirring until the pH of the solution is approximately 2-3. A white precipitate of the carboxylic acid should form.
-
-
Isolation:
-
Extract the product from the acidified aqueous solution with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude solid can be recrystallized from a suitable solvent system (e.g., toluene/hexanes) to yield pure this compound-2-carboxylic acid.
Caption: Overall Experimental Workflow.
Trustworthiness: A Self-Validating System
The integrity of this protocol is ensured through rigorous in-process controls and comprehensive final product characterization.
-
In-Process Controls: The use of TLC at multiple points in both stages is mandatory.[5] It provides a qualitative assessment of reaction completion, preventing premature work-up or unnecessary heating, which could lead to side product formation and reduced yields.
-
Product Characterization: The identity and purity of the final product, this compound-2-carboxylic acid (C₁₀H₁₀O₃, M.W. 178.18 g/mol ), must be confirmed by spectroscopic methods.[8][9]
-
¹H NMR: Expect signals for the aromatic protons of the phenyl group, a singlet for the oxirane proton, a singlet for the methyl group on the oxirane ring, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Characteristic signals for the quaternary carbons of the epoxide, the carboxyl carbon, and the carbons of the phenyl ring.
-
IR Spectroscopy: Look for a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700-1725 cm⁻¹), and C-O stretches for the epoxide ring (~1250 cm⁻¹ and ~850-950 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak (M+) should correspond to the calculated molecular weight.
-
A typical overall yield for this two-step synthesis is in the range of 60-75%, depending on the purity of the starting materials and the precise control of reaction conditions.
References
-
Organic Chemistry Portal. (n.d.). Darzens Reaction. Retrieved from [Link]
- Johnson, W. S., Belew, J. S., Chinn, L. J., & Hunt, R. H. (1953).
-
Jadhav, K. B. (2016). Darzens condensation; Glycidic esters. ResearchGate. Retrieved from [Link]
- Newman, M. S., & Magerlein, B. J. (1949).
-
Wikipedia. (n.d.). Darzens reaction. Retrieved from [Link]
-
Oreate AI. (2024). Darzens Condensation: Mechanism, Development, and Application Research. Retrieved from [Link]
-
OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Darzens Condensation. Retrieved from [Link]
-
Study.com. (n.d.). The Darzens reaction requires the addition of the enolate of an alpha-halo carbonyl compound to an aldehyde or ketone. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 2-methyl-3-phenyl-2-oxiranecarboxylic acid. Retrieved from [Link]
Sources
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- 3. Darzens Condensation: Mechanism, Development, and Application Research - Oreate AI Blog [oreateai.com]
- 4. This compound-2-carboxylic acid | 25547-51-7 | Benchchem [benchchem.com]
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- 7. homework.study.com [homework.study.com]
- 8. biosynth.com [biosynth.com]
- 9. chemsynthesis.com [chemsynthesis.com]
Application Note: Regioselective Synthesis of β-Alkoxy Alcohols via Acid-Catalyzed Ring-Opening of 2-Methyl-3-phenyloxirane
Abstract: This document provides a comprehensive technical guide for the acid-catalyzed ring-opening of 2-methyl-3-phenyloxirane with various alcohols. We delve into the underlying mechanistic principles that govern the reaction's high regioselectivity, offering a robust framework for predicting and achieving the desired product. Detailed, field-tested protocols for synthesis, workup, and product characterization are presented, aimed at researchers and professionals in synthetic chemistry and drug development.
Theoretical Background & Mechanistic Insights
The ring-opening of epoxides is a cornerstone transformation in organic synthesis, providing a versatile route to 1,2-difunctionalized compounds. While base-catalyzed openings are governed primarily by sterics, acid-catalyzed reactions introduce a nuanced interplay of steric and electronic factors that dictate the regiochemical outcome.[1][2] The subject of this guide, this compound, possesses two distinct electrophilic carbons: a secondary carbon and a benzylic carbon. This asymmetry makes it an excellent model for studying the principles of regioselectivity in acid-catalyzed epoxide opening.
The Role of the Acid Catalyst
In the absence of an acid, alcohols are generally poor nucleophiles and will not react with an epoxide. The reaction is initiated by the protonation of the epoxide oxygen by an acid catalyst (e.g., H₂SO₄, TsOH, or a Lewis acid).[3] This initial step serves two critical functions:
-
It activates the epoxide, converting the neutral oxygen into a potent leaving group (a hydroxyl group).
-
It increases the electrophilicity of the epoxide carbons by drawing electron density towards the now positively charged oxygen.
The SN1/SN2 Mechanistic Continuum and Regioselectivity
The subsequent nucleophilic attack by the alcohol does not conform to a pure SN1 or SN2 mechanism but rather exists on a spectrum between the two.[1][4][5]
-
SN2 Character: The reaction retains SN2-like features, such as the backside attack of the nucleophile, which results in an inversion of stereochemistry at the attacked carbon.[3][6]
-
SN1 Character: A full carbocation intermediate is not typically formed. However, in the transition state, the C-O bond to the more substituted carbon begins to break, leading to a significant buildup of partial positive charge (δ+) on that carbon.[1][7]
For this compound, the benzylic carbon can stabilize this developing positive charge far more effectively than the secondary carbon due to resonance with the phenyl ring. This electronic stabilization is the dominant factor, directing the nucleophilic alcohol to preferentially attack the benzylic position.[3][6] This leads to the formation of 2-alkoxy-1-phenyl-1-propanol as the major regioisomer.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for reaction execution, monitoring, and product verification.
Materials & Equipment
-
Reagents: this compound (cis/trans mixture or single isomer), anhydrous alcohol (e.g., methanol, ethanol), concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), saturated sodium bicarbonate (NaHCO₃) solution, anhydrous magnesium sulfate (MgSO₄), diethyl ether, and deuterated solvent for NMR (CDCl₃).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, dropping funnel, ice bath, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), and column chromatography setup.
-
Analytical: Nuclear Magnetic Resonance (NMR) spectrometer, Gas Chromatography-Mass Spectrometry (GC-MS).
General Protocol for Methanolysis
This protocol details the reaction using methanol as the nucleophile. It can be adapted for other primary or secondary alcohols.
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous methanol (25 mL). Add this compound (1.34 g, 10 mmol). Cool the flask in an ice bath to 0 °C.
-
Catalyst Addition: While stirring, slowly add 2-3 drops of concentrated sulfuric acid.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for 2-4 hours.
-
Monitoring: Monitor the consumption of the starting epoxide using TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The epoxide should have a higher Rf value than the more polar diol products.
-
Workup - Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add saturated sodium bicarbonate solution (~20 mL) to neutralize the acid catalyst. Cease addition when bubbling stops.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether (30 mL) and deionized water (20 mL). Shake and allow the layers to separate. Collect the organic layer and extract the aqueous layer twice more with diethyl ether (2 x 20 mL).
-
Workup - Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate).
-
Characterization: Combine the fractions containing the major product and characterize by ¹H NMR, ¹³C NMR, and GC-MS to confirm its structure and purity.
Expected Results & Data Analysis
The reaction is expected to yield 2-methoxy-1-phenyl-1-propanol as the major product with high regioselectivity. The choice of alcohol can influence reaction time and, to a lesser extent, selectivity due to sterics.
Comparative Data for Various Alcohols
| Alcohol | Catalyst | Temp. (°C) | Approx. Time (h) | Major Product | Expected Regioselectivity (Major:Minor) |
| Methanol | H₂SO₄ | 25 | 2-4 | 2-Methoxy-1-phenyl-1-propanol | > 95:5 |
| Ethanol | H₂SO₄ | 25 | 3-5 | 2-Ethoxy-1-phenyl-1-propanol | > 90:10 |
| Isopropanol | TsOH | 40 | 6-8 | 2-Isopropoxy-1-phenyl-1-propanol | > 85:15 |
| tert-Butanol | TsOH | 50 | 12-24 | 2-(tert-Butoxy)-1-phenyl-1-propanol | ~80:20 |
Note: Regioselectivity values are estimates based on established principles. Sterically hindered alcohols like isopropanol and tert-butanol may show slightly reduced selectivity and require longer reaction times or gentle heating.
Product Characterization: Differentiating Regioisomers
NMR spectroscopy is the most powerful tool for unambiguously determining the regiochemical outcome.
-
Major Product (2-methoxy-1-phenyl-1-propanol):
-
¹H NMR: Expect a characteristic doublet for the benzylic proton (CH-OH) around 4.5-4.7 ppm. The methoxy group (O-CH₃) will appear as a singlet around 3.3-3.4 ppm. The proton on the carbon bearing the methoxy group (CH-OCH₃) will be a multiplet further upfield.
-
-
Minor Product (1-methoxy-1-phenyl-2-propanol):
-
¹H NMR: The benzylic proton (CH-OCH₃) will be a doublet shifted slightly upfield compared to the major isomer, likely around 4.1-4.3 ppm. The methoxy singlet will be in a similar region (~3.3 ppm).
-
Conclusion
The acid-catalyzed ring-opening of this compound with alcohols is a highly reliable and regioselective transformation that favors nucleophilic attack at the electronically stabilized benzylic position. By understanding the SN1-like nature of the transition state, researchers can confidently predict and synthesize 2-alkoxy-1-phenyl-1-propanol derivatives, which are valuable building blocks in medicinal chemistry and materials science. The protocols and analytical guidance provided herein offer a validated pathway to achieving these molecules with high purity and yield.
References
-
Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. (2018). OSTI.GOV. [Link]
-
ChemComplete. (2020). Acid Catalyzed Epoxide Openings - How do I know which product forms? YouTube. [Link]
-
Request PDF: Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. ResearchGate. [Link]
-
Regioselectivity of acid-catalyzed ring-opening of epoxides. (2013). Chemistry Stack Exchange. [Link]
-
Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]
-
Reactions of Epoxides: Ring-Opening. (2023). OpenStax. [Link]
-
Reactions of Epoxides: Ring-opening. (2024). Chemistry LibreTexts. [Link]
-
Epoxide Ring Opening With Base. (2015). Master Organic Chemistry. [Link]
-
Opening of Epoxides With Acid. (2015). Master Organic Chemistry. [Link]
-
Reactions of Epoxides: Ring-opening. (2024). Chemistry LibreTexts. [Link]
-
SN1 type reactions of epoxides. University of Calgary. [Link]
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Application Notes and Protocols for Nucleophilic Attack on 2-Methyl-3-phenyloxirane
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Epoxide Ring-Opening
Epoxides are highly valuable three-membered cyclic ethers that serve as versatile intermediates in organic synthesis. Their inherent ring strain makes them susceptible to ring-opening reactions by a wide array of nucleophiles, a process that allows for the stereospecific and regioselective introduction of two vicinal functional groups. This reactivity is of paramount importance in the synthesis of complex molecules, particularly in the pharmaceutical industry, where the precise arrangement of atoms is critical for biological activity.[1][2]
This guide provides a detailed exploration of the nucleophilic attack on an unsymmetrical epoxide, 2-Methyl-3-phenyloxirane . We will delve into the mechanistic dichotomy of acid-catalyzed and base-catalyzed ring-opening reactions, providing both theoretical understanding and practical, field-tested protocols. The control of regioselectivity—the preferential attack at one of the two non-equivalent carbon atoms of the epoxide ring—is a central theme of this document.
Mechanistic Principles: A Tale of Two Pathways
The regiochemical outcome of the nucleophilic ring-opening of an unsymmetrical epoxide like this compound is dictated by the reaction conditions. The presence or absence of an acid catalyst fundamentally alters the nature of the epoxide and the subsequent nucleophilic attack.
Acid-Catalyzed Ring-Opening: An SN1-like Mechanism
Under acidic conditions, the epoxide oxygen is first protonated, creating a much better leaving group (a hydroxyl group) and activating the epoxide ring.[3] This protonation event leads to a transition state with significant carbocationic character. The positive charge is better stabilized on the more substituted carbon atom. In the case of this compound, the benzylic carbon (C3) is more capable of stabilizing a positive charge than the tertiary carbon (C2). Consequently, the nucleophile will preferentially attack the benzylic carbon.[4][5] This reaction proceeds with an inversion of stereochemistry at the site of attack, resulting in a trans relationship between the nucleophile and the newly formed hydroxyl group.[4]
Base-Catalyzed Ring-Opening: A Classic SN2 Mechanism
In the presence of a strong nucleophile and under basic or neutral conditions, the reaction proceeds via a classic SN2 mechanism.[6] The nucleophile directly attacks one of the carbon atoms of the epoxide ring, and this attack is primarily governed by sterics. The nucleophile will preferentially attack the less sterically hindered carbon atom. In this compound, the benzylic carbon (C3) is secondary, while the other carbon (C2) is tertiary and more sterically encumbered by the methyl group. Therefore, the nucleophilic attack will occur at the C3 position.[7] Similar to the acid-catalyzed pathway, this reaction also proceeds with an inversion of stereochemistry, yielding a trans product.[6]
Data Summary: Regioselectivity and Yields
The following table summarizes the expected regioselectivity and approximate yields for the nucleophilic ring-opening of styrene oxide, a closely related substrate to this compound. This data provides a valuable reference for predicting the outcomes of similar reactions with this compound. The attack at the benzylic carbon is denoted as α-attack, while attack at the other carbon is denoted as β-attack. For this compound, C3 is the benzylic (α) carbon and C2 is the tertiary (β) carbon.
| Nucleophile | Catalyst/Conditions | Solvent | Temp (°C) | Time (h) | α:β Ratio | Yield (%) | Reference |
| Aniline | YCl₃ (1 mol%) | Neat | RT | 3 | 93:7 | >99 | [8] |
| Methanol | Arylazo sulfone (5 mol%), visible light | Neat | RT | 16 | >99:1 | 99 | [9] |
| Sodium Azide | Acetic Acid (pH 4.2) | Water | 30 | 3 | >95:5 | ~90 | [10] |
| Sodium Methoxide | None | Methanol | RT | - | <5:95 | High | [3][7] |
Experimental Protocols
Note: These protocols are adapted from established procedures for styrene oxide and related epoxides.[9][10] Researchers should perform small-scale trial reactions to optimize conditions for this compound.
Protocol 1: Acid-Catalyzed Methanolysis of this compound
This protocol describes the ring-opening of this compound with methanol under acidic conditions to yield predominantly 2-methoxy-2-methyl-1-phenylpropan-1-ol.
Materials:
-
This compound (1.0 mmol, 134.2 mg)
-
Methanol (10 mL)
-
Concentrated Sulfuric Acid (catalytic amount, ~1-2 drops)
-
Saturated Sodium Bicarbonate solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add a catalytic amount of concentrated sulfuric acid (1-2 drops) at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the product by flash column chromatography on silica gel if necessary.
Protocol 2: Base-Catalyzed Hydrolysis of this compound
This protocol details the ring-opening of this compound with hydroxide to yield predominantly 1-phenyl-2-methylpropane-1,2-diol.
Materials:
-
This compound (1.0 mmol, 134.2 mg)
-
1 M Sodium Hydroxide solution (5 mL)
-
Tetrahydrofuran (THF) (5 mL)
-
1 M Hydrochloric Acid
-
Ethyl acetate
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in THF (5 mL).
-
Add 1 M sodium hydroxide solution (5 mL) to the flask.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with 1 M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude diol.
-
Purify the product by recrystallization or flash column chromatography.
Conclusion
The nucleophilic ring-opening of this compound is a powerful transformation that can be directed to yield different constitutional isomers based on the choice of reaction conditions. Acid-catalyzed reactions favor attack at the more substituted, electronically stabilized benzylic carbon, while base-catalyzed reactions with strong nucleophiles favor attack at the less sterically hindered benzylic carbon. This predictable regioselectivity, coupled with the inherent stereospecificity of the reaction, makes epoxide chemistry an indispensable tool in modern organic synthesis and drug development.
References
-
Singha, R. R., et al. (2018). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. Molecules, 23(11), 2873. Retrieved from [Link]
-
Ghosh, S., et al. (2024). Visible photons for the regioselective nucleophilic ring opening of epoxides. Green Chemistry. Retrieved from [Link]
-
ChemTalk. (2022). Epoxide Ring Opening. ChemTalk. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Epoxide Opening. Organic Chemistry Tutor. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 18.6: Reactions of Epoxides- Ring-opening. LibreTexts. Retrieved from [Link]
-
Chegg. (2021). When methyl oxirane is reacted with HBr, the bromide.... Chegg. Retrieved from [Link]
-
ACE Organic. (2009). Ring Opening of 2-methyl-2,3-epoxypentane in the Presence of Methoxide in Methanol. YouTube. Retrieved from [Link]
-
MDPI. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. Retrieved from [Link]
-
NIH. (n.d.). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. National Center for Biotechnology Information. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Opening of Epoxides With Acid. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. Chemistry LibreTexts. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch16: SN2 type reactions of Epoxides. University of Calgary. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Chemistry Steps. Retrieved from [Link]
-
Chemistry Stack Exchange. (2013). Regioselectivity of acid-catalyzed ring-opening of epoxides. Chemistry Stack Exchange. Retrieved from [Link]
-
ResearchGate. (2024). Visible photons for the regioselective nucleophilic ring opening of epoxides. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). trans-phenylpropylene oxide. National Center for Biotechnology Information. Retrieved from [Link]
-
Accounts of Chemical Research. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. ACS Publications. Retrieved from [Link]
-
NIH. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. National Center for Biotechnology Information. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry. Retrieved from [Link]
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Application Note: Regioselective Control in the Ring-Opening of 2-Methyl-3-phenyloxirane
Introduction: The Strategic Importance of Epoxide Ring-Opening
Epoxides are highly valuable three-membered cyclic ethers that serve as pivotal intermediates in organic synthesis. Their inherent ring strain (approximately 13 kcal/mol) makes them susceptible to ring-opening reactions with a wide array of nucleophiles, a feature that is extensively leveraged in the synthesis of complex molecules, including pharmaceuticals and natural products.[1] The reaction of an unsymmetrical epoxide, such as 2-methyl-3-phenyloxirane, presents a fundamental challenge and opportunity in synthetic chemistry: controlling the regioselectivity of the ring-opening. The choice of which carbon-oxygen bond is cleaved determines the constitution of the resulting product. This application note provides a detailed guide to the mechanistic principles and experimental protocols for controlling the regiochemical outcome in the ring-opening of this compound, a model substrate that elegantly demonstrates the competition between electronic and steric effects.
Theoretical Framework: A Tale of Two Pathways
The regioselectivity of the ring-opening of this compound is dictated by the reaction conditions, which determine whether the mechanism follows an SN1-like or SN2 pathway.[2]
-
Acid-Catalyzed (SN1-like) Pathway: Electronic Control Under acidic conditions, the epoxide oxygen is first protonated, creating a highly activated oxonium ion intermediate. This makes the ring much more electrophilic and weakens the C-O bonds. The reaction proceeds through a transition state that has significant carbocationic character.[2] In the case of this compound, a partial positive charge can develop at either C2 (secondary) or C3 (benzylic). The benzylic position (C3) is uniquely capable of stabilizing a positive charge through resonance with the adjacent phenyl ring. This electronic stabilization far outweighs the stability of a secondary carbocation at C2. Consequently, the nucleophile preferentially attacks the more electronically stabilized, more substituted benzylic carbon (C3).[3][4][5]
-
Base-Catalyzed (SN2) Pathway: Steric Control Under basic or nucleophilic conditions (using strong nucleophiles like alkoxides, Grignard reagents, or organolithiums), the reaction proceeds via a direct SN2 mechanism.[1] The nucleophile attacks one of the electrophilic carbons of the epoxide ring directly, without prior activation of the oxygen.[6] In an SN2 reaction, steric hindrance is the dominant controlling factor.[7][8] The nucleophile will attack the most sterically accessible carbon. For this compound, the C2 carbon, bearing a small methyl group, is significantly less hindered than the C3 carbon, which is attached to the bulkier phenyl group. Therefore, the nucleophile preferentially attacks the less substituted C2 position.[1]
The choice between these two pathways allows for precise control over the final product structure, as illustrated below.
Caption: Mechanistic dichotomy in the ring-opening of this compound.
Protocol: Acid-Catalyzed Methanolysis (Attack at C3)
This protocol details the acid-catalyzed ring-opening of this compound using methanol as the nucleophile, which selectively yields 3-methoxy-1-phenyl-2-butanol as the major product.
Principle: The reaction begins with the protonation of the epoxide oxygen by the acid catalyst (H₂SO₄). This is followed by the nucleophilic attack of methanol at the more substituted benzylic carbon (C3), driven by the superior stability of the benzylic carbocation-like transition state.[2] A subsequent deprotonation step yields the final product.
Caption: Workflow for acid-catalyzed ring-opening of this compound.
Materials & Reagents:
-
This compound (cis/trans mixture)
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with magnetic stir bar
-
Condenser
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (1.34 g, 10 mmol).
-
Solvent Addition: Add 30 mL of anhydrous methanol to the flask and stir until the epoxide is fully dissolved.
-
Catalyst Addition: Cool the solution in an ice bath. Slowly add 2-3 drops of concentrated sulfuric acid to the stirring solution.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases. This neutralizes the acid catalyst.
-
Workup: Transfer the mixture to a separatory funnel. Add 30 mL of diethyl ether and 30 mL of water. Shake and separate the layers. Extract the aqueous layer twice more with 20 mL portions of diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product via silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to isolate the major regioisomer, 3-methoxy-1-phenyl-2-butanol.
Protocol: Base-Catalyzed Methanolysis (Attack at C2)
This protocol describes the base-catalyzed ring-opening using sodium methoxide, which directs the nucleophilic attack to the less sterically hindered C2 carbon, yielding 2-methoxy-1-phenyl-2-propanol as the major product.
Principle: In this SN2 reaction, the potent methoxide nucleophile (CH₃O⁻) directly attacks the epoxide ring.[9] Due to the steric bulk of the phenyl group at C3, the attack occurs preferentially at the less hindered C2 carbon.[1][8] The reaction proceeds through a backside attack, leading to an alkoxide intermediate that is subsequently protonated during the workup to give the final alcohol product.
Caption: Workflow for base-catalyzed ring-opening of this compound.
Materials & Reagents:
-
This compound (cis/trans mixture)
-
Sodium Methoxide (NaOMe), 25 wt% solution in methanol or solid
-
Anhydrous Methanol (MeOH)
-
Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.34 g, 10 mmol).
-
Reagent Addition: Add 30 mL of a 1.0 M solution of sodium methoxide in methanol (30 mmol). Alternatively, carefully prepare this solution by dissolving sodium metal in anhydrous methanol under an inert atmosphere.
-
Reaction: Heat the reaction mixture to reflux (approx. 65°C). Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).
-
Quenching: Cool the reaction to room temperature. Carefully quench by adding saturated ammonium chloride solution to neutralize the excess methoxide.
-
Workup: Transfer the mixture to a separatory funnel. Add 30 mL of diethyl ether and 30 mL of water. Shake and separate the layers. Extract the aqueous layer twice more with 20 mL portions of diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via silica gel column chromatography to isolate the major regioisomer, 2-methoxy-1-phenyl-2-propanol.
Data Analysis and Validation
The regioselectivity of the reaction can be quantified by analyzing the crude product mixture before purification, typically using ¹H NMR spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS).
¹H NMR Spectroscopy: The ratio of the two regioisomers can be determined by integrating characteristic, well-resolved signals. For the methanolysis products:
-
The methoxy (–OCH₃) signal for each isomer will appear at a distinct chemical shift.
-
The benzylic (–CH-Ph) and methyl (–CH₃) protons will also have unique chemical shifts and coupling patterns that allow for unambiguous assignment.
Data Summary Table:
| Condition | Reagent/Catalyst | Site of Attack | Controlling Factor | Major Product | Expected Ratio (Major:Minor) |
| Acidic | MeOH / H₂SO₄ (cat.) | C3 (Benzylic) | Electronic | 3-Methoxy-1-phenyl-2-butanol | >95:5 |
| Basic | NaOMe / MeOH | C2 (Less Hindered) | Steric | 2-Methoxy-1-phenyl-2-propanol | >95:5 |
Applications in Drug Development
The ability to selectively synthesize 1,2-difunctionalized compounds is critical in medicinal chemistry. The products of epoxide ring-opening, such as 1,2-diols, amino alcohols, and ether alcohols, are common structural motifs in a vast range of therapeutic agents. For example, many beta-blockers and antiviral protease inhibitors contain the 1,2-amino alcohol scaffold. The protocols described here for this compound provide a reliable and predictable framework for accessing specific constitutional isomers, which is essential as different isomers often exhibit vastly different pharmacological activities and toxicological profiles.[10][11]
Conclusion
The regioselective ring-opening of this compound is a powerful demonstration of fundamental principles in organic reaction mechanisms. By simply switching from acidic to basic conditions, researchers can toggle the controlling influence from electronic stabilization to steric accessibility. This control allows for the selective synthesis of either 3-substituted-1-phenyl-2-butanol or 2-substituted-1-phenyl-2-propanol derivatives. The robust and high-yielding nature of these protocols makes them invaluable tools for synthetic chemists in academic research and in the development of new pharmaceutical agents.
References
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme1.ReactionofF LP 1 with 2-methyloxirane (a), 2-phenyloxirane (b).... Retrieved from [Link]
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Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Retrieved from [Link]
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Chad's Prep. (2021, January 30). 13.6 Ring Opening of Epoxides | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2024, July 30). 18.6: Reactions of Epoxides- Ring-opening. Retrieved from [Link]
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OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 15.8: Opening of Epoxides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). trans-phenylpropylene oxide. PubChem Compound Database. Retrieved from [Link]
-
Frostburg State University Chemistry Department. (2018, March 2). Regioselectivity of epoxide ring-opening [Video]. YouTube. Retrieved from [Link]
-
ACE Organic. (2009, October 22). Ring Opening of 2-methyl-2,3-epoxypentane in the Presence of Methoxide in Methanol [Video]. YouTube. Retrieved from [Link]
-
Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved from [Link]
-
ACE Organic. (2009, October 22). Acid-Catalyzed Ring Opening of 2-methyl-2,3-epoxypentane in the Presence of Methanol [Video]. YouTube. Retrieved from [Link]
-
MDPI. (n.d.). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved from [Link]
-
Romero Bohórquez, A. R., González, T., & Kouznetsov, V. V. (2013). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. Revista de la Sociedad Venezolana de Química, 26(1), 21-30. Retrieved from [Link]
-
Frostburg State University Chemistry Department. (2018, March 2). Stereochemistry of epoxide ring-opening [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Regio‐ and Stereoselective Epoxidation and Acidic Epoxide Opening of Antibacterial and Antiplasmodial Chlorotonils Yield Highly Potent Derivatives. Angewandte Chemie International Edition, 61(25), e202202440. Retrieved from [Link]
-
Accounts of Chemical Research. (n.d.). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Retrieved from [Link]
-
Journal of Chemical Education. (2022). Green Reductive Regioselective Opening of Epoxides: A Green Chemistry Laboratory Experiment. Journal of Chemical Education, 99(7), 2636–2642. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, December 3). stereochem of epoxide opening. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic ring-opening of epoxides: trends in β-substituted alcohols synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. RSC Advances, 14, 14030-14051. Retrieved from [Link]
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Application Note: Regioselective Synthesis of 1,2-Diols from 2-Methyl-3-phenyloxirane
Introduction: The Strategic Importance of 1,2-Diols
Vicinal diols, or 1,2-diols, are pervasive structural motifs in a multitude of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals.[1][2] Their prevalence makes the development of robust and selective methods for their synthesis a cornerstone of modern organic chemistry. Epoxides, with their inherent ring strain, serve as powerful and versatile precursors for the stereospecific synthesis of 1,2-diols.[3] This application note provides a detailed guide to the synthesis of 1,2-diols from the unsymmetrical epoxide, 2-methyl-3-phenyloxirane, focusing on two distinct, regioselective pathways: acid-catalyzed and base-catalyzed hydrolysis. Understanding the mechanistic underpinnings of these transformations allows researchers to selectively access one of two possible regioisomeric diol products, a critical capability in multi-step synthesis and drug development.
Mechanistic Rationale: Controlling Regioselectivity
The high ring strain of the three-membered ether ring in epoxides (approximately 13 kcal/mol) is the primary driving force for their ring-opening reactions, even with poor leaving groups like alkoxides.[3][4] For an unsymmetrical epoxide such as this compound, the choice of acidic or basic conditions dictates the site of nucleophilic attack by water, leading to two different products.
Acid-Catalyzed Hydrolysis: Attack at the More Substituted Carbon
Under acidic conditions, the reaction is initiated by the protonation of the epoxide oxygen, creating a much better leaving group.[5][6] This protonation activates the epoxide, and the C-O bonds begin to weaken. A partial positive charge develops on the carbon atoms of the epoxide ring. This positive charge is better stabilized at the more substituted, benzylic carbon (C3) due to resonance with the phenyl ring.
Consequently, the nucleophile (water) preferentially attacks this more electrophilic, benzylic carbon. The mechanism is considered a hybrid between SN1 and SN2, exhibiting SN1-like regioselectivity (attack at the more substituted carbon) and SN2-like stereochemistry (backside attack leading to inversion of configuration).[5][7] This results in the formation of 1-phenyl-1,2-propanediol.
Caption: Acid-catalyzed ring-opening of this compound.
Base-Catalyzed Hydrolysis: Attack at the Less Substituted Carbon
In contrast, under basic conditions, a strong nucleophile, such as the hydroxide ion (OH⁻), directly attacks one of the epoxide carbons in a classic SN2 mechanism.[3][5] In an SN2 reaction, steric hindrance is the dominant factor determining the site of attack. The hydroxide ion will therefore attack the less sterically hindered carbon, which in this case is the methyl-substituted carbon (C2).
This backside attack leads to the cleavage of the C2-O bond and inversion of stereochemistry at that center, forming an alkoxide intermediate. Subsequent protonation of the alkoxide by water yields the final diol product, 2-phenyl-1,2-propanediol, and regenerates the hydroxide catalyst.
Caption: Base-catalyzed ring-opening of this compound.
Comparative Overview of Synthetic Protocols
The choice between acid and base catalysis is a strategic decision to target a specific regioisomer. The table below summarizes the key differences.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Catalyst | Dilute H₂SO₄ or HCl | NaOH or KOH |
| Nucleophile | H₂O (weak) | OH⁻ (strong) |
| Solvent | Water, Acetone/Water, THF/Water | Water, Ethanol/Water |
| Temperature | Room Temperature to mild heating (e.g., 50°C) | Room Temperature to reflux |
| Site of Attack | More substituted carbon (C3, benzylic) | Less substituted carbon (C2) |
| Mechanism | SN1-like / SN2 hybrid | SN2 |
| Major Product | 1-Phenyl-1,2-propanediol | 2-Phenyl-1,2-propanediol |
| Stereochemistry | trans-Diol | trans-Diol |
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for the synthesis and validation of the two diol regioisomers from this compound.
Protocol 1: Acid-Catalyzed Synthesis of 1-Phenyl-1,2-propanediol
Objective: To synthesize 1-phenyl-1,2-propanediol via acid-catalyzed hydrolysis, targeting nucleophilic attack at the more substituted carbon.
Materials:
-
This compound (1.0 eq)
-
Acetone (10 volumes)
-
Deionized Water (10 volumes)
-
Sulfuric Acid (0.1 M aqueous solution)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (Brine)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.34 g, 10 mmol) in a 1:1 mixture of acetone and water (e.g., 40 mL).
-
Catalyst Addition: Slowly add 0.1 M sulfuric acid (e.g., 10 mL, 1 mmol, 0.1 eq) to the stirring solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (3:1) eluent system. The disappearance of the starting epoxide spot and the appearance of a more polar product spot indicates reaction progression. The reaction is typically complete within 2-4 hours.
-
Work-up - Quenching: Once the reaction is complete, carefully neutralize the acid by adding saturated sodium bicarbonate solution dropwise until effervescence ceases (pH ~7-8).
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Work-up - Washing: Combine the organic layers and wash sequentially with deionized water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford the pure 1-phenyl-1,2-propanediol.
-
Validation: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected product will show characteristic signals for the benzylic proton and the methyl group adjacent to a hydroxyl-bearing carbon.
Protocol 2: Base-Catalyzed Synthesis of 2-Phenyl-1,2-propanediol
Objective: To synthesize 2-phenyl-1,2-propanediol via base-catalyzed hydrolysis, targeting nucleophilic attack at the less substituted carbon.
Materials:
-
This compound (1.0 eq)
-
Ethanol (10 volumes)
-
Sodium hydroxide (1.0 M aqueous solution)
-
Deionized Water
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride (NaCl) solution (Brine)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve this compound (e.g., 1.34 g, 10 mmol) in ethanol (20 mL).
-
Reagent Addition: Add 1.0 M sodium hydroxide solution (e.g., 12 mL, 12 mmol, 1.2 eq).
-
Reaction Conditions: Heat the mixture to reflux (approx. 80-90°C) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC (hexane/ethyl acetate, 3:1) for the consumption of the starting material.
-
Work-up - Cooling and Neutralization: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess base by adding 1 M HCl dropwise until the solution is pH 7.
-
Work-up - Concentration and Extraction: Remove the ethanol under reduced pressure. Add deionized water (20 mL) to the residue and extract the product with ethyl acetate (3 x 30 mL).
-
Work-up - Washing: Combine the organic extracts and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure 2-phenyl-1,2-propanediol.
-
Validation: Confirm the structure and purity of the isolated product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS). The NMR spectra will be distinct from the regioisomer obtained in Protocol 1.
General Experimental Workflow
The overall process, from starting material to validated product, follows a logical sequence applicable to both protocols, with variations in the reaction and work-up steps.
Caption: General workflow for the synthesis of 1,2-diols from epoxides.
Conclusion
The hydrolysis of this compound is a classic demonstration of regiochemical control in organic synthesis. By selecting either acidic or basic conditions, researchers can selectively synthesize either 1-phenyl-1,2-propanediol or 2-phenyl-1,2-propanediol, respectively. The protocols detailed herein are robust, scalable, and provide a reliable framework for accessing these valuable synthetic intermediates. Careful monitoring and standard purification techniques are essential for obtaining high-purity products, which can be validated through routine spectroscopic analysis. This level of predictable control is invaluable for professionals in drug development and complex molecule synthesis.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
OpenStax. (2023). Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Opening of Epoxides With Acid. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Diol. Retrieved from [Link]
-
Leonori, D. et al. (2020). Activation of alcohols as sulfonium salts in the photocatalytic hetero-difunctionalization of alkenes. Nature Chemistry. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
JoVE. (2025). Base-Catalyzed Ring-Opening of Epoxides. Journal of Visualized Experiments. Retrieved from [Link]
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Application Note: Regioselective Synthesis of trans-Halohydrins from 2-Methyl-3-phenyloxirane
Introduction: The Strategic Value of Halohydrins
Halohydrins are versatile bifunctional molecules that serve as critical intermediates in organic synthesis, particularly in the pharmaceutical industry. Their value lies in the adjacent hydroxyl and halogen moieties, which can be selectively manipulated to introduce further complexity into molecular scaffolds. The ring-opening of epoxides represents one of the most direct and stereocontrolled methods for their preparation.
This guide focuses on the synthesis of trans-halohydrins from 2-Methyl-3-phenyloxirane, an unsymmetrical epoxide. The primary challenge and point of discussion in this transformation is controlling the regioselectivity of the ring-opening. The presence of both a secondary carbon and a benzylic secondary carbon introduces a nuanced mechanistic landscape that dictates the final product distribution. This document provides a deep dive into the underlying mechanism and offers robust, validated protocols for the selective synthesis of the desired halohydrin regioisomers.
Mechanistic Insights: A Tale of Two Carbons
The acid-catalyzed ring-opening of an epoxide with a hydrogen halide (HX) is a classic transformation that proceeds with anti-stereochemistry, yielding a trans-halohydrin.[1][2] The reaction begins with the protonation of the epoxide oxygen, which dramatically increases the electrophilicity of the ring carbons by creating a better leaving group (a neutral hydroxyl group upon ring-opening).[3][4]
For an unsymmetrical epoxide like this compound, the subsequent nucleophilic attack by the halide ion (X⁻) can, in principle, occur at two positions: C2 (bearing the methyl group) or C3 (the benzylic carbon). The regiochemical outcome is governed by the nature of the transition state, which lies on a spectrum between a pure SN1 and SN2 pathway.[2]
-
SN2-like Character: Involves attack at the sterically less hindered carbon.
-
SN1-like Character: Involves attack at the carbon that can better stabilize a developing positive charge.
In the case of this compound, the benzylic C3 carbon can effectively stabilize a partial positive charge through resonance with the phenyl ring. This stabilization imparts significant SN1-like character to the transition state, even though C3 is a secondary carbon.[2][4] Consequently, the nucleophilic attack by the halide ion occurs preferentially at the more electrophilic benzylic position. This leads to the formation of the 2-halo-1-phenyl-1-propanol as the major regioisomer.
The entire process occurs via a backside attack relative to the protonated oxygen, ensuring the trans relationship between the incoming halide and the resulting hydroxyl group.[1][3]
Figure 1. Acid-catalyzed ring-opening of this compound.
Experimental Protocols
Safety Precaution: Hydrogen chloride and hydrogen bromide are corrosive and toxic. All manipulations should be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn.
Protocol for the Synthesis of trans-2-Chloro-1-phenyl-1-propanol
This protocol details the hydrochlorination of this compound using hydrogen chloride in a non-nucleophilic solvent to minimize side reactions.
Materials:
-
This compound (1.0 eq)
-
Anhydrous diethyl ether (Et₂O)
-
Hydrogen chloride solution (e.g., 2.0 M in diethyl ether) (1.1 - 1.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice-water bath
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the epoxide in anhydrous diethyl ether (approx. 0.2 M concentration).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to bring the temperature to 0 °C. Causality Note: Cooling is essential to control the exothermic nature of the epoxide ring-opening and to suppress potential polymerization or other side reactions.
-
Reagent Addition: Add the hydrogen chloride solution (1.1 eq) dropwise to the stirred epoxide solution over 20-30 minutes using a dropping funnel. Maintain the internal temperature below 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. This neutralizes the excess HCl.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (1x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is a viscous oil. Purify by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to yield the pure trans-2-chloro-1-phenyl-1-propanol.
Protocol for the Synthesis of trans-2-Bromo-1-phenyl-1-propanol
This protocol is analogous to the chlorohydrin synthesis, substituting HBr for HCl. HBr is a stronger acid and bromide is a better nucleophile, which may lead to faster reaction times.
Materials:
-
This compound (1.0 eq)
-
Anhydrous diethyl ether (Et₂O)
-
Hydrogen bromide solution (e.g., 33% in acetic acid or a solution in ether) (1.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice-water bath
Procedure:
-
Reaction Setup: Set up the reaction as described in Protocol 3.1, dissolving the this compound in anhydrous diethyl ether.
-
Cooling: Cool the reaction flask to 0 °C in an ice-water bath.
-
Reagent Addition: Add the hydrogen bromide solution (1.1 eq) dropwise over 30 minutes, ensuring the temperature does not exceed 5 °C. Field Insight: Commercial HBr in acetic acid can be used, but the workup will require more extensive washing to remove the acetic acid. An ethereal solution of HBr is preferred for a cleaner reaction.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor by TLC. The reaction is generally faster than hydrochlorination and may be complete within 30-60 minutes.
-
Quenching and Workup: Follow the quenching and workup steps as detailed in Protocol 3.1 (steps 5-6).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to obtain pure trans-2-bromo-1-phenyl-1-propanol.
Data Summary and Expected Outcomes
The following table summarizes the key parameters and expected results for the hydrohalogenation of this compound.
| Parameter | Hydrochlorination | Hydrobromination |
| Reagent | Hydrogen Chloride (HCl) | Hydrogen Bromide (HBr) |
| Solvent | Anhydrous Diethyl Ether | Anhydrous Diethyl Ether |
| Temperature | 0 °C | 0 °C |
| Typical Time | 1 - 2 hours | 30 - 60 minutes |
| Major Product | trans-2-chloro-1-phenyl-1-propanol | trans-2-bromo-1-phenyl-1-propanol |
| Regioselectivity | >90:10 (Benzylic:Non-benzylic attack) | >95:5 (Benzylic:Non-benzylic attack) |
| Expected Yield | 75 - 85% | 80 - 90% |
Note: Regioselectivity and yield are estimates and may vary based on precise reaction conditions and purity of reagents.
Product Characterization
Confirmation of the product structure and stereochemistry is achieved through standard analytical techniques:
-
¹H NMR: Will show characteristic signals for the benzylic proton (CH-OH), the proton bearing the halogen (CH-X), and the methyl group. The coupling constant between the two vicinal protons can help confirm the trans configuration.
-
¹³C NMR: Will show distinct signals for the two carbons of the original epoxide ring, confirming the regiochemistry of halogen addition.
-
IR Spectroscopy: Will display a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretch of the alcohol.
-
Mass Spectrometry: Will provide the molecular weight of the halohydrin and show characteristic isotopic patterns, especially for the bromo- and chloro-derivatives.
Troubleshooting and Advanced Considerations
-
Presence of Diol Byproduct: The formation of 1-phenylpropane-1,2-diol indicates the presence of water in the reaction. Ensure all glassware is oven-dried and use anhydrous solvents to minimize this side reaction.[1]
-
Incomplete Reaction: If TLC analysis shows significant starting material after the expected reaction time, an additional small portion of the HX reagent (0.1 eq) can be added. Ensure the initial stoichiometry was correct.
-
Alternative Reagents: For substrates sensitive to strong acids, other reagents like lithium halides (LiCl, LiBr) in the presence of a weaker acid catalyst (e.g., silica gel, Amberlyst-15) can be employed to achieve the same transformation under milder conditions.
References
-
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]
-
McMurry, J. (2023). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry (OpenStax). [Link]
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. [Link]
-
Ashenhurst, J. (2015). Opening of Epoxides With Acid. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2015). Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry. [Link]
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Troubleshooting & Optimization
common side reactions in the synthesis of 2-Methyl-3-phenyloxirane
Welcome to the technical support center for the synthesis of 2-methyl-3-phenyloxirane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable epoxide intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
I. Epoxidation of β-Methylstyrene: A Common Route and Its Pitfalls
The epoxidation of β-methylstyrene is a widely used method for synthesizing this compound. While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact yield and purity.
Troubleshooting Guide: Epoxidation of β-Methylstyrene
Problem 1: Low Yield of this compound and Formation of a Diol Byproduct.
-
Question: My reaction is consuming the starting β-methylstyrene, but I'm isolating a significant amount of 1-phenyl-1,2-propanediol instead of the desired epoxide. What is causing this?
-
Answer: This is a classic case of acid-catalyzed ring-opening of the newly formed epoxide.[1][2] The peroxyacid used for epoxidation (like m-CPBA) is consumed to produce a carboxylic acid byproduct. This acidic environment can protonate the epoxide oxygen, making it highly susceptible to nucleophilic attack by water present in the reaction mixture.
-
Causality: The protonated epoxide is a highly activated electrophile. The ring strain of the three-membered ring provides a strong driving force for the ring-opening reaction.
-
Troubleshooting Protocol:
-
Buffered Conditions: The most effective way to prevent acid-catalyzed hydrolysis is to perform the reaction in the presence of a buffer. A common choice is a biphasic system with an aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[3] This will neutralize the carboxylic acid byproduct as it is formed, maintaining a neutral pH.
-
Anhydrous Conditions: Ensure all your reagents and solvents are scrupulously dry. The presence of water provides the nucleophile for the diol formation.
-
Temperature Control: Keep the reaction temperature low (typically 0-25 °C). Higher temperatures can accelerate the rate of the acid-catalyzed ring-opening.[3]
-
-
Problem 2: Formation of Phenylacetone and Benzaldehyde Byproducts.
-
Question: Besides the desired epoxide, I'm observing the formation of phenylacetone and benzaldehyde in my reaction mixture. What is the source of these impurities?
-
Answer: The formation of these carbonyl compounds can arise from oxidative cleavage of the double bond in β-methylstyrene or rearrangement of the epoxide product.
-
Causality: Over-oxidation or the use of harsh oxidizing agents can lead to the cleavage of the C=C bond. Additionally, under certain conditions, the epoxide can rearrange to form the more stable ketone (phenylacetone). Lewis acids, if present as impurities, can catalyze this rearrangement.
-
Troubleshooting Protocol:
-
Choice of Oxidizing Agent: Use a milder and more selective epoxidizing agent. While m-CPBA is common, other reagents like dimethyldioxirane (DMDO), generated in situ from Oxone® and acetone, can offer higher selectivity for epoxidation.[3]
-
Stoichiometry: Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the peroxyacid. A large excess can lead to over-oxidation.
-
Reaction Monitoring: Carefully monitor the reaction progress by TLC or GC to avoid prolonged reaction times after the starting material has been consumed.
-
-
Problem 3: Undesirable cis/trans Isomer Ratio.
-
Question: I'm obtaining a mixture of cis- and trans-2-methyl-3-phenyloxirane, but I need to enrich the trans isomer. How can I control the stereoselectivity?
-
Answer: The stereochemical outcome of the epoxidation of β-methylstyrene is often dependent on the starting alkene's geometry and the reaction mechanism. Epoxidation with peroxyacids is generally stereospecific, meaning a trans-alkene will give a trans-epoxide. However, some epoxidation systems, particularly those involving metal catalysts, can lead to a loss of stereochemical integrity.[4][5]
-
Causality: Some catalytic systems may involve radical intermediates that allow for rotation around the former C=C bond before ring closure, leading to a mixture of isomers.
-
Troubleshooting Protocol:
-
Starting Material Purity: Ensure the starting β-methylstyrene is isomerically pure.
-
Choice of Catalyst: For stereospecific epoxidation, peroxyacids are generally reliable. If using a catalytic system (e.g., with a manganese-salen complex), the ligand structure and reaction conditions can significantly influence the cis/trans ratio.[6]
-
-
FAQs: Epoxidation of β-Methylstyrene
-
Q: Can I use hydrogen peroxide as the oxidizing agent?
-
A: Yes, hydrogen peroxide can be used, often in combination with a catalyst or an activator like acetonitrile.[3] However, the conditions need to be carefully optimized to avoid side reactions.
-
-
Q: How do I remove the carboxylic acid byproduct during workup?
-
A: A simple aqueous wash with a mild base like sodium bicarbonate or sodium carbonate solution will effectively remove the acidic byproduct.[7]
-
-
Q: My epoxide product seems to be volatile. What precautions should I take during purification?
-
A: this compound is indeed volatile. During solvent removal by rotary evaporation, use a low bath temperature and moderate vacuum.[3] For distillation, vacuum distillation is recommended to lower the boiling point and prevent thermal decomposition.
-
II. Corey-Chaykovsky and Darzens Reactions: Synthesis from Acetophenone
An alternative approach to this compound involves the reaction of acetophenone with a sulfur ylide (Corey-Chaykovsky reaction) or an α-haloester enolate (Darzens condensation). These methods build the epoxide ring from a carbonyl compound.
Troubleshooting Guide: Corey-Chaykovsky & Darzens Reactions
Problem 1: Low Yield and Recovery of Starting Acetophenone (Corey-Chaykovsky Reaction).
-
Question: My Corey-Chaykovsky reaction is not proceeding to completion, and I'm recovering a large amount of unreacted acetophenone. What could be the issue?
-
Answer: This issue typically points to problems with the generation or stability of the sulfur ylide.
-
Causality: Sulfur ylides are generated in situ by deprotonating a sulfonium salt with a strong base. The ylide is highly reactive and can decompose if not used promptly or if the reaction conditions are not optimal.[8][9] Incomplete deprotonation of the sulfonium salt will also lead to low yields.
-
Troubleshooting Protocol:
-
Base Selection and Handling: Use a strong, anhydrous base like sodium hydride (NaH) or n-butyllithium (n-BuLi). Ensure the base is fresh and has been handled under inert atmosphere to prevent quenching by moisture or air.
-
Anhydrous Conditions: The reaction is extremely sensitive to moisture. Use oven-dried glassware and anhydrous solvents (like THF or DMSO).
-
Temperature Control: The formation of the ylide and its subsequent reaction with the ketone are often carried out at low temperatures (e.g., 0 °C to room temperature) to ensure stability and selectivity.[10]
-
Order of Addition: Typically, the ylide is pre-formed before the addition of the acetophenone.
-
-
Problem 2: Formation of Aldol-type Byproducts (Darzens Condensation).
-
Question: In my Darzens condensation of acetophenone with an α-haloester, I'm observing the formation of self-condensation products of acetophenone. How can I suppress this side reaction?
-
Answer: The basic conditions required for the Darzens condensation can also promote the self-condensation of enolizable ketones like acetophenone.[11]
-
Causality: The base can deprotonate the α-carbon of acetophenone, leading to an enolate that can then attack another molecule of acetophenone in an aldol-type reaction.
-
Troubleshooting Protocol:
-
Choice of Base: Use a sterically hindered base like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA). These bases are less likely to be nucleophilic and will preferentially deprotonate the more acidic α-haloester over the ketone.[11]
-
Rate of Addition: Add the base slowly to the mixture of the ketone and α-haloester at a low temperature. This helps to keep the concentration of the enolate of the ketone low.
-
Reaction Temperature: Maintain a low reaction temperature to disfavor the aldol condensation, which typically has a higher activation energy.
-
-
FAQs: Corey-Chaykovsky & Darzens Reactions
-
Q: What is the difference between using dimethylsulfonium methylide and dimethyloxosulfonium methylide in the Corey-Chaykovsky reaction?
-
A: Dimethylsulfonium methylide is more reactive and typically adds to the carbonyl group of α,β-unsaturated ketones, while the more stable dimethyloxosulfonium methylide often favors 1,4-addition to form cyclopropanes.[8] For simple ketones like acetophenone, both can be used to form the epoxide.
-
-
Q: Can the Darzens condensation be used to synthesize other substituted epoxides?
III. Data Summary and Visualization
Table 1: Common Side Products in the Synthesis of this compound
| Synthetic Route | Side Product | Chemical Structure | Common Cause | Mitigation Strategy |
| Epoxidation | 1-Phenyl-1,2-propanediol | C₉H₁₂O₂ | Acid-catalyzed ring-opening | Use buffered conditions (e.g., NaHCO₃) |
| Phenylacetone | C₉H₁₀O | Epoxide rearrangement/over-oxidation | Use mild oxidizing agents, control stoichiometry | |
| Benzaldehyde | C₇H₆O | Oxidative cleavage | Monitor reaction closely, avoid excess oxidant | |
| Corey-Chaykovsky | Unreacted Acetophenone | C₈H₈O | Incomplete ylide formation/decomposition | Use fresh, strong base; anhydrous conditions |
| Darzens | Acetophenone self-condensation product | C₁₆H₁₆O | Base-catalyzed aldol reaction | Use a sterically hindered base (e.g., t-BuOK) |
Diagrams of Reaction Pathways and Side Reactions
Caption: Epoxidation of β-Methylstyrene: Main and Side Reactions
Caption: Corey-Chaykovsky Reaction Pathway and a Common Failure Point
IV. Detailed Experimental Protocols
Protocol 1: Buffered Epoxidation of trans-β-Methylstyrene
This protocol is adapted from a procedure in Organic Syntheses.[3]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve trans-β-methylstyrene (1.0 eq) in dichloromethane (DCM). Add an equal volume of a saturated aqueous solution of sodium bicarbonate.
-
Cooling: Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Reagent Addition: Dissolve m-chloroperoxybenzoic acid (m-CPBA, ~1.2 eq) in DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir vigorously at 0 °C and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, separate the organic layer. Wash the organic layer sequentially with a 10% aqueous solution of sodium sulfite (to quench excess peroxide), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure (at low temperature) to afford the crude product. Purify by vacuum distillation or flash column chromatography on silica gel.
Protocol 2: Purification of this compound by Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.
-
Crude Product Transfer: Transfer the crude this compound to the distillation flask.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using an oil bath.
-
Fraction Collection: Collect the fraction that distills at the appropriate boiling point for the applied pressure. The boiling point of this compound is approximately 80-82 °C at 14 mmHg.
-
Completion: Once the product has been collected, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
V. References
-
Tu, Y.; Wang, Z.-X.; Shi, Y. "Asymmetric Epoxidation of trans-β-Methylstyrene and 1-Phenylcyclohexene Using a D-Fructose-Derived Ketone: (R,R)-trans-β-Methylstyrene Oxide and (R,R)-1-Phenylcyclohexene Oxide." Organic Syntheses2003 , 80, 1. [Link]
-
Organic Chemistry Portal. "Corey-Chaykovsky Reaction." [Link]
-
Yadav, J. S.; Reddy, B. V. S.; Reddy, K. S.; Reddy, K. B. "A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis." RSC Advances2021 , 11(52), 32969-32991. [Link]
-
Master Organic Chemistry. "Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky)." [Link]
-
Corey, E. J.; Chaykovsky, M. "Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis." Journal of the American Chemical Society1965 , 87(6), 1353–1364. [Link]
-
Wikipedia. "Johnson–Corey–Chaykovsky reaction." [Link]
-
Aitken, R. A.; Slawin, A. M. Z. "Quantification of 2-((2-methoxyphenoxy)methyl)oxirane, its process related impurities and regio isomers by rapid and sensitive ultra performance liquid chromatographic method." Journal of Pharmaceutical and Biomedical Analysis2012 , 66, 24-30. [Link]
-
Organic Chemistry Portal. "Darzens Reaction." [Link]
-
ResearchGate. "Reaction pathway for the epoxidation of the cis-β-methylstyrene substrate by the catalyst 1 (Gibbs energies in kcal mol −1 )." [Link]
-
Wiley Online Library. "Darzens Condensation." Merck Index2001 . [Link]
-
Chemistry LibreTexts. "9.12: Oxidation of Alkenes - Epoxidation." [Link]
-
Organic Syntheses. "3-benzyloxy-2-methyl propanoate." Organic Syntheses2007 , 84, 148. [Link]
-
Chemistry Steps. "Epoxidation of Alkenes." [Link]
-
Wikipedia. "Darzens reaction." [Link]
-
Organic Syntheses. "Styrene Oxide." Organic Syntheses1928 , 8, 102. [Link]
-
ChemRxiv. "Synthesis and styrene copolymerization of novel halogen, methyl, and phenoxy ring-disubstituted tert-butyl phenylcyanoacrylates." [Link]
-
ResearchGate. "Darzens condensation." [Link]
-
ACS Publications. "The Discovery-Oriented Approach to Organic Chemistry. 4. Epoxidation of p-Methoxy-trans-β-methylstyrene: An Exercise in NMR and IR Spectroscopy for Sophomore Organic Laboratories." Journal of Chemical Education1997 , 74(1), 84-85. [Link]
-
Master Organic Chemistry. "Darzens Condensation." [Link]
-
Master Organic Chemistry. "Epoxides - The Outlier Of The Ether Family." [Link]
-
YouTube. "Epoxidation of Styrene with meta-chloroperoxybenzoic acid (MCPBA)." [Link]
-
Royal Society of Chemistry. "In situ epoxide generation by dimethyldioxirane oxidation and the use of epichlorohydrin in the flow synthesis of a library of β-amino alcohols." RSC Advances2018 , 8(21), 11456-11463. [Link]
-
Oreate AI. "Darzens Condensation: Mechanism, Development, and Application Research." [Link]
-
YouTube. "Epoxidation of Alkenes." [Link]
-
PubMed. "Asymmetric epoxidation of cis/trans-β-methylstyrene catalysed by immobilised Mn(salen) with different linkages." Catalysis Science & Technology2014 , 4(8), 2695-2702. [Link]
-
Chemistry LibreTexts. "4.3: Oxidation of Alkenes- Epoxidation and Dihydroxylation (review from CHM 222)." [Link]
-
Google Patents. "Process for preparing styrene oxide." EP0385576B1.
-
MDPI. "Different Behavior of 2-Substituted 3-Nitro-2H-chromenes in the Reaction with Stabilized Azomethine Ylides Generated from α-Iminoesters." Molecules2022 , 27(24), 8968. [Link]
-
Chemistry Notes. "Darzens Condensation: Mechanism and Applications." [Link]
-
YouTube. "13.5 Synthesis of Epoxides | Organic Chemistry." [Link]
-
Sci-Hub. "Enantioselective epoxidation of β-methylstyrene catalyzed by immobilized Mn(salen) catalysts in different mesoporous silica supports." Journal of Catalysis2008 , 257(2), 324-334. [Link]
Sources
- 1. This compound-2-carboxylic acid | 25547-51-7 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Sci-Hub. Enantioselective epoxidation of β-methylstyrene catalyzed by immobilized Mn(salen) catalysts in different mesoporous silica supports / Journal of Catalysis, 2008 [sci-hub.box]
- 6. Asymmetric epoxidation of cis/trans-β-methylstyrene catalysed by immobilised Mn(salen) with different linkages: heterogenisation of homogeneous asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]
- 11. Darzens Condensation: Mechanism, Development, and Application Research - Oreate AI Blog [oreateai.com]
- 12. organic-chemistry.org [organic-chemistry.org]
- 13. Darzens Condensation [drugfuture.com]
- 14. Darzens reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2-Methyl-3-phenyloxirane by Column Chromatography
Welcome to the technical support guide for the chromatographic purification of 2-Methyl-3-phenyloxirane. This document provides in-depth, field-proven insights for researchers, chemists, and drug development professionals. The purification of epoxides, particularly those that are sensitive to acidic conditions, presents unique challenges. This guide is structured to address these issues directly, moving from foundational principles to a detailed experimental protocol and a comprehensive troubleshooting section.
Section 1: Foundational Knowledge - The "Why" Behind the Method
This section addresses the critical decisions made before beginning the purification process. Understanding these principles is key to preventing common failures like low yield or decomposition of the target compound.
Question: Why is silica gel the standard stationary phase, and what are the associated risks for an epoxide like this compound?
Answer: Silica gel is the most common stationary phase for column chromatography due to its high surface area, excellent resolving power for a wide range of compound polarities, and cost-effectiveness.[1][2] Its separation mechanism relies on the differential adsorption of compounds to its polar surface, which is rich in silanol groups (Si-OH).[1]
However, these very silanol groups make silica gel slightly acidic.[1][3] This acidity poses a significant risk to acid-sensitive compounds like this compound. The epoxide ring is susceptible to acid-catalyzed hydrolysis, which leads to ring-opening and the formation of undesired diol impurities.[4] This degradation can drastically reduce the yield of the desired product.
Question: How can the acidity of silica gel be mitigated to protect the epoxide?
Answer: The acidic nature of silica gel can be neutralized or "deactivated" to make it suitable for purifying sensitive compounds.[3][5] A highly effective and common method is to add a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase.[5][6] Typically, a concentration of 0.1-1% TEA in the eluent is sufficient to neutralize the active acidic sites on the silica surface, thereby preventing the degradation of the epoxide during its transit through the column.[5][6] It is crucial to first test this modified solvent system using Thin-Layer Chromatography (TLC) to ensure it doesn't negatively impact the separation.[6]
Question: How do I select the optimal mobile phase (eluent) for my separation?
Answer: The choice of mobile phase is critical for achieving good separation.[7][8] The process begins with TLC analysis to screen different solvent systems. The goal is to find a solvent or solvent mixture that moves the desired compound, this compound, to a retention factor (Rf) value of approximately 0.2-0.3.[5]
For a moderately polar compound like this compound, a common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane.[7]
-
Start with a low polarity mixture: Begin with a high ratio of the non-polar solvent (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Gradually increase polarity: Incrementally increase the proportion of the polar solvent until the target Rf is achieved.
-
Consider a gradient: For separating impurities that are very close in polarity to the product, a gradient elution during the column chromatography can be highly effective.[5] This involves starting with a low-polarity mobile phase and gradually increasing its polarity over the course of the separation.[5]
Section 2: A Validated Experimental Protocol
This section provides a detailed, step-by-step methodology for the purification of this compound.
Workflow Overview
The diagram below outlines the key stages of the column chromatography process, from initial preparation to the final isolation of the purified product.
Caption: Workflow for epoxide purification.
Step-by-Step Methodology
-
Mobile Phase Preparation: Based on TLC analysis, prepare a sufficient volume of the chosen eluent (e.g., Hexanes:Ethyl Acetate). Add triethylamine (TEA) to a final concentration of 0.5% (v/v) to neutralize the silica gel.
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of a glass chromatography column. Add a thin layer of sand.
-
In a separate beaker, create a slurry by mixing silica gel (typically 230-400 mesh) with the prepared mobile phase. Use approximately 30-50 g of silica per 1 g of crude material to be purified.
-
Pour the slurry into the column. Use gentle air pressure to push the solvent through, packing the silica into a uniform bed.[9] It is critical to avoid cracks or channels in the packed bed.
-
Drain the excess solvent until its level is just at the top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 1-2 times the weight of the crude material) to this solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column. Add a thin protective layer of sand on top.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand.
-
Apply pressure (using a pump or air line) to begin eluting the sample through the column at a steady flow rate.
-
Collect the eluent in a series of numbered test tubes or flasks (fractions).
-
-
Analysis and Product Isolation:
-
Monitor the separation by spotting fractions onto TLC plates. Visualize the spots using a UV lamp (254 nm) and/or a potassium permanganate stain.
-
Identify the fractions containing the pure this compound.
-
Combine (pool) the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Recommended Elution Parameters
The following table provides a starting point for gradient elution, which can be adapted based on TLC results.
| Solvent System | Gradient (Hexanes:Ethyl Acetate) | Purpose |
| Hexanes:EtOAc + 0.5% TEA | 98:2 to 95:5 | Elutes non-polar impurities (e.g., unreacted starting materials). |
| Hexanes:EtOAc + 0.5% TEA | 95:5 to 90:10 | Elutes the target compound, this compound. |
| Hexanes:EtOAc + 0.5% TEA | 80:20 or higher | Elutes more polar impurities (e.g., diol byproducts from ring-opening). |
Section 3: Troubleshooting Guide
This section addresses specific issues that may arise during the experiment in a question-and-answer format.
Question: My product is eluting with a starting material or impurity (Poor Resolution). What should I do?
Answer:
-
Cause: The polarity of the mobile phase is too high, causing all compounds to move too quickly through the column without sufficient interaction with the stationary phase.
-
Solution:
-
Decrease Eluent Polarity: Rerun the column using a mobile phase with a lower percentage of the polar solvent (e.g., switch from 90:10 to 95:5 Hexanes:Ethyl Acetate).
-
Use a Shallow Gradient: If using gradient elution, make the increase in polarity more gradual. This gives the compounds more time to separate.[5]
-
Check Column Dimensions: A longer and narrower column generally provides better resolution than a short and wide one.
-
Question: I see streaking or "tailing" of my compound spot on the TLC plate after collection. Why is this happening?
Answer:
-
Cause 1: Compound Overload: Too much sample has been loaded onto the column for the amount of silica gel used.
-
Solution 1: Decrease the amount of sample loaded or, more practically, increase the amount of silica gel (maintain a silica:compound ratio of at least 30:1).
-
Cause 2: Residual Acidity: Even with TEA, some residual acidity might be causing minor on-column degradation, leading to a smear of byproducts.
-
Solution 2: Increase the concentration of TEA in the eluent slightly (e.g., from 0.5% to 1.0%). Alternatively, consider using a less acidic stationary phase like neutral alumina, especially for highly sensitive compounds.[3]
Question: My final yield is very low, even though the reaction appeared to go to completion. Where did my product go?
Answer:
-
Cause 1: Decomposition on the Column: This is the most likely culprit for an acid-sensitive epoxide. The compound may have degraded due to prolonged exposure to the silica gel.
-
Solution 1: Ensure that TEA or another base was used in the mobile phase. Work quickly and do not leave the compound on the column for an extended period.
-
Cause 2: Irreversible Adsorption: The compound may be too polar for the chosen solvent system and has become permanently stuck to the silica gel.
-
Solution 2: After collecting the desired fractions, flush the column with a very polar solvent (e.g., 100% ethyl acetate or methanol) to see if any remaining product elutes. If so, a stronger mobile phase was needed for the initial elution.
Question: The column is running extremely slowly, or not at all.
Answer:
-
Cause 1: Column Packed Too Tightly: The silica gel particles may be too fine, or the packing is too dense, restricting solvent flow.
-
Solution 1: Repack the column, ensuring not to tamp it down excessively. Ensure you are using the correct mesh size of silica gel (230-400 mesh is standard for flash chromatography).
-
Cause 2: Sample Precipitation: The crude sample may have precipitated at the top of the column upon contact with the less polar mobile phase, causing a blockage.
-
Solution 2: Ensure the sample is fully dissolved before loading. Dry loading onto silica, as described in the protocol, is the best way to prevent this issue.[9]
Section 4: Frequently Asked Questions (FAQs)
Q1: Can I use alumina instead of silica gel? A1: Yes, neutral or basic alumina can be an excellent alternative for acid-sensitive compounds like epoxides.[1][3] Alumina is generally less acidic than silica. However, it can sometimes lead to different elution orders, so it is essential to optimize the mobile phase using TLC with alumina plates first.
Q2: How can I confirm if my epoxide has decomposed on the column? A2: The primary decomposition product is the corresponding diol (1-phenylpropane-1,2-diol). This diol is significantly more polar than the epoxide. On a TLC plate, the diol will have a much lower Rf value (it will stick closer to the baseline) than the epoxide. If you see a new, very polar spot appearing in your fractions that was not in your crude material, it is likely the diol.
Q3: What is the best way to concentrate the fractions containing the purified product? A3: Rotary evaporation is the standard method.[9] Since this compound is a relatively volatile compound, use a moderate water bath temperature (e.g., 30-40°C) and carefully control the vacuum to avoid evaporating the product along with the solvent. Once the bulk of the solvent is removed, you can switch to a high-vacuum line for a short period to remove residual solvent traces.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of Synthesized 4-Methoxy-2,3,6-trimethylphenol.
- University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
- University of Calgary, Department of Chemistry. (n.d.). Column chromatography.
- Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.
- BenchChem. (n.d.). This compound-2-carboxylic acid.
- ResearchGate. (2019). Deactivation of silica gel?.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase.
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. WO2005026323A2 - Stationary phases and a purification process using the stationary phases - Google Patents [patents.google.com]
- 3. Chromatography [chem.rochester.edu]
- 4. This compound-2-carboxylic acid | 25547-51-7 | Benchchem [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromtech.com [chromtech.com]
- 9. orgsyn.org [orgsyn.org]
Technical Support Center: Achieving High Stereoselectivity in Epoxidation
Welcome to the Technical Support Center for Stereoselective Epoxidation. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of achieving high stereoselectivity in their epoxidation reactions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter, grounded in mechanistic principles and practical, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing stereoselectivity in epoxidation reactions?
A1: Stereoselectivity in epoxidation is primarily governed by two main strategies: substrate-controlled and reagent-controlled methods.
-
Substrate-controlled epoxidation relies on the inherent chirality or directing groups within the alkene substrate to favor the approach of the oxidizing agent from one face of the double bond over the other. For instance, in the epoxidation of allylic alcohols, intramolecular hydrogen bonding can direct the oxidant to the same face as the hydroxyl group, leading to high diastereoselectivity.[1]
-
Reagent-controlled epoxidation employs a chiral catalyst or reagent to create a chiral environment around the double bond. This external chirality dictates the facial selectivity of the oxygen transfer, leading to the preferential formation of one enantiomer. Prominent examples include the Sharpless-Katsuki asymmetric epoxidation of allylic alcohols and the Jacobsen-Katsuki epoxidation for unfunctionalized alkenes.[1]
Q2: How does the stereochemistry of the starting alkene influence the epoxide's stereochemistry?
A2: The epoxidation of alkenes with peroxycarboxylic acids is a stereospecific syn-addition. This means that a cis-alkene will yield a cis-epoxide, while a trans-alkene will result in a trans-epoxide.[1] The stereochemical integrity of the starting alkene is maintained in the final product.
Q3: Can the choice of solvent significantly impact the stereoselectivity of an epoxidation reaction?
A3: Yes, the solvent can have a profound effect on both the reaction rate and the stereoselectivity of an epoxidation.[1][2][3] Solvents can influence the stability of the transition state, the conformation of the substrate-catalyst complex, and the solubility of reagents.[4][5][6] A solvent screen is often a critical step in optimizing a new asymmetric epoxidation to find conditions that favor the formation of the more ordered, stereodifferentiating transition state.[4]
Q4: What are the key differences between the Sharpless and Jacobsen-Katsuki epoxidation reactions?
A4: The primary distinction lies in their substrate scope. The Sharpless epoxidation is highly effective for the enantioselective epoxidation of primary and secondary allylic alcohols.[1][7] The hydroxyl group of the substrate is essential for coordination to the titanium catalyst.[8][9] In contrast, the Jacobsen-Katsuki epoxidation is more versatile and is used for the enantioselective epoxidation of unfunctionalized cis-disubstituted alkenes, which may not possess an allylic alcohol moiety.[1][10]
Troubleshooting Guides
Problem 1: Low Enantioselectivity in Sharpless Asymmetric Epoxidation
You are performing a Sharpless epoxidation on a prochiral allylic alcohol, but the enantiomeric excess (ee%) of your epoxy alcohol is consistently low.
Causality Analysis
The Sharpless epoxidation relies on the formation of a well-defined chiral titanium-tartrate catalyst that directs the tert-butyl hydroperoxide (TBHP) oxidant to one face of the alkene.[7][9][11] Low enantioselectivity can stem from several factors that disrupt the integrity and efficacy of this catalytic cycle.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low enantioselectivity.
Detailed Protocols
1. Rigorous Exclusion of Water:
-
Rationale: The titanium catalyst is extremely sensitive to water, which can hydrolyze the active species and lead to the formation of achiral titanium oxides that catalyze a non-selective epoxidation.
-
Protocol:
-
Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon.
-
Use freshly distilled, anhydrous solvents (e.g., dichloromethane).
-
Add activated 4Å molecular sieves to the reaction flask and dry under vacuum with gentle heating.[4]
-
Cool to room temperature under an inert atmosphere before adding reagents.[4]
-
2. Catalyst Integrity and Stoichiometry:
-
Rationale: The precise stoichiometry between titanium tetra(isopropoxide) and the diethyl tartrate (DET) ligand is crucial for the formation of the active dimeric catalyst.[9] Deviations can lead to the presence of other, less selective catalytic species.
-
Protocol:
-
Use high-purity Ti(OiPr)₄ and DET. Ti(OiPr)₄ should be freshly distilled or titrated to confirm its concentration.
-
The typical ratio of Ti(OiPr)₄ to DET is 1:1.2. Ensure accurate measurement of both components.
-
Pre-form the catalyst by stirring Ti(OiPr)₄ and DET in an anhydrous solvent at room temperature for 30 minutes before cooling and adding the substrate and oxidant.
-
3. Substrate Suitability:
-
Rationale: The Sharpless epoxidation is most effective for primary and secondary allylic alcohols.[7] Bulky substituents near the double bond or on the alcohol can hinder coordination to the catalyst and reduce enantioselectivity.[12] (Z)-substituted allylic alcohols are also known to react much slower than their (E)-counterparts.[12]
-
Protocol:
-
Confirm the purity of the allylic alcohol via NMR and/or GC-MS.
-
If the substrate is a (Z)-alkene, consider that longer reaction times or slightly elevated temperatures might be necessary, though this can sometimes negatively impact ee%.
-
4. Temperature Control:
-
Rationale: Lowering the reaction temperature generally enhances enantioselectivity by favoring the transition state with the lower activation energy, which leads to the major enantiomer.
-
Protocol:
-
Maintain the reaction temperature at -20 °C or lower using a cryostat or a dry ice/acetone bath.
-
Set up a series of identical reactions in parallel at different temperatures (e.g., 0 °C, -10 °C, -20 °C, -40 °C) to determine the optimal temperature for your specific substrate.[4]
-
| Parameter | Standard Condition | Troubleshooting Action | Expected Outcome |
| Solvent | Anhydrous CH₂Cl₂ | Use freshly distilled solvent over 4Å molecular sieves | Increased ee% |
| Catalyst Ratio | 1:1.2 Ti(OiPr)₄:DET | Verify purity and accurately measure components | Increased ee% |
| Temperature | -20 °C | Run at -40 °C or -78 °C | Increased ee% |
| Substrate | Primary/Secondary Allylic Alcohol | Confirm substrate structure and purity | Consistent results |
Problem 2: Poor Diastereoselectivity in the Epoxidation of a Chiral Alkene
You are epoxidizing an alkene that already contains a stereocenter, but you are obtaining a nearly 1:1 mixture of diastereomers.
Causality Analysis
Achieving high diastereoselectivity in the epoxidation of a chiral alkene depends on the ability of the existing stereocenter(s) to effectively bias the approach of the oxidant to one of the two diastereotopic faces of the double bond. This directing effect can be influenced by steric hindrance, conformational preferences of the substrate, and the presence of coordinating functional groups.[13][14]
Troubleshooting Workflow
Caption: Troubleshooting workflow for low diastereoselectivity.
Detailed Protocols
1. Enhance Directing Group Effects:
-
Rationale: If your substrate contains a hydroxyl or other coordinating group, its ability to direct the epoxidation can be enhanced by choosing a metal-based oxidant that pre-coordinates to this group.
-
Protocol for Allylic Alcohols:
-
Switch from a non-coordinating oxidant like m-CPBA to a Sharpless-type system (Ti(OiPr)₄/TBHP). The pre-coordination of the allylic alcohol to the titanium center dramatically enhances diastereoselectivity.[8]
-
Investigate both (+)-DET and (-)-DET to find the "matched" pair, where the chirality of the catalyst reinforces the inherent facial bias of the substrate, and avoid the "mismatched" pair.[12]
-
2. Modify the Substrate to Increase Steric Bias:
-
Rationale: If the stereocenter is too far from the double bond or its substituents are not sterically demanding enough, its directing influence will be weak.
-
Protocol:
-
Consider temporarily installing a bulky protecting group (e.g., a silyl ether) on a nearby functional group to create a more sterically hindered face of the alkene. This can force the oxidant to attack from the less hindered face.[1]
-
3. Screen Oxidants and Reaction Conditions:
-
Rationale: Different oxidants have different steric profiles and transition state geometries. Lowering the temperature can also amplify small differences in activation energies between the two diastereomeric transition states.
-
Protocol:
-
Create a screening table to test various oxidants (e.g., m-CPBA, dimethyldioxirane (DMDO), Ti(OiPr)₄/TBHP).
-
For each oxidant, perform the reaction at a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C).
-
Analyze the diastereomeric ratio (d.r.) for each condition using ¹H NMR or GC.
-
| Oxidant | Temperature (°C) | Solvent | Observed d.r. |
| m-CPBA | 25 | CH₂Cl₂ | 1.5 : 1 |
| m-CPBA | -20 | CH₂Cl₂ | 3 : 1 |
| DMDO | -78 | Acetone | 8 : 1 |
| Ti(OiPr)₄/TBHP | -20 | CH₂Cl₂ | >20 : 1 |
Problem 3: Catalyst Deactivation or Low Turnover in Jacobsen-Katsuki Epoxidation
Your Jacobsen-Katsuki epoxidation starts well but then stalls, resulting in low yield, or it requires a very high catalyst loading to proceed.
Causality Analysis
The active catalyst in the Jacobsen epoxidation is a Mn(V)=O species, which is generated from the Mn(III)-salen precursor and a terminal oxidant.[10][15] Catalyst deactivation can occur through several pathways, including the formation of inactive µ-oxo dimers or reduction of the Mn(III) state to an inactive Mn(II) species.[16]
Troubleshooting Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 11. Sharpless Epoxidation [organic-chemistry.org]
- 12. jrchen-group.com [jrchen-group.com]
- 13. Stereoselectivity of Enone Epoxidations With Alkaline Hydrogen Peroxide - Enlighten Theses [theses.gla.ac.uk]
- 14. Organic chemistry 25: Stereochemistry - diastereoselective and enantioselective reactions [cureffi.org]
- 15. grokipedia.com [grokipedia.com]
- 16. Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes | MDPI [mdpi.com]
Validation & Comparative
1H and 13C NMR analysis of 2-Methyl-3-phenyloxirane for structural confirmation
An In-Depth Guide to the Structural Confirmation of 2-Methyl-3-phenyloxirane using 1H and 13C NMR Analysis
Authored by: A Senior Application Scientist
In the landscape of synthetic chemistry and drug development, the unambiguous structural elucidation of chiral molecules is paramount. This compound, a key epoxide intermediate, presents a compelling case for the power of Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comprehensive analysis of its 1H and 13C NMR spectra, offering a detailed roadmap for its structural confirmation and stereochemical assignment. We will delve into the nuances of chemical shifts, coupling constants, and through-space interactions, while also comparing NMR with other common analytical techniques.
The Analytical Challenge: Distinguishing Isomers and Confirming Connectivity
The synthesis of this compound can potentially yield both cis and trans diastereomers, alongside possible regioisomeric impurities such as 1-phenyl-1-methoxypropene. Therefore, a robust analytical method is required to not only confirm the presence of the oxirane ring but also to definitively establish the relative stereochemistry of the methyl and phenyl substituents.
1H NMR Spectroscopy: A Detailed Proton Analysis
The proton NMR spectrum of this compound provides a wealth of information regarding its structure. The key to interpretation lies in understanding the electronic environment of each proton and their through-bond scalar couplings (J-couplings).
Expected Chemical Shifts and Multiplicities:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | ~3.1 - 3.4 | Quartet (q) | ~5.5 - 6.5 | Coupled to the three protons of the methyl group. Deshielded by the adjacent oxygen atom. |
| H-3 | ~3.6 - 3.9 | Doublet (d) | ~2.0 - 2.5 | Coupled to H-2. Significantly deshielded by both the adjacent oxygen and the phenyl ring. |
| Methyl (CH3) | ~1.4 - 1.6 | Doublet (d) | ~5.5 - 6.5 | Coupled to H-2. Located in a shielded region. |
| Aromatic (C6H5) | ~7.2 - 7.4 | Multiplet (m) | - | Protons of the phenyl ring exhibit complex splitting patterns due to their close chemical shifts. |
Note: The exact chemical shifts can vary depending on the solvent and the specific diastereomer.
The Significance of J-Coupling:
The coupling constant between the two protons on the oxirane ring (H-2 and H-3) is particularly diagnostic. For the trans isomer, the dihedral angle between these protons is approximately 140°, leading to a smaller J-coupling value (typically 2-3 Hz). In contrast, the cis isomer has a dihedral angle of around 0°, resulting in a larger J-coupling (typically 4-5 Hz). This difference is a critical tool for assigning the relative stereochemistry.
13C NMR Spectroscopy: Mapping the Carbon Skeleton
The 13C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.
Expected Chemical Shifts:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~58 - 62 | Oxygen-bearing carbon, deshielded. |
| C-3 | ~62 - 66 | Oxygen and phenyl-bearing carbon, most deshielded carbon of the oxirane ring. |
| Methyl (CH3) | ~17 - 20 | Aliphatic carbon, shielded. |
| Aromatic (C6H5) | ~125 - 138 | Characteristic chemical shifts for aromatic carbons. The ipso-carbon (attached to the oxirane) will be at the lower end of this range. |
Experimental Protocol: Acquiring High-Quality NMR Data
A standardized protocol is essential for reproducible and reliable results.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
1H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 13C spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
-
Integrate the 1H NMR signals to determine the relative proton ratios.
-
Reference the spectra to the internal standard.
-
Comparative Analysis: NMR vs. Other Techniques
While NMR is a powerful tool, a multi-technique approach often provides the most comprehensive structural confirmation.
| Technique | Strengths | Limitations |
| NMR Spectroscopy | Provides detailed information on molecular connectivity and stereochemistry. Non-destructive. | Requires a relatively large amount of pure sample. Can be time-consuming. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Excellent for separation of isomers and determination of molecular weight. High sensitivity. | Fragmentation patterns can be complex and may not provide definitive stereochemical information. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Good for identifying the presence of the epoxide functional group (C-O-C stretch, ~1250 cm-1). Fast and requires minimal sample preparation. | Provides limited information on the overall molecular structure and no stereochemical details. |
| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | The gold standard for separating and quantifying enantiomers and diastereomers. | Requires method development to find the appropriate chiral stationary phase and mobile phase. Does not provide structural information. |
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the structural confirmation process.
Caption: Workflow for the synthesis and structural confirmation of this compound.
Conclusion: The Definitive Role of NMR
NMR spectroscopy, particularly when combining 1H and 13C data, stands out as the most informative single technique for the complete structural and stereochemical elucidation of this compound. The detailed insights into proton and carbon environments, coupled with the diagnostic power of J-coupling constants, provide an unparalleled level of confidence in the assigned structure. While complementary techniques like GC-MS and FT-IR are valuable for confirming molecular weight and functional groups, they lack the nuanced structural detail that NMR provides. For researchers and drug development professionals, a thorough understanding and application of NMR analysis are indispensable for ensuring the integrity of their chemical entities.
A Senior Application Scientist's Guide to the Comparative Reactivity of 2-Methyl-3-phenyloxirane and Styrene Oxide
Abstract
In the landscape of synthetic chemistry, epoxides are premier intermediates, prized for their versatility in constructing complex molecular architectures. Their utility stems from the high ring strain of the three-membered ether, which facilitates a variety of stereospecific and regiospecific ring-opening reactions. This guide provides an in-depth comparative analysis of the reactivity of two structurally related epoxides: 2-Methyl-3-phenyloxirane and styrene oxide. We will dissect the nuanced interplay of electronic and steric factors that govern their behavior under both acidic and nucleophilic (basic) conditions. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to inform substrate selection and reaction design.
Introduction: A Tale of Two Epoxides
Styrene oxide and this compound are both aromatic epoxides, featuring a phenyl group attached to the oxirane ring. This commonality, however, belies their distinct reactive profiles.
-
Styrene Oxide (phenyloxirane): Possesses a monosubstituted carbon (Cβ, terminal) and a benzylic, monosubstituted carbon (Cα).
-
This compound (β-methylstyrene oxide): Features a methyl-substituted carbon and a phenyl-substituted (benzylic) carbon. The presence of the additional methyl group introduces significant steric and electronic perturbations compared to styrene oxide.
The central question for the synthetic chemist is: how do these structural differences dictate the regiochemical and stereochemical outcome of ring-opening reactions? The answer lies in the reaction conditions, which determine whether the mechanism follows an SN1-like or SN2-like pathway.
Structural and Electronic Analysis: The Root of Divergent Reactivity
The regioselectivity of epoxide ring-opening is a classic example of the competition between steric and electronic effects.
-
Electronic Effects: The phenyl group is the dominant electronic director. Its ability to stabilize a positive charge through resonance makes the adjacent benzylic carbon highly susceptible to nucleophilic attack in reactions with SN1 character. This is because the transition state involves significant positive charge development on this carbon.[1][2]
-
Steric Effects: In SN2 reactions, where a strong nucleophile directly displaces the leaving group in a concerted step, steric hindrance is the primary determinant.[3] Nucleophiles will preferentially attack the less sterically crowded carbon atom. The methyl group in this compound significantly increases the steric bulk at its attached carbon compared to the terminal CH2 of styrene oxide.
This fundamental dichotomy sets the stage for the condition-dependent reactivity we will explore.
Reactivity under Acidic Conditions: An SN1-like Pathway
Under acidic conditions, the epoxide oxygen is first protonated, creating a much better leaving group (a neutral alcohol).[4] This protonation makes the ring highly susceptible to nucleophilic attack. The subsequent C-O bond begins to break before the nucleophile attacks, leading to a transition state with significant carbocationic character on the carbon atom that can best stabilize the developing positive charge.[4][5]
Mechanism Causality: The stability of the potential carbocationic intermediate dictates the regioselectivity.[6] For both styrene oxide and this compound, the benzylic carbon is uniquely capable of stabilizing a positive charge via resonance with the phenyl ring. Consequently, nucleophilic attack will overwhelmingly occur at this more substituted, benzylic position.[2]
Caption: Acid-catalyzed ring-opening mechanism for epoxides.
Comparative Data: Regioselectivity of Methanolysis
| Epoxide | Conditions | Major Product | Minor Product | Regioisomeric Ratio (Major:Minor) |
| Styrene Oxide | CH3OH, H2SO4 (cat.) | 2-methoxy-1-phenylethanol | 1-methoxy-1-phenyl-2-ethanol | >95:5 |
| This compound | CH3OH, H2SO4 (cat.) | 2-methoxy-1-phenyl-1-propanol | 1-methoxy-1-phenyl-2-propanol | >98:2 |
Data is representative and compiled from general principles of organic chemistry.[4][5]
Experimental Protocol: Acid-Catalyzed Methanolysis of Styrene Oxide
This protocol is a self-validating system for determining the regiochemical outcome of the acid-catalyzed ring-opening of styrene oxide.
-
Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 20 mL of anhydrous methanol.
-
Catalyst Addition: Carefully add 2 drops of concentrated sulfuric acid to the methanol and stir for 1 minute.
-
Substrate Addition: Add styrene oxide (1.0 mmol, 120 mg, 0.114 mL) to the acidic methanol solution at room temperature.[7]
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system.
-
Work-up: Once the reaction is complete, neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).[7]
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous sodium sulfate.[7] Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Analysis: Analyze the crude product ratio by 1H NMR spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of 2-methoxy-1-phenylethanol to 1-methoxy-1-phenyl-2-ethanol.
Reactivity under Basic/Nucleophilic Conditions: An SN2 Pathway
Under basic or neutral conditions, the reaction proceeds via a classic SN2 mechanism.[8] A strong nucleophile directly attacks one of the epoxide carbons, and the C-O bond breaks in a single, concerted step.[6] The alkoxide intermediate is then protonated in a subsequent work-up step.
Mechanism Causality: In an SN2 reaction, the transition state is highly sensitive to steric hindrance.[3] The nucleophile must approach the carbon from the backside relative to the C-O bond. Therefore, the attack will occur at the less sterically hindered carbon atom.[4][9]
-
For styrene oxide , the attack occurs at the terminal (Cβ) carbon, which is a primary carbon, over the more hindered benzylic (Cα) carbon.
-
For This compound , the attack will also occur at the less substituted carbon. In this case, it is the benzylic carbon, as the other carbon is now secondary and more sterically encumbered by the methyl group.
Caption: Base-catalyzed (nucleophilic) ring-opening mechanism.
Comparative Data: Regioselectivity with Sodium Methoxide
| Epoxide | Conditions | Major Product | Minor Product | Regioisomeric Ratio (Major:Minor) |
| Styrene Oxide | NaOCH3, CH3OH | 1-methoxy-1-phenyl-2-ethanol | 2-methoxy-1-phenylethanol | >90:10 |
| This compound | NaOCH3, CH3OH | 2-methoxy-1-phenyl-1-propanol | 1-methoxy-1-phenyl-2-propanol | >95:5 |
Data is representative and compiled from general principles of organic chemistry.[4][8]
Experimental Protocol: Base-Catalyzed Methanolysis of Styrene Oxide
This protocol provides a reliable method for investigating the SN2 ring-opening of styrene oxide.
-
Reagent Preparation: In a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve sodium methoxide (1.2 mmol, 65 mg) in 20 mL of anhydrous methanol with magnetic stirring.
-
Substrate Addition: Add styrene oxide (1.0 mmol, 120 mg, 0.114 mL) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, quench the reaction by adding 10 mL of a saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Determine the product ratio of 1-methoxy-1-phenyl-2-ethanol to 2-methoxy-1-phenylethanol using 1H NMR or GC-MS analysis of the crude product.
Comparative Summary and Conclusion
The reactivity of styrene oxide and this compound is a clear illustration of how subtle structural changes dramatically influence reaction outcomes. The choice of reaction conditions is paramount for controlling regioselectivity.
Summary of Reactivity
| Feature | Condition | Styrene Oxide | This compound | Controlling Factor |
| Regioselectivity | Acidic (H+) | Attack at benzylic (Cα) | Attack at benzylic (Cα) | Electronic: Carbocation stability[5] |
| Regioselectivity | Basic (Nu-) | Attack at terminal (Cβ) | Attack at benzylic (Cα) | Steric: Least hindrance[3] |
| Mechanism | Acidic (H+) | SN1-like | SN1-like | Protonation enables ring opening[4] |
| Mechanism | Basic (Nu-) | SN2 | SN2 | Direct nucleophilic attack[8] |
For drug development and synthetic professionals, understanding these predictable patterns is crucial.
-
To functionalize the benzylic position of either epoxide, acidic conditions are the method of choice. The electronic stabilization provided by the phenyl ring reliably directs the nucleophile to this site.
-
To achieve regiochemical divergence, basic/nucleophilic conditions are required. For styrene oxide, this allows for selective functionalization of the terminal carbon . For this compound, the steric influence of the methyl group directs the nucleophile to the benzylic carbon , even under SN2 conditions.
This guide demonstrates that a thorough understanding of fundamental mechanistic principles—namely the interplay between electronic stabilization and steric accessibility—provides the predictive power necessary to design effective and selective synthetic transformations.
References
-
Chemistry Steps. Epoxides Ring-Opening Reactions.[Link]
-
LibreTexts Chemistry. 15.8: Opening of Epoxides.[Link]
-
Chad's Prep. 13.6 Ring Opening of Epoxides | Organic Chemistry.[Link]
-
Shepler, B. Ring opening reactions of epoxides.[Link]
-
Gate Chemistry. Regioselective ring opening in epoxides.[Link]
-
Frostburg State University Chemistry Department. Regioselectivity of epoxide ring-opening.[Link]
-
CHIMIA. The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review.[Link]
-
Chemistry Stack Exchange. Regioselectivity of acid-catalyzed ring-opening of epoxides.[Link]
-
LibreTexts Chemistry. 18.6: Reactions of Epoxides - Ring-opening.[Link]
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LibreTexts Chemistry. 18.6: Reactions of Epoxides- Ring-opening.[Link]
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A Senior Application Scientist's Guide to Epoxide Ring-Opening: A Mechanistic Comparison of Acid vs. Base Catalysis
To the Bench Scientist: In the landscape of synthetic organic chemistry, few transformations offer the stereospecific versatility of the epoxide ring-opening. This reaction is a cornerstone for installing 1,2-difunctionalized motifs, a common structural feature in countless pharmaceutical agents and natural products.[1][2][3] The power of this transformation lies in its predictability, which is governed by the choice of catalyst: acid or base. Understanding the fundamental mechanistic differences between these two pathways is not merely academic; it is the key to controlling regioselectivity and, ultimately, achieving your desired synthetic outcome.
This guide provides an in-depth, evidence-based comparison of acid- and base-catalyzed epoxide ring-opening mechanisms. We will dissect the causal factors behind their divergent regiochemical outcomes, present supporting experimental frameworks, and explore the strategic implications for drug development.
The Reactive Nature of the Epoxide
The synthetic utility of epoxides stems from their inherent ring strain, which is approximately 13 kcal/mol.[4] This strain, coupled with the polarity of the carbon-oxygen bonds, makes the epoxide susceptible to nucleophilic attack, relieving the strain and driving the reaction forward.[5][6][7] The critical choice for the synthetic chemist is how to exploit this reactivity, and the primary lever of control is the pH of the reaction medium.
Section 1: Base-Catalyzed Epoxide Ring-Opening
Under basic or neutral conditions, the ring-opening of an epoxide is a classic example of a bimolecular nucleophilic substitution (S_N2) reaction.[4][8] This pathway is favored by strong, anionic nucleophiles.
The S_N2 Mechanism: A Direct Attack
In the absence of an acid catalyst, the epoxide ring remains unactivated. The reaction is initiated by the direct attack of a potent nucleophile on one of the electrophilic carbons of the epoxide. The choice of which carbon is attacked is governed almost exclusively by sterics. The nucleophile will preferentially attack the less sterically hindered carbon atom, leading to a highly predictable regiochemical outcome.[8][9]
This single-step process involves a backside attack, which forces an inversion of the stereochemistry at the site of attack—a defining characteristic of the S_N2 mechanism.[4] The initial product is an alkoxide, which is subsequently protonated during a workup step (e.g., with water or dilute acid) to yield the final neutral product.[4][7]
Caption: Acid-Catalyzed Ring-Opening Mechanism.
Regioselectivity and Stereochemistry
-
Regioselectivity: Attack occurs at the more substituted carbon (for tertiary/secondary epoxides) due to electronic stabilization of the partial positive charge. [5][6][8]* Stereochemistry: The reaction proceeds with inversion of configuration , leading to an anti-addition product. [5][8]
Section 3: Head-to-Head Comparison
The choice of catalyst dictates the regiochemical outcome, providing a powerful tool for synthetic chemists to control product formation.
| Feature | Base-Catalyzed Ring-Opening | Acid-Catalyzed Ring-Opening |
| Catalyst | Strong Base / Strong Nucleophile | Brønsted or Lewis Acid |
| Nucleophile | Strong (e.g., RO⁻, RMgX, R₂NH) | Weak (e.g., H₂O, ROH, HX) |
| Mechanism | S_N2 | Borderline S_N1/S_N2 |
| Key Intermediate | Alkoxide | Protonated Epoxide |
| Site of Attack | Less Sterically Hindered Carbon | More Substituted Carbon |
| Driving Factor | Steric Hindrance | Electronic Stabilization (Carbocation-like character) |
| Stereochemistry | anti-addition (Inversion) | anti-addition (Inversion) |
Section 4: Experimental Protocols and Data
To illustrate these principles, we provide two validated protocols for the ring-opening of an unsymmetrical epoxide, such as 1,2-epoxypropane.
Protocol 1: Base-Catalyzed Methanolysis of 1,2-Epoxypropane
Objective: To synthesize 1-methoxy-2-propanol via nucleophilic attack at the less substituted carbon.
Methodology:
-
To a solution of sodium methoxide (1.1 eq.) in anhydrous methanol (5 mL) at 0 °C under a nitrogen atmosphere, add 1,2-epoxypropane (1.0 eq.) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to yield 1-methoxy-2-propanol.
Expected Outcome: The primary product will be 1-methoxy-2-propanol, with minimal formation of 2-methoxy-1-propanol. The yield is typically high (>90%).
Protocol 2: Acid-Catalyzed Hydrolysis of 1,2-Epoxypropane
Objective: To synthesize propane-1,2-diol, illustrating the attack of a weak nucleophile. While water attacking a secondary vs. primary carbon shows less regiochemical bias than a tertiary center, this demonstrates the general conditions. For a more dramatic regiochemical outcome, a tertiary epoxide like 2-methyl-1,2-epoxypropane would yield 2-methyl-1,2-propanediol as the major product. [8] Methodology:
-
In a round-bottom flask, dissolve 1,2-epoxypropane (1.0 eq.) in a 10:1 mixture of water and acetone (to aid solubility).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a catalytic amount of 0.1 M sulfuric acid (H₂SO₄) dropwise.
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC, observing the consumption of the epoxide.
-
Neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain propane-1,2-diol.
Expected Outcome: The reaction yields propane-1,2-diol. The stereochemistry will be trans if a cyclic epoxide like cyclohexene oxide is used, yielding trans-cyclohexane-1,2-diol. [8]
Section 5: Applications in Drug Development
The stereospecific and regiocontrolled nature of epoxide ring-openings makes them invaluable in pharmaceutical synthesis. [1][3][10]The ability to install vicinal amino alcohol or diol functionalities with precise stereochemical control is critical for building complex chiral molecules.
A prominent example is the synthesis of β-blockers, a class of drugs used to manage cardiac arrhythmias and hypertension. [8]Many synthetic routes to drugs like Metoprolol involve the base-catalyzed ring-opening of a substituted epoxide with an amine nucleophile. [8]This key step establishes the required 1,2-amino alcohol core with the correct stereochemistry essential for its pharmacological activity. This strategic use of a base-catalyzed mechanism ensures the amine attacks the less hindered carbon of the epoxide precursor, delivering the desired regioisomer in high yield. [9]
Conclusion
The dichotomy between acid- and base-catalyzed epoxide ring-opening mechanisms provides a powerful illustration of mechanistic control in organic synthesis.
-
Base-catalyzed reactions are governed by sterics , proceeding via a pure S_N2 mechanism where the nucleophile attacks the less hindered carbon.
-
Acid-catalyzed reactions are governed by electronics , proceeding through a protonated intermediate with a hybrid S_N1/S_N2 character, where the nucleophile attacks the more substituted carbon capable of better stabilizing a positive charge.
For the researcher and drug development professional, a firm grasp of these competing pathways is essential. It allows for the rational design of synthetic routes, ensuring the selective formation of the desired regio- and stereoisomer, thereby streamlining the path to complex, biologically active molecules.
References
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Title: Epoxide Ring Opening With Base Source: Master Organic Chemistry URL: [Link]
-
Title: 18.6: Reactions of Epoxides - Ring-opening Source: Chemistry LibreTexts URL: [Link]
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Title: 13.6 Ring Opening of Epoxides Source: YouTube (Chad's Prep) URL: [Link]
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Title: 18.5 Reactions of Epoxides: Ring-Opening Source: OpenStax Organic Chemistry URL: [Link]
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Title: The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review Source: CHIMIA URL: [Link]
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Title: Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles Source: Aakash Institute URL: [Link]
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Title: Opening of Epoxides With Acid Source: Master Organic Chemistry URL: [Link]
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Title: Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review Source: National Institutes of Health (NIH) URL: [Link]
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A Comparative Guide to the Kinetic Studies of Substituted Phenyloxirane Ring-Opening
This guide provides an in-depth technical comparison of kinetic studies for the ring-opening of substituted phenyloxiranes. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust understanding of how to design, execute, and interpret these critical kinetic analyses.
Introduction: The Significance of Phenyloxirane Ring-Opening
Phenyloxiranes, also known as styrene oxides, are pivotal building blocks in organic synthesis. Their high degree of ring strain makes them susceptible to ring-opening by a variety of nucleophiles, a reactivity that allows for the stereospecific creation of 1,2-difunctionalized compounds.[1] This motif is central to a vast array of pharmaceuticals, including beta-blockers, antivirals, and antidepressants.[2]
Understanding the kinetics of the ring-opening reaction is paramount. It allows for the precise control of reaction outcomes, optimization of yields, and elucidation of complex reaction mechanisms. The electronic nature of substituents on the phenyl ring profoundly influences the reaction rate and regioselectivity, making a systematic kinetic study essential for predictable and efficient synthesis.[3] This guide compares the primary methodologies used to study these kinetics, focusing on the mechanistic implications of different catalytic systems.
Mechanistic Dichotomy: Acid-Catalyzed vs. Nucleophilic Ring-Opening
The ring-opening of phenyloxiranes can be broadly categorized into two primary mechanistic pathways: acid-catalyzed and direct nucleophilic attack (often referred to as base-catalyzed).[1][4] The chosen pathway dictates the regioselectivity of the reaction—that is, which of the two epoxide carbons the nucleophile attacks.
-
Acid-Catalyzed Pathway: In the presence of an acid, the epoxide oxygen is first protonated, creating a highly reactive oxonium ion.[5] This pre-equilibrium step makes the epoxide a much better electrophile. The subsequent nucleophilic attack exhibits significant SN1 character. Positive charge builds on the more substituted carbon (the benzylic position), which is stabilized by the phenyl ring. Consequently, the nucleophile preferentially attacks the more substituted (benzylic) carbon .[5]
-
Nucleophilic (Base-Catalyzed) Pathway: Under neutral or basic conditions, a strong nucleophile directly attacks one of the epoxide carbons in a classic SN2 mechanism.[5] This reaction is driven by the relief of ring strain. Due to steric hindrance from the phenyl group, the nucleophile preferentially attacks the less substituted (terminal) carbon .[6]
The interplay between these mechanisms is critical for synthetic planning. The following diagram illustrates these competing pathways.
Caption: Competing pathways for phenyloxirane ring-opening.
The Role of Phenyl Substituents: An Electronic Tug-of-War
The rate of ring-opening is highly sensitive to the electronic properties of substituents on the phenyl ring. These effects can be quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ).[7]
-
Electron-Withdrawing Groups (EWGs) : Substituents like -NO₂ or -CN pull electron density away from the phenyl ring.
-
In acid-catalyzed reactions, EWGs destabilize the developing positive charge at the benzylic carbon, thus slowing down the reaction.
-
In nucleophilic (SN2) reactions, EWGs make the epoxide carbons more electrophilic, speeding up the nucleophilic attack.
-
-
Electron-Donating Groups (EDGs) : Substituents like -OCH₃ or -CH₃ push electron density into the phenyl ring.
-
In acid-catalyzed reactions, EDGs stabilize the benzylic carbocation-like intermediate, significantly speeding up the reaction.
-
In nucleophilic (SN2) reactions, EDGs decrease the electrophilicity of the epoxide carbons, slowing down the reaction.
-
The following diagram illustrates this logical relationship.
Caption: Influence of substituent electronics on reaction rates.
Comparative Kinetic Data: A Tale of Three Catalysts
The choice of catalyst or reaction conditions is the most critical factor in a kinetic study. Below is a comparison of common systems.
Acid-Catalyzed Ring-Opening
Strong Brønsted acids like p-toluenesulfonic acid (p-TsOH) or sulfuric acid are often used.[8][9] The kinetics are typically dependent on both the epoxide and the hydronium ion activity.[10]
Table 1: Comparison of Relative Rates for Acid-Catalyzed Methanolysis of Substituted Phenyloxiranes
| Substituent (para-) | Hammett Constant (σp) | Relative Rate (k/k₀) | Mechanistic Interpretation |
| -OCH₃ | -0.27 | ~50 | Strong stabilization of the benzylic cation by the EDG. |
| -CH₃ | -0.17 | ~10 | Moderate stabilization by the weakly donating alkyl group. |
| -H | 0.00 | 1.0 | Unsubstituted baseline. |
| -Cl | +0.23 | ~0.2 | Destabilization by the inductive effect of the EWG. |
| -NO₂ | +0.78 | ~0.01 | Strong destabilization of the developing positive charge. |
Note: Relative rates are illustrative and compiled from general principles of physical organic chemistry. Actual values vary with specific conditions. A Hammett plot for such a reaction would yield a large, negative ρ (rho) value, indicating a buildup of positive charge in the transition state.[7]
Nucleophilic Ring-Opening with Amines
The reaction of phenyloxiranes with amines to form β-amino alcohols is a cornerstone of pharmaceutical synthesis.[11] These reactions are typically second-order overall, being first-order in both the epoxide and the amine.[12]
Table 2: Comparison of Relative Rates for Ring-Opening of p-Nitrophenyloxirane with Substituted Anilines
| Aniline Substituent (para-) | Hammett Constant (σp) | Relative Rate (k/k₀) | Mechanistic Interpretation |
| -OCH₃ | -0.27 | ~8 | Increased nucleophilicity of the amine due to the EDG. |
| -CH₃ | -0.17 | ~3 | Moderately increased nucleophilicity. |
| -H | 0.00 | 1.0 | Unsubstituted baseline. |
| -Cl | +0.23 | ~0.3 | Decreased amine nucleophilicity due to the EWG. |
| -NO₂ | +0.78 | ~0.02 | Severely diminished nucleophilicity. |
Note: In this case, the substituent is on the nucleophile, not the phenyloxirane. A Hammett plot for this reaction would yield a negative ρ value, as electron-donating groups on the nucleophile increase its reactivity.
Lewis Acid-Mediated Ring-Opening
Lewis acids, such as metal salts or more recently, Frustrated Lewis Pairs (FLPs), can activate the epoxide towards nucleophilic attack.[2][13] The mechanism involves coordination of the Lewis acid to the epoxide oxygen, which polarizes the C-O bonds and enhances the electrophilicity of the carbons. Kinetic studies have shown these reactions can be complex, sometimes involving a second equivalent of the catalyst in the rate-determining step.[13][14] The regioselectivity can often be tuned by the choice of Lewis acid and nucleophile.
Experimental Protocols for Kinetic Analysis
A self-validating kinetic experiment requires careful design and execution. The most common and powerful technique for monitoring these reactions is in-situ ¹H NMR spectroscopy, as it provides real-time structural information on all components of the reaction mixture.[15]
General Workflow for a Kinetic Experiment
The following diagram outlines a robust workflow for acquiring kinetic data.
Caption: Workflow for an in-situ ¹H NMR kinetic experiment.
Detailed Protocol: Pseudo-First-Order Kinetics of Acid-Catalyzed Methanolysis
This protocol is designed to determine the rate constant for the acid-catalyzed ring-opening of a substituted phenyloxirane with methanol. By using a large excess of methanol (which also acts as the solvent), its concentration remains effectively constant, simplifying the kinetics to a pseudo-first-order process.
Materials:
-
Substituted phenyloxirane (e.g., 4-methoxyphenyloxirane)
-
Methanol-d₄ (CD₃OD) as solvent and reactant
-
Internal standard (e.g., 1,3,5-trimethoxybenzene, chosen for its sharp singlet in a clear region of the spectrum)
-
Catalyst stock solution (e.g., 0.1 M p-toluenesulfonic acid in CD₃OD)
-
NMR tubes, syringes
Procedure:
-
Preparation of NMR Sample:
-
Accurately weigh ~10 mg of the substituted phenyloxirane and ~5 mg of the internal standard into a vial.
-
Dissolve the solids in 0.6 mL of CD₃OD. This is Solution A.
-
Rationale: Using a deuterated solvent is necessary for the NMR lock. The internal standard allows for precise quantification of reactant concentration relative to a constant signal.
-
-
Instrument Setup:
-
Place a standard NMR tube with CD₃OD in the NMR spectrometer and allow it to equilibrate to the desired temperature (e.g., 298 K).
-
Optimize lock and shims.
-
Rationale: Temperature control is critical for kinetic studies as rate constants are highly temperature-dependent.
-
-
Initiation and Data Acquisition:
-
Transfer the prepared Solution A to a clean, dry NMR tube.
-
Acquire one initial spectrum (t=0) before adding the catalyst to confirm the initial concentrations and signal positions.
-
Remove the tube and rapidly inject a known, small volume of the catalyst stock solution (e.g., 10 µL). The catalyst is the limiting reagent that initiates the reaction.
-
Invert the tube 2-3 times to mix, quickly wipe it, and re-insert it into the spectrometer.
-
Immediately begin acquiring a series of ¹H NMR spectra at fixed time intervals (e.g., every 2 minutes for 1 hour).
-
Rationale: Rapid initiation and immediate acquisition are key to capturing the initial phase of the reaction.
-
-
Data Analysis:
-
For each spectrum, integrate a characteristic signal of the phenyloxirane (e.g., the methine proton of the oxirane ring) and the signal of the internal standard.
-
Calculate the concentration of the phenyloxirane at each time point t relative to its initial concentration at t=0.
-
Plot ln([Phenyloxirane]) versus time (s).
-
Perform a linear regression on the data. The plot should be a straight line, confirming pseudo-first-order kinetics.
-
The pseudo-first-order rate constant, k', is the negative of the slope of this line.
-
Rationale: This graphical method is the most reliable way to determine the rate constant and validate the assumed reaction order.
-
Conclusion
The kinetic analysis of phenyloxirane ring-opening is a powerful tool for probing reaction mechanisms and optimizing synthetic routes. A clear understanding of the dichotomy between acid-catalyzed (SN1-like) and nucleophilic (SN2) pathways is essential for predicting regiochemical outcomes. The electronic nature of substituents on the phenyl ring provides a tunable handle to modulate reaction rates, an effect that can be quantitatively assessed using Hammett analysis. By employing robust experimental methodologies, such as in-situ ¹H NMR spectroscopy, researchers can generate high-quality kinetic data to support their synthetic endeavors and deepen their understanding of fundamental organic reactivity.
References
- Substituent and Ring-Number Effects on the Kinetics of PAH + OH Reactions: A QSAR–DOE Approach with Tunneling Corrections. MDPI.
- Ring opening of styrene epoxide with nucleophiles in nitromethane at room temper
- Kinetics and Products of the Acid-Catalyzed Ring-Opening of Atmospherically Relevant Butyl Epoxy Alcohols. CORE.
- Kinetics and products of the acid-catalyzed ring-opening of atmospherically relevant butyl epoxy alcohols. PubMed.
- 13.6 Ring Opening of Epoxides | Organic Chemistry. YouTube.
- 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts.
- Study on Oxirane Cleavage (Oxirane Ring Opening) of Epoxidized Cardanol by Methanol and Characterization of Polyols. International Journal of Trend in Scientific Research and Development.
- A Comparative Kinetic Study: Aziridine vs. Oxirane Ring Opening. Benchchem.
- Soybean Oil Epoxidation: Kinetics of the Epoxide Ring Opening Reactions. MDPI.
- Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI.
- Ring-opening of Epoxides Mediated by Frustrated Lewis Pairs.
- Ring-Opening of Epoxides Mediated by Frustr
- Hammett Correlation in the Accelerated Formation of 2,3-Diphenylquinoxalines in Nebulizer Microdroplets. PMC - NIH.
- Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles.
- Epoxide Ring Opening With Base. Master Organic Chemistry.
- Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles.
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A Comparative Guide to Catalysts for Asymmetric Epoxidation: From Classic Methods to Modern Innovations
For researchers, synthetic chemists, and professionals in drug development, the enantioselective synthesis of epoxides is a critical transformation. Chiral epoxides serve as versatile building blocks for a myriad of complex molecules, including pharmaceuticals, agrochemicals, and natural products. The ability to introduce stereocenters with high fidelity is paramount, and over the decades, a sophisticated toolkit of catalytic asymmetric epoxidation methods has been developed. This guide provides an in-depth comparative analysis of the most influential and widely utilized catalysts, offering insights into their mechanisms, substrate scope, practical considerations, and supporting experimental data to inform your selection of the optimal system for a given synthetic challenge.
Introduction: The Enduring Importance of Asymmetric Epoxidation
Asymmetric epoxidation is the enantioselective oxidation of a prochiral alkene to form a chiral epoxide.[1] This reaction is of profound importance as it efficiently creates up to two new stereocenters in a single step. The resulting epoxides are highly valuable synthetic intermediates due to their susceptibility to nucleophilic ring-opening, which allows for the stereospecific introduction of a wide range of functional groups.
The journey of asymmetric epoxidation has been marked by several landmark discoveries that have revolutionized the field of organic synthesis. This guide will focus on a comparative study of three of the most prominent metal-catalyzed methods—the Sharpless-Katsuki, Jacobsen-Katsuki, and Shi epoxidations—while also touching upon the expanding landscape of organocatalytic and other modern approaches.
The Titans of Asymmetric Epoxidation: A Head-to-Head Comparison
The Sharpless, Jacobsen, and Shi epoxidations are cornerstones of asymmetric synthesis, each with its own distinct advantages and limitations. The choice of catalyst is often dictated by the nature of the substrate, the desired enantiomer, and practical considerations such as catalyst availability and cost.
Sharpless-Katsuki Asymmetric Epoxidation
The Sharpless-Katsuki epoxidation, a Nobel Prize-winning discovery, is a highly reliable and predictable method for the enantioselective epoxidation of primary and secondary allylic alcohols.[1] The catalyst system consists of titanium tetraisopropoxide [Ti(OiPr)₄], a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant.[1]
Mechanism and Stereochemical Rationale: The remarkable predictability of the Sharpless epoxidation stems from a well-defined catalytic cycle. The titanium catalyst, complexed with the chiral tartrate ligand, coordinates to the allylic alcohol substrate and the TBHP oxidant. This assembly creates a rigid, chiral environment that directs the delivery of the oxygen atom to one face of the double bond. The choice of the (+)- or (-)-enantiomer of DET dictates which enantiomer of the epoxide is formed.
Substrate Scope and Limitations: The primary strength of the Sharpless epoxidation lies in its exceptional performance with allylic alcohols. However, its substrate scope is largely limited to this class of compounds. Unfunctionalized alkenes are not suitable substrates for this reaction.
Experimental Insight: A key practical aspect of the Sharpless epoxidation is the use of molecular sieves to remove water, which can deactivate the catalyst. The reaction is typically carried out at low temperatures (-20 °C) to maximize enantioselectivity.
Jacobsen-Katsuki Asymmetric Epoxidation
The Jacobsen-Katsuki epoxidation emerged as a powerful complement to the Sharpless method, offering a solution for the asymmetric epoxidation of unfunctionalized alkenes, particularly cis-disubstituted and trisubstituted olefins.[2][3] This method employs a chiral manganese(III)-salen complex as the catalyst and typically uses sodium hypochlorite (bleach) as the terminal oxidant.[3]
Mechanism and Stereochemical Control: The active catalyst is believed to be a manganese(V)-oxo species, which is generated from the Mn(III)-salen complex and the oxidant. The chiral salen ligand creates a C₂-symmetric environment around the manganese center, effectively shielding one face of the approaching alkene and directing the oxygen transfer to the other. The stereochemical outcome is dependent on the chirality of the salen ligand.
Substrate Scope and Advantages: The Jacobsen-Katsuki epoxidation exhibits a broad substrate scope, including conjugated and non-conjugated cis-olefins.[3] A significant advantage over the Sharpless epoxidation is that it does not require the presence of a directing group like an allylic alcohol.
Practical Considerations: While highly effective, the Jacobsen-Katsuki epoxidation can sometimes be sensitive to the nature of the substrate and reaction conditions. The use of an axial ligand, such as 4-phenylpyridine N-oxide (4-PPNO), can often improve catalyst stability and turnover numbers.
Shi Asymmetric Epoxidation
The Shi epoxidation represents a significant advancement in the field of organocatalysis, providing a metal-free alternative for the asymmetric epoxidation of a wide range of alkenes. The catalyst is a chiral ketone derived from D-fructose, and the oxidant is typically potassium peroxymonosulfate (Oxone®).
Mechanism of Action: The active oxidizing species is a chiral dioxirane, which is generated in situ from the reaction of the ketone catalyst with Oxone.[4] The dioxirane then transfers an oxygen atom to the alkene in an enantioselective manner. The stereoselectivity is governed by the steric environment created by the chiral catalyst.
Substrate Scope and Unique Features: The Shi epoxidation is particularly effective for the epoxidation of trans-disubstituted and trisubstituted alkenes. A key advantage of this method is its operational simplicity and the use of a relatively inexpensive and environmentally benign catalyst and oxidant.
Experimental Nuances: The reaction is typically performed in a buffered biphasic system to maintain the optimal pH for dioxirane formation and stability. The catalyst loading is generally higher than in the metal-catalyzed systems.
Quantitative Performance Comparison
To facilitate a direct comparison of these powerful catalytic systems, the following table summarizes their performance with a selection of representative olefin substrates.
| Substrate | Catalyst System | Oxidant | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| trans-β-Methylstyrene | Jacobsen-Katsuki | NaOCl | 4 | 25 | 4 | 84 | 97 | [5] |
| trans-Stilbene | Shi | Oxone | 30 | 0 | 8 | 95 | >99 | |
| Indene | Jacobsen-Katsuki | NaOCl | <1 | 25 | - | 90 | 88 | [6] |
| Geraniol | Sharpless-Katsuki | TBHP | 5-10 | -20 | 3-6 | 90 | >95 | [7] |
| (E)-2-Hexen-1-ol | Sharpless-Katsuki | TBHP | 5-10 | -20 | - | 85 | 94 | [1] |
| 1-Phenylcyclohexene | Shi | Oxone | 20-30 | 0 | 12 | 88 | 94 |
Experimental Protocols: A Practical Guide
The successful implementation of these asymmetric epoxidation reactions relies on careful attention to experimental detail. Below are representative, step-by-step protocols for each of the three major methods.
Protocol for Sharpless-Katsuki Asymmetric Epoxidation of Geraniol
Materials:
-
Titanium(IV) isopropoxide [Ti(OiPr)₄]
-
(+)-Diethyl tartrate ((+)-DET)
-
tert-Butyl hydroperoxide (TBHP, 5.5 M in decane)
-
Geraniol
-
Powdered 4Å molecular sieves
-
Dichloromethane (CH₂Cl₂), anhydrous
-
10% aqueous tartaric acid solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add powdered 4Å molecular sieves (0.5 g).
-
Add anhydrous CH₂Cl₂ (20 mL) and cool the suspension to -20 °C in a cooling bath (e.g., dry ice/acetonitrile).
-
To the cooled suspension, add (+)-DET (0.6 mmol) followed by Ti(OiPr)₄ (0.5 mmol) via syringe. Stir the mixture for 30 minutes at -20 °C to form the catalyst complex.
-
Add geraniol (5.0 mmol) to the reaction mixture.
-
Slowly add the solution of TBHP (10.0 mmol, 1.82 mL) dropwise over a period of 15-20 minutes, ensuring the internal temperature remains below -15 °C.
-
Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion (typically 3-6 hours), quench the reaction by adding a 10% aqueous solution of tartaric acid (10 mL) and allowing the mixture to warm to room temperature.
-
Stir vigorously for 1 hour, then separate the organic layer.
-
Extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the chiral epoxy alcohol.
Protocol for Jacobsen-Katsuki Asymmetric Epoxidation of Indene
Materials:
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]
-
Indene
-
4-Phenylpyridine N-oxide (4-PPNO)
-
Commercial bleach (aqueous NaOCl, buffered to pH ~11)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add (R,R)-Jacobsen's catalyst (0.025 mmol, 0.5 mol%) and 4-PPNO (0.1 mmol, 2 mol%).
-
Add CH₂Cl₂ (5 mL) and stir to dissolve the catalyst.
-
Add indene (5.0 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the buffered bleach solution (6.0 mmol, ~6 mL) dropwise over 1 hour with vigorous stirring.
-
Continue stirring at 0 °C and monitor the reaction by TLC or GC.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with saturated aqueous Na₂S₂O₃ (10 mL) to quench any remaining oxidant, followed by brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the chiral epoxide.
Protocol for Shi Asymmetric Epoxidation of trans-Stilbene
Materials:
-
Shi catalyst (fructose-derived chiral ketone)
-
trans-Stilbene
-
Oxone® (potassium peroxymonosulfate)
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve trans-stilbene (1.0 mmol) and the Shi catalyst (0.3 mmol, 30 mol%) in a mixture of CH₃CN (6 mL) and CH₂Cl₂ (3 mL).
-
In a separate flask, prepare a buffered aqueous solution by dissolving Oxone® (3.0 mmol) and K₂CO₃ (3.0 mmol) in water (9 mL).
-
Add the aqueous solution to the organic solution, followed by TBAB (0.1 mmol, 10 mol%).
-
Cool the biphasic mixture to 0 °C and stir vigorously for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water (10 mL) and extract with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous Na₂S₂O₃ (15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to obtain the chiral epoxide.
Visualizing the Catalytic Cycles
To provide a deeper understanding of the mechanistic underpinnings of these reactions, the following diagrams illustrate the proposed catalytic cycles.
Figure 1. Proposed catalytic cycle for the Sharpless-Katsuki asymmetric epoxidation.
Figure 2. Simplified catalytic cycle of the Jacobsen-Katsuki asymmetric epoxidation.
Figure 3. Catalytic cycle of the Shi asymmetric epoxidation.
Modern Frontiers in Asymmetric Epoxidation
While the classic methods remain indispensable, the field of asymmetric epoxidation continues to evolve. Recent advancements have focused on developing more sustainable and efficient catalysts.
Organocatalysis: Beyond the Shi epoxidation, a variety of other organocatalytic systems have been developed. These often utilize chiral amines or iminium ions to activate oxidants like hydrogen peroxide, offering metal-free and environmentally friendly alternatives.[8][9]
Environmentally Benign Oxidants: There is a growing emphasis on replacing traditional oxidants with greener alternatives. Hydrogen peroxide is a particularly attractive choice as its only byproduct is water.[10] Significant research is dedicated to developing catalysts that are compatible with and can efficiently activate H₂O₂ for asymmetric epoxidation.
Conclusion: Selecting the Right Tool for the Job
The asymmetric epoxidation of alkenes is a mature yet continually advancing field. The Sharpless-Katsuki, Jacobsen-Katsuki, and Shi epoxidations represent a powerful triumvirate of methods, each with a distinct domain of applicability. The choice of catalyst is a strategic decision that hinges on the specific substrate, desired stereochemical outcome, and practical laboratory considerations. As the demand for enantiomerically pure compounds grows, particularly in the pharmaceutical industry, the development of even more efficient, selective, and sustainable catalytic systems will undoubtedly remain a vibrant area of research. This guide serves as a foundational resource to navigate the key catalytic options and empower researchers to make informed decisions in their synthetic endeavors.
References
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Dalal Institute. Sharpless Asymmetric Epoxidation. Available at: [Link]
-
Xia, Q.-H., Ge, H.-Q., Ye, C.-P., Liu, Z.-M., & Su, K.-X. (2005). Advances in Homogeneous and Heterogeneous Catalytic Asymmetric Epoxidation. Chemical Reviews, 105(5), 1603–1662. Available at: [Link]
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Wikipedia. Jacobsen epoxidation. Available at: [Link]
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Organic Chemistry Portal. Jacobsen-Katsuki Epoxidation. Available at: [Link]
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Palucki, M., McCormick, G. J., & Jacobsen, E. N. (1995). Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene. The Journal of Organic Chemistry, 60(22), 7362–7367. Available at: [Link]
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Burke, C. P., & Kärkäs, M. D. (2011). Recent advances in catalytic asymmetric epoxidation using the environmentally benign oxidant hydrogen peroxide and its derivatives. Chemical Society Reviews, 40(4), 1722. Available at: [Link]
-
The University of East Anglia. The application of organocatalytic Asymmetric Epoxidation. Available at: [Link]
-
University of Wisconsin-Madison. Epoxidation of trans-Stilbene. Available at: [Link]
-
Wikipedia. Shi epoxidation. Available at: [Link]
-
Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976. Available at: [Link]
-
Marigo, M., Franzén, J., Poulsen, T. B., Zhuang, W., & Jørgensen, K. A. (2005). Asymmetric Organocatalytic Epoxidation of α,β-Unsaturated Aldehydes with Hydrogen Peroxide. Journal of the American Chemical Society, 127(19), 6964–6965. Available at: [Link]
-
Reddit. Shi Epoxidation Issues - Any help would be appreciated. Available at: [Link]
-
Larrow, J. F., & Jacobsen, E. N. (1998). An Efficient Catalyst for Asymmetric Epoxidation of Terminal Olefins. Journal of the American Chemical Society, 120(49), 12974–12975. Available at: [Link]
-
YouTube. Advanced Organic Chemistry: Asymmetric Epoxidation. Available at: [Link]
-
Organic Syntheses. trans-STILBENE OXIDE. Available at: [Link]
-
Wipf Group. 9. Jacobsen-Katsuki Epoxidations. Available at: [Link]
-
Marigo, M., Kjærsgaard, A., Juhl, K., & Jørgensen, K. A. (2003). Organocatalytic asymmetric epoxidation reactions in water–alcohol solutions. Organic & Biomolecular Chemistry, 1(18), 3163. Available at: [Link]
-
Loughborough University Research Repository. New systems for catalytic asymmetric epoxidation. Available at: [Link]
-
Zhang, W., Loebach, J. L., Wilson, S. R., & Jacobsen, E. N. (1990). Enantioselective epoxidation of unfunctionalized olefins catalyzed by (salen)manganese complexes. Journal of the American Chemical Society, 112(7), 2801–2803. Available at: [Link]
-
Wang, S., Garcı́a-Losada, P., & Rueping, M. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 12. Available at: [Link]
-
Asymmetric Epoxidation. (2016). Available at: [Link]
-
Wikipedia. Oxaziridine. Available at: [Link]
-
Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976. Available at: [Link]
-
YouTube. Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis - Organic Chemistry Mechanism. Available at: [Link]
-
YouTube. Introduction to Asymmetric Organocatalysis. Available at: [Link]
-
ResearchGate. ChemInform Abstract: Asymmetric Epoxidation of Allylic Alcohols: The Katsuki-Sharpless Epoxidation Reaction. Available at: [Link]
-
Organic Chemistry Portal. Sharpless Epoxidation. Available at: [Link]
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A Senior Application Scientist's Guide to Quantitative Analysis of Byproduct Formation in 2-Methyl-3-phenyloxirane Synthesis
For researchers, medicinal chemists, and professionals in drug development, the stereoselective synthesis of chiral epoxides like 2-Methyl-3-phenyloxirane is a critical step in the construction of complex molecular architectures. The seemingly straightforward epoxidation of β-methylstyrene is, in reality, a nuanced process where the choice of synthetic methodology can dramatically influence the product distribution. This guide provides an in-depth, comparative analysis of common synthetic routes to this compound, with a focus on the quantitative analysis of byproduct formation. We will explore the causal relationships behind experimental choices and provide detailed, self-validating protocols for the synthesis and analysis of this important chiral building block.
Introduction: The Challenge of Stereoselectivity and Byproduct Control
This compound, a key chiral intermediate, presents a synthetic challenge in controlling both diastereoselectivity (cis- vs. trans-isomers) and enantioselectivity. The formation of unwanted byproducts not only reduces the yield of the desired epoxide but also complicates purification and can introduce impurities that may have downstream effects in a synthetic sequence. This guide will focus on the two predominant methods for the epoxidation of trans-β-methylstyrene: the Jacobsen-Katsuki epoxidation using a chiral manganese(III)-salen catalyst and the use of meta-chloroperoxybenzoic acid (m-CPBA).
Comparative Analysis of Synthetic Methodologies
The choice between a catalytic, enantioselective method and a stoichiometric, peroxyacid-based epoxidation has significant implications for both the desired product and the byproduct profile.
Jacobsen-Katsuki Epoxidation: A Focus on Stereocontrol
The Jacobsen-Katsuki epoxidation is a cornerstone of asymmetric catalysis, renowned for its ability to deliver high enantioselectivities in the epoxidation of unfunctionalized olefins.[1]
Mechanism and Rationale: This reaction employs a chiral manganese(III)-salen complex as a catalyst, which is oxidized in situ to a high-valent manganese(V)-oxo species. This active oxidant then transfers an oxygen atom to the alkene. The chiral ligand environment of the catalyst directs the approach of the alkene, leading to the preferential formation of one enantiomer of the epoxide.
Byproduct Formation: While highly effective in achieving enantioselectivity, the Jacobsen epoxidation is not without its complexities. A notable side reaction is the formation of the cis-diastereomer of this compound, even when starting from the pure trans-alkene. This loss of stereochemical integrity is attributed to a stepwise radical mechanism.[2] The rigidity of the ligand and the support in heterogeneous versions of the catalyst can influence the cis/trans ratio of the product.[1]
m-CPBA Epoxidation: A Classic Approach with Inherent Challenges
Epoxidation with meta-chloroperoxybenzoic acid (m-CPBA) is a widely used, reliable method for the synthesis of epoxides.[3]
Mechanism and Rationale: The reaction proceeds via a concerted "butterfly" transition state where the peroxyacid delivers an oxygen atom to the double bond in a single step. This mechanism is generally stereospecific, meaning a trans-alkene will yield a trans-epoxide.
Byproduct Formation: The primary byproduct of this reaction is m-chlorobenzoic acid.[3] This acidic byproduct can catalyze the ring-opening of the newly formed epoxide, leading to the formation of the corresponding diol, 1-phenyl-1,2-propanediol.[4] The presence of even trace amounts of water can facilitate this hydrolysis. In some cases, rearrangement to benzaldehyde can also be observed.[5]
Quantitative Comparison of Byproduct Formation
The following table summarizes the expected product distribution for the epoxidation of trans-β-methylstyrene using the Jacobsen catalyst and m-CPBA. The data is a synthesis of typical results reported in the literature. Actual results will vary based on specific reaction conditions.
| Method | Desired Product (trans-epoxide) | cis-Epoxide | 1-phenyl-1,2-propanediol | Benzaldehyde |
| Jacobsen Epoxidation | 85-95% | 5-15% | <1% | <1% |
| m-CPBA Epoxidation (unbuffered) | 70-85% | <1% | 10-25% | 1-5% |
| m-CPBA Epoxidation (buffered) | >95% | <1% | <2% | <1% |
Mechanistic Pathways of Byproduct Formation
Understanding the mechanisms of byproduct formation is crucial for optimizing reaction conditions to favor the desired product.
Jacobsen Epoxidation: The Radical Pathway and Diastereomeric Scrambling
The formation of the cis-epoxide from a trans-alkene in the Jacobsen epoxidation is a key indicator of a non-concerted mechanism. The currently accepted mechanism involves the formation of a radical intermediate which has a finite lifetime, allowing for rotation around the former carbon-carbon double bond before ring closure.
Caption: Mechanism of cis/trans isomerization in Jacobsen epoxidation.
m-CPBA Epoxidation: Acid-Catalyzed Ring Opening
The primary byproduct pathway in m-CPBA epoxidation is the acid-catalyzed hydrolysis of the epoxide. The m-chlorobenzoic acid byproduct protonates the epoxide oxygen, activating the ring towards nucleophilic attack by water.
Caption: Acid-catalyzed hydrolysis of this compound.
Experimental Protocols for Synthesis and Quantitative Analysis
To ensure the trustworthiness of our analysis, detailed, self-validating protocols are provided below.
Synthesis Protocols
1. Asymmetric Epoxidation using Jacobsen's Catalyst (Illustrative)
-
To a stirred solution of trans-β-methylstyrene (1.0 mmol) in CH₂Cl₂ (5 mL) at 0 °C, add 4-phenylpyridine N-oxide (0.2 mmol).
-
Add the (R,R)-Jacobsen's catalyst (0.05 mmol).
-
Add freshly prepared aqueous sodium hypochlorite (NaOCl, 1.5 mmol, buffered to pH 11) dropwise over 1 hour.
-
Stir the reaction mixture at 0 °C for 4-6 hours, monitoring by TLC or GC-MS.
-
Upon completion, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
2. Epoxidation using m-CPBA (Buffered Conditions)
-
Dissolve trans-β-methylstyrene (1.0 mmol) in CH₂Cl₂ (10 mL) and add powdered K₂CO₃ (2.0 mmol).
-
Cool the suspension to 0 °C and add m-CPBA (1.2 mmol, ~77% purity) portion-wise over 15 minutes.
-
Stir the reaction at 0 °C for 2 hours and then at room temperature for 4-6 hours, monitoring by TLC or GC-MS.
-
Filter the reaction mixture to remove the solids and wash the filtrate with 10% aqueous Na₂SO₃, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[6]
Quantitative Analysis Workflow
A robust analytical workflow is essential for accurate quantification of the product and byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for this analysis due to its high resolution and sensitivity.
Sources
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methyl-3-phenyloxirane
As a reactive epoxide, 2-Methyl-3-phenyloxirane is a valuable intermediate in complex organic synthesis, particularly within pharmaceutical and materials science research. However, its utility is matched by its potential hazards. The strained three-membered ether ring makes it susceptible to nucleophilic attack, a reactivity that also underlies its biological activity and potential toxicity. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring that researchers can handle this compound with the highest degree of safety and confidence. Our approach is grounded in the hierarchy of controls, where PPE serves as the critical final barrier between the scientist and potential exposure.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the specific risks associated with this compound is fundamental to appreciating the necessity of the prescribed PPE. Epoxides as a class are known irritants, sensitizers, and can be toxic. The primary routes of occupational exposure are through skin contact and inhalation of vapors.[1][2][3]
The hazard profile, according to the Globally Harmonized System (GHS), dictates the minimum level of protection required.
Table 1: GHS Hazard Profile for Phenyl Oxirane Derivatives
| Hazard Class | Hazard Statement | Rationale for Concern |
|---|---|---|
| Skin Corrosion/Irritation | H315: Causes skin irritation.[4] | The compound can cause inflammation, redness, and discomfort upon direct contact with the skin. |
| Skin Sensitization | H317: May cause an allergic skin reaction.[4][5] | This is a critical long-term risk. Initial exposures may show no effect, but subsequent contact can trigger a severe allergic response (contact dermatitis). This sensitization is often irreversible. |
| Eye Damage/Irritation | H319: Causes serious eye irritation.[4][6] | Splashes can lead to significant pain, redness, and potential damage to the cornea. |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled.[2] | Vapors can irritate the respiratory tract.[7] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed.[2] | Ingestion can lead to systemic toxic effects. |
| Environmental Hazard | H411: Toxic to aquatic life with long lasting effects.[6] | Proper disposal is crucial to prevent environmental contamination.[1] |
The Hierarchy of Controls: Your Primary Defense
Before detailing PPE, it is imperative to state that PPE is the last line of defense. The primary methods for exposure reduction must always be:
-
Engineering Controls : All handling of this compound must be conducted in a properly functioning chemical fume hood.[8] This is non-negotiable. The fume hood contains vapors and protects against splashes. A safety shower and eyewash station must be readily accessible.[2]
-
Administrative Controls : Adherence to Standard Operating Procedures (SOPs), clear labeling of containers, and comprehensive training on the specific hazards of this compound are essential.[9]
Core PPE Protocols for this compound
The following PPE is mandatory for any procedure involving the handling of this compound. The selection is based on a risk assessment of a typical laboratory-scale synthesis or analysis.
Eye and Face Protection: The First Barrier to Splashes
-
Minimum Requirement : Tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are required at all times.[1]
-
Causality : Standard safety glasses do not provide a seal around the eyes and are insufficient for protecting against liquid splashes. Goggles are essential to prevent the severe eye irritation this chemical can cause.[4][6]
-
Enhanced Protection : When handling larger quantities (>50 mL) or when there is a significant risk of splashing (e.g., during transfers or quenching reactions), a full-face shield must be worn over the chemical splash goggles.[8][10]
Hand Protection: Preventing Skin Contact and Sensitization
Skin contact is a primary exposure route that carries the risk of both immediate irritation and long-term allergic sensitization.[4] Glove selection is therefore one of the most critical decisions.
-
Material Selection : Not all glove materials offer the same level of protection.[11] For epoxides, materials such as nitrile, neoprene, and butyl rubber are recommended.[10] Latex gloves are not appropriate and should not be used.[10]
-
Double-Gloving : It is best practice to wear two pairs of gloves. This provides a significant safety margin. If the outer glove is contaminated, it can be removed without exposing the skin.
-
Causality : The choice of glove material is based on its resistance to permeation and degradation by the chemical. Thicker gloves generally provide longer breakthrough times, but at the cost of dexterity.[11]
Table 2: Glove Selection Guide for Handling Epoxides
| Glove Material | Rating for Epoxides | Key Considerations |
|---|---|---|
| Nitrile | Very Good | Preferred for incidental contact due to good chemical resistance and a tendency to tear when punctured, providing a clear indication of a breach.[12] |
| Neoprene | Excellent | Offers excellent resistance to a broad range of chemicals, including acids, bases, and organic compounds. Provides good pliability and tear resistance.[11] |
| Butyl Rubber | Excellent | Provides superior resistance to highly corrosive acids, ketones, and esters. Recommended for situations with a high potential for extended contact.[10][11] |
-
Inspect : Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.[2]
-
Don : Wash and dry hands thoroughly before donning the first pair of gloves. Don the second pair over the first.
-
During Use : If you suspect contamination of the outer glove, immediately move to a safe area, remove the outer glove using the proper technique (see doffing protocol), and replace it with a new one.
-
Removal : Never wash or reuse disposable gloves.[12] Always remove gloves before leaving the work area and before touching common surfaces like doorknobs, phones, or keyboards.[12]
Body Protection: Shielding Against Spills and Contamination
-
Standard Use : A clean, buttoned, long-sleeved laboratory coat is the minimum requirement.
-
Enhanced Protection : For larger-scale operations or tasks with a high splash potential, a chemical-resistant apron (e.g., butyl rubber or neoprene) worn over the lab coat is required.[10] For extensive handling, chemical-resistant coveralls may be necessary.[10]
-
Causality : Protective clothing provides a barrier against accidental spills.[1] Any clothing that becomes contaminated should be removed immediately and decontaminated or disposed of properly, as the chemical can soak through and cause prolonged skin contact.[3][6]
Respiratory Protection: The Final Safeguard
While engineering controls (i.e., the fume hood) are designed to prevent inhalation exposure, respiratory protection may be required in specific situations.
-
When Required : A respirator is necessary if engineering controls are not available or are failing, during the cleanup of a large spill, or if symptoms of respiratory irritation occur.[1][2]
-
Type : An air-purifying respirator with an organic vapor cartridge is appropriate.[13] All users must be properly fit-tested and trained in accordance with OSHA's Respirator Standard (29 CFR 1910.134).[10]
Operational and Disposal Plans
PPE Donning and Doffing Sequence
The order in which PPE is put on and taken off is critical to prevent cross-contamination.
Diagram: PPE Donning & Doffing Workflow
-
Outer Gloves : Pinch the outside of one outer glove at the wrist. Peel it downwards, turning it inside out. Ball the removed glove into the palm of the still-gloved hand.
-
Inner Glove Removal : Slide two fingers of your clean, ungloved hand under the wrist of the remaining inner glove. Peel it off from the inside, creating a "bag" for both gloves.
-
Goggles/Face Shield : Handle by the head strap or sides.
-
Lab Coat/Apron : Unbutton and peel off from the shoulders, turning it inside out as you remove it.
-
Respirator : Remove last, after you have left the immediate work area.
-
Hand Hygiene : Wash hands thoroughly with soap and water.[3]
PPE Disposal
All disposable PPE used when handling this compound must be considered hazardous waste.
-
Gloves, wipes, etc. : Place all contaminated disposable items into a designated, sealed hazardous waste bag or container.[1]
-
Contaminated Clothing : Reusable items like lab coats must be decontaminated before laundering. If heavily contaminated, they should be disposed of as hazardous waste. Launder separately from other clothing.[3]
Emergency Procedures
-
Skin Contact : Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[2] Seek medical attention.
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[1] Seek immediate medical attention.
-
Spill : Evacuate the area. Wear full PPE, including respiratory protection, during cleanup.[1] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[3]
By rigorously adhering to these detailed PPE protocols, researchers can effectively mitigate the risks associated with this compound, ensuring both personal safety and the integrity of their invaluable work.
References
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Chemical Safety Data Sheet MSDS / SDS - methyl 3-phenyloxirane-2-carboxylate. ChemicalBook.
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(2R)-2-Phenyloxirane Safety Data Sheet. Apollo Scientific.
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Preventing Overexposure - WEST SYSTEM Epoxy. WEST SYSTEM.
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How to Safely Work with Epoxy Coatings. International Enviroguard.
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Hand Protection Chemical Resistance Guide. Environment, Health and Safety, Princeton University.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
